Acamprosate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetamidopropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGFAGUEYAMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77337-70-3 (mono-hydrochloride salt), 77337-71-4 (mono-potassium salt), 77337-72-5 (mono-lithium salt), 77337-73-6 (calcium[2:1] salt), 77337-74-7 (magnesium[2:1] salt) | |
| Record name | Acamprosate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |
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DSSTOX Substance ID |
DTXSID3044259 | |
| Record name | Acamprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acamprosate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>5mg/mL, 1.88e+01 g/L | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Acamprosate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77337-76-9 | |
| Record name | Acamprosate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77337-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acamprosate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acamprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(acetylamino)propanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.495 | |
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| Record name | ACAMPROSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K14YGM3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACAMPROSATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acamprosate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Acamprosate's Modulation of the Glutamatergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acamprosate, a synthetic drug compound chemically known as Calcium Acetylhomotaurinate, is a crucial therapeutic agent for maintaining abstinence in individuals with alcohol dependence.[1][] Its efficacy is largely attributed to its modulatory effects on the brain's neurotransmitter systems, particularly the glutamatergic system, which is significantly disrupted by chronic alcohol consumption.[1] This technical guide provides an in-depth exploration of this compound's mechanism of action on the glutamatergic system, summarizing key experimental findings, detailing methodologies, and visualizing complex interactions.
Chronic alcohol exposure leads to a neuroadaptive response characterized by an upregulation of the glutamatergic system to counteract the inhibitory effects of alcohol.[1][3] Upon cessation of drinking, this hyperactivity of the glutamatergic system contributes to the symptoms of alcohol withdrawal, including anxiety, insomnia, and craving. This compound is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, thereby alleviating these withdrawal symptoms and supporting abstinence.
Core Mechanism of Action on the Glutamatergic System
This compound's primary action on the glutamatergic system is to attenuate the hyperexcitability that occurs during alcohol withdrawal. It achieves this through a multi-faceted interaction with key components of the glutamatergic signaling pathway, including N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptor 5 (mGluR5).
Interaction with NMDA Receptors
This compound's interaction with NMDA receptors is complex and appears to be modulatory rather than a direct competitive antagonism. It is considered a functional glutamate antagonist and a partial co-agonist at the NMDA receptor. This dual action allows it to dampen excessive glutamate activity during withdrawal while potentially supporting basal receptor function.
Several studies suggest that this compound's effect on NMDA receptors may be indirect, possibly mediated through interactions with the polyamine site or by influencing the receptor's response to alcohol. For instance, one study reported a biphasic influence on dizocilpine binding to the NMDA pore in naïve rats, with potentiation at low doses and inhibition at high doses, while only inhibition was observed in rats with chronic ethanol exposure.
Role of Metabotropic Glutamate Receptor 5 (mGluR5)
Evidence suggests that this compound may also exert its effects by modulating the metabotropic glutamate receptor subtype 5 (mGluR5). Some studies propose that this compound acts as an mGluR5 antagonist, and its ability to attenuate alcohol withdrawal symptoms is absent in mGluR5 knockout mice, indicating the necessity of this receptor for this compound's action. However, other research has indicated that this compound does not directly bind to mGluR5 receptors, suggesting a more complex, indirect interaction.
Reduction of Glutamate Levels
A key outcome of this compound's activity is the reduction of the surge in extracellular glutamate that occurs during alcohol withdrawal. Preclinical studies have demonstrated that this compound prevents the withdrawal-induced increase in glutamate in the nucleus accumbens of alcohol-dependent rats. This effect is corroborated by clinical findings where this compound treatment was associated with a decrease in frontal lobe glutamate in recently abstinent alcohol-dependent patients, as measured by magnetic resonance spectroscopy (MRS).
Modulation of Calcium Signaling
Chronic alcohol use and withdrawal are associated with dysregulated calcium signaling. This compound has been shown to reduce calcium fluxes through voltage-operated channels. Furthermore, some research suggests that the calcium moiety of the this compound molecule (calcium acetylhomotaurinate) may be the active component responsible for its therapeutic effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the interaction of this compound with the glutamatergic system.
| Parameter | Value | Experimental Model | Reference |
| NMDA Receptor Binding Affinity (Dizocilpine site) | >1 mM | Rat brain membranes | |
| NMDA Receptor Binding Affinity (Spermidine site) | 600 μM | Rat brain membranes | |
| IC50 for NMDA-receptor antagonism (NR1-1a/NR2A) | ~350 µM | Xenopus oocytes | |
| IC50 for NMDA-receptor antagonism (NR1-1a/NR2B) | ~250 µM | Xenopus oocytes | |
| IC50 for NMDA-receptor antagonism (Hippocampal neurons) | ~5.5 mM | Cultured rat hippocampal neurons |
Table 1: this compound Binding Affinities and Antagonistic Potency at NMDA Receptors
| Study Type | Brain Region | Effect on Glutamate | Measurement Technique | Reference |
| Preclinical (Rats) | Nucleus Accumbens | Prevented withdrawal-induced increase | Microdialysis | |
| Clinical (Humans) | Midline Anterior Cingulate Cortex | Reduced elevated levels | Magnetic Resonance Spectroscopy (MRS) | |
| Clinical (Humans) | Anterior Cingulate Gyrus | Significantly suppressed levels over 4 weeks | Magnetic Resonance Spectroscopy (MRS) | |
| Preclinical (Mice) | Nucleus Accumbens | Reduced Glutamate+Glutamine (Glx) and glutamine levels in ENT1-/- mice | Magnetic Resonance Spectroscopy (MRS) | |
| Clinical (Humans) | Serum | Decreased in responders to treatment | Metabolomic analysis |
Table 2: Effects of this compound on Glutamate Levels
Experimental Protocols
Microdialysis for Measuring Extracellular Glutamate
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Objective: To measure the concentration of extracellular amino acids, including glutamate, in the nucleus accumbens of rats during ethanol withdrawal.
-
Methodology:
-
Male Wistar rats were made alcohol-dependent through ethanol inhalation for 4 weeks. A control group received this compound (400 mg/kg/day) orally concurrently with ethanol exposure.
-
A microdialysis probe was surgically implanted into the nucleus accumbens.
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During the withdrawal phase, dialysate samples were collected.
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The concentrations of glutamate and other amino acids in the dialysate were determined using high-performance liquid chromatography (HPLC) with OPA/BME precolumn derivatization and electrochemical detection.
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Magnetic Resonance Spectroscopy (MRS) for Measuring Brain Glutamate in Humans
-
Objective: To evaluate the effect of this compound treatment on glutamate levels in the midline anterior cingulate cortex (MACC) of alcohol-dependent patients.
-
Methodology:
-
Thirteen subjects with alcohol dependence and 16 healthy controls were recruited.
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Baseline MACC glutamate levels were measured using 1H-MRS on a 3T scanner. The echo-time-averaged PRESS sequence was used to detect glutamate's resonance line at 2.35 ppm.
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A subset of the alcohol-dependent subjects (n=9) received this compound treatment for 4 weeks.
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MACC glutamate levels were re-measured after the treatment period.
-
Data were corrected for cerebrospinal fluid (CSF) contribution.
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Electrophysiology for Assessing NMDA Receptor Antagonism
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Objective: To study the pharmacological effects of this compound on NMDA receptors.
-
Methodology:
-
Whole-cell patch-clamp recordings were performed on cultured rat hippocampal neurons.
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NMDA-induced currents were elicited by the application of NMDA.
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The effect of different concentrations of this compound on the amplitude of these currents was measured to determine its antagonistic potency (IC50).
-
Similar experiments were conducted on Xenopus oocytes and HEK-293 cells expressing specific recombinant NMDA receptor subunits (NR1-1a/NR2A and NR1-1a/NR2B).
-
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism on the glutamatergic system.
Caption: Workflow for MRS study of this compound's effect.
Conclusion
This compound plays a critical role in the management of alcohol dependence by restoring the balance of the glutamatergic system. Its multifaceted mechanism of action, involving the modulation of NMDA and mGluR5 receptors, leads to a reduction in the hyperglutamatergic state associated with alcohol withdrawal. This, in turn, alleviates withdrawal symptoms and supports sustained abstinence. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and clinicians working to further understand and optimize the therapeutic use of this compound. Future research should continue to elucidate the precise molecular targets of this compound and explore the potential for personalized medicine based on individual glutamatergic profiles.
References
Acamprosate's Modulation of NMDA Receptor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acamprosate, a drug utilized in the management of alcohol dependence, exerts a complex modulatory effect on N-methyl-D-aspartate (NMDA) receptor activity. This technical guide provides an in-depth exploration of the core mechanisms through which this compound interacts with and influences NMDA receptors. A central theme of this compound's action is its indirect modulation of the receptor, rather than direct competitive antagonism. Evidence points towards a nuanced interplay involving the polyamine binding site and a potential mediation through metabotropic glutamate receptor 5 (mGluR5). Furthermore, this compound has been demonstrated to alter the expression of specific NMDA receptor subunits, suggesting a role in neuroplasticity. This document synthesizes key quantitative data, details prevalent experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key player in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric conditions, including alcohol dependence. Chronic alcohol use leads to an upregulation of NMDA receptors, contributing to the hyperexcitability and withdrawal symptoms observed during abstinence[1]. This compound is thought to restore the balance of excitatory and inhibitory neurotransmission, in part, by attenuating this NMDA receptor hyperactivity[1][2]. This guide delves into the molecular mechanisms underpinning this compound's effects on NMDA receptor function.
Quantitative Data on this compound's Interaction with NMDA Receptors
The following tables summarize the quantitative data from key studies investigating the effects of this compound on NMDA receptor activity and expression.
Table 1: Inhibitory Concentration (IC50) of this compound on NMDA Receptor-Mediated Currents
| Cell Type/Receptor Composition | IC50 Value (approx.) | Reference |
| Cultured Hippocampal Neurons | 5.5 mM | [3][4] |
| Xenopus Oocytes (NR1-1a/NR2A) | 350 µM | |
| Xenopus Oocytes (NR1-1a/NR2B) | 250 µM | |
| HEK-293 Cells (NR1-1a/NR2A or NR2B) | No significant effect |
Table 2: Effect of this compound on NMDA Receptor Subunit Expression
| Brain Region | NMDA Receptor Subunit | Change in Protein Levels (% of control) | Reference |
| Cortex | NR1-3/1-4 | 190 ± 11% | |
| Hippocampus | NR1-1/1-2 | 163 ± 11% |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's role in modulating NMDA receptor activity.
Electrophysiological Recording of NMDA Receptor Currents
This protocol is a generalized procedure for measuring NMDA receptor-mediated currents in cultured neurons or Xenopus oocytes to assess the effect of this compound.
Objective: To determine the inhibitory concentration (IC50) of this compound on NMDA receptor-mediated currents.
Materials:
-
Cultured hippocampal neurons or Xenopus oocytes expressing specific NMDA receptor subunits.
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Patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Recording electrodes.
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External solution (e.g., containing in mM: 150 NaCl, 5.4 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4).
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Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
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NMDA and glycine (co-agonist).
-
This compound solutions of varying concentrations.
Procedure:
-
Cell Preparation: Prepare cultured neurons or oocytes expressing the NMDA receptor subunits of interest.
-
Patch-Clamp Recording:
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Establish a whole-cell patch-clamp configuration on a selected cell.
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Clamp the cell at a holding potential of -60 mV.
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Perfuse the cell with the external solution.
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-
Application of Agonists:
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Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
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Record the peak and steady-state current.
-
-
Application of this compound:
-
Co-apply varying concentrations of this compound with the NMDA/glycine solution.
-
Record the resulting currents at each this compound concentration.
-
-
Data Analysis:
-
Measure the percentage of inhibition of the NMDA-induced current by each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for NMDA Receptor Subunit Expression
This protocol outlines the steps for quantifying changes in NMDA receptor subunit protein levels in brain tissue following this compound treatment.
Objective: To determine the effect of this compound on the expression levels of NMDA receptor subunits in specific brain regions.
Materials:
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Brain tissue from control and this compound-treated animals.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
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Electrophoresis and transfer apparatus.
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PVDF or nitrocellulose membranes.
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary antibodies specific for NMDA receptor subunits (e.g., anti-NR1, anti-NR2B).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
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Imaging system.
Procedure:
-
Sample Preparation:
-
Dissect the brain regions of interest (e.g., cortex, hippocampus) from control and this compound-treated animals.
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Homogenize the tissue in ice-cold lysis buffer.
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Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
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Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
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Capture the signal using an imaging system.
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Quantify the band intensities for the target NMDA receptor subunits and a loading control (e.g., β-actin).
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Normalize the subunit band intensities to the loading control and compare the levels between control and this compound-treated groups.
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Radioligand Binding Assay
This protocol describes a method to study the interaction of this compound with the NMDA receptor complex using a radiolabeled ligand, such as [3H]dizocilpine (MK-801), which binds to the ion channel pore.
Objective: To investigate the effect of this compound on the binding of a radioligand to the NMDA receptor.
Materials:
-
Rat brain membrane preparations.
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[3H]dizocilpine (MK-801).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glutamate and glycine.
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This compound solutions.
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Scintillation counter and vials.
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Glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.
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Binding Reaction:
-
In a reaction tube, combine the brain membrane preparation, [3H]dizocilpine, and the binding buffer.
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To assess the effect of this compound, add varying concentrations of this compound to the reaction mixture.
-
Include tubes with an excess of unlabeled dizocilpine to determine non-specific binding.
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The presence of glutamate and glycine is often required to open the ion channel and allow [3H]dizocilpine binding.
-
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
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Filtration:
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Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the effect of this compound on the specific binding of [3H]dizocilpine.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound's action and a general experimental workflow for its investigation.
Proposed Signaling Pathway of this compound's Indirect Modulation of the NMDA Receptor
Caption: Indirect modulation of the NMDA receptor by this compound via the polyamine site.
Proposed Signaling Pathway of this compound's Modulation via mGluR5
References
- 1. The clinical pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and abstinence-promoting effects of this compound: elucidating the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The anti-craving compound this compound acts as a weak NMDA-receptor antagonist, but modulates NMDA-receptor subunit expression similar to memantine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Properties of Acamprosate in Alcohol Withdrawal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alcohol withdrawal is characterized by a state of neuronal hyperexcitability, primarily driven by a hyperglutamatergic state, which can lead to significant neurotoxicity and contribute to relapse. Acamprosate (calcium acetylhomotaurine) is an FDA-approved medication for maintaining abstinence in alcohol-dependent patients. Beyond its well-documented effects on drinking behavior, a growing body of evidence highlights its neuroprotective properties. This document provides an in-depth technical overview of this compound's core mechanisms of action, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying signaling pathways. This compound appears to exert its neuroprotective effects by normalizing the dysregulation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission that occurs during chronic alcohol exposure and withdrawal.[1] By attenuating glutamate-induced excitotoxicity, this compound may protect vulnerable neurons from damage and cell death, thereby supporting neuronal recovery and stabilizing brain function during early abstinence.[2][3]
The Neurotoxic Challenge of Alcohol Withdrawal
Chronic exposure to alcohol, a central nervous system depressant, leads to adaptive changes in brain neurochemistry to maintain homeostasis. Alcohol enhances the function of inhibitory gamma-aminobutyric acid (GABA) systems and suppresses the function of excitatory glutamate systems.[4][5] The brain compensates by downregulating GABAₐ receptors and upregulating excitatory glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) subtype.
Upon abrupt cessation of alcohol intake, this rebalanced system is thrown into disarray. The brain is left with reduced inhibitory GABAergic function and a hyper-functional glutamatergic system. This results in a surge of glutamate release, leading to a state of severe neuronal hyperexcitability. This hyperglutamatergic state is not only responsible for many of the acute withdrawal symptoms (e.g., anxiety, insomnia, seizures) but is also directly neurotoxic. The overactivation of NMDA receptors leads to an excessive influx of calcium (Ca²⁺) into neurons, triggering downstream apoptotic pathways, increasing oxidative stress, and ultimately causing neuronal damage and death—a process known as excitotoxicity.
Core Mechanism of this compound's Neuroprotective Action
The primary neuroprotective mechanism of this compound is its ability to counteract the hyperglutamatergic state associated with alcohol withdrawal. It effectively restores the balance between excitatory and inhibitory neurotransmission.
This compound's action is centered on the glutamatergic system, though its precise molecular interaction is complex.
-
NMDA Receptor Modulation : The drug is considered a functional antagonist or a "partial co-agonist" at the NMDA receptor. It appears to normalize the pathological over-activity of these receptors during withdrawal without significantly affecting their normal physiological function. This is a key distinction from direct NMDA antagonists, which can have significant side effects. This compound has been shown to reduce spermidine-induced neurotoxicity, suggesting an indirect inhibitory effect on NMDA receptors, possibly via the polyamine site.
-
Attenuation of Glutamate Release : Preclinical studies have demonstrated that this compound can prevent the surge in extracellular glutamate concentrations in key brain regions, like the nucleus accumbens, that occurs during acute alcohol withdrawal.
By dampening the overactive glutamate system, this compound helps restore the crucial balance between excitatory (glutamate) and inhibitory (GABA) signaling that is disrupted by chronic alcohol use. Some evidence also suggests that this compound may promote the release of taurine, an inhibitory neuromodulator, which would further contribute to decreasing neuronal hyperexcitability. This stabilization of brain chemistry is believed to reduce the physiological and psychological distress that drives relapse and contributes to its neuroprotective profile.
Preclinical Evidence of Neuroprotection
A range of in vivo and in vitro studies in animal models provide quantitative evidence for this compound's neuroprotective effects.
| Study Focus | Animal Model | This compound Dosage | Key Quantitative Finding | Reference |
| Alcohol Intake | Ethanol-dependent rats | 200 mg/kg | 50-70% reduction in ethanol intake. | |
| Withdrawal-Induced Hyperactivity | Male Wistar rats after 1 week of 20% ethanol solution | 200 mg/kg, i.p. | Significant reduction in hyperlocomotion during withdrawal. | |
| Glutamate Levels | Chronically alcoholized rats | 400 mg/kg | Prevents the increase in glutamate in the nucleus accumbens during withdrawal. | |
| Neurotoxicity | Organotypic hippocampal slice cultures | N/A | Inhibits neurotoxicity caused by anoxia; effectively blocks excitotoxicity produced by ethanol. | |
| Alcohol Deprivation Effect | Male Wistar rats (operant self-administration) | 100 and 200 mg/kg (chronic) | Blocked the increased ethanol consumption observed after an imposed abstinence period. |
Protocol: Assessment of Withdrawal-Induced Hyperlocomotion (based on Spanagel et al., 1996)
-
Animal Model : Male Wistar rats are used.
-
Induction of Dependence : Animals receive a 20% (v/v) ethanol solution as their sole drinking fluid for one week to induce a state of mild physical dependence. Control animals receive water.
-
Withdrawal Induction : Ethanol is withdrawn, and the observation period begins.
-
Monitoring : A radio-telemetric system is implanted to continuously monitor locomotor activity and body temperature without handling stress.
-
Drug Administration : this compound (e.g., 200 mg/kg) or a saline placebo is administered via intraperitoneal (i.p.) injection at specified intervals (e.g., twice daily) following ethanol withdrawal.
-
Data Analysis : Locomotor activity counts are collected and analyzed, comparing the this compound-treated group to the placebo group to determine the drug's effect on withdrawal-induced hyperactivity.
Clinical Evidence and Neuroimaging Studies
Human studies, particularly those using advanced neuroimaging techniques, corroborate the preclinical findings and provide evidence for this compound's neuroprotective and neuromodulatory effects in alcohol-dependent individuals.
| Study Focus | Methodology | Subject Population | Key Quantitative Finding | Reference |
| Glutamate Levels | Magnetic Resonance Spectroscopy (MRS) | Detoxified alcoholics | Decreased central glutamatergic signals (N-acetylaspartate and glutamate). | |
| Neuronal Hyperexcitability | Magnetoencephalography (MEG) | 24 alcohol-dependent subjects | Lower alpha slow-wave activity in frontoparietal regions in the this compound group vs. placebo, indicating a reduction in the hyperexcitatory state. | |
| Abstinence Maintenance | Meta-analysis of clinical trials | Alcohol-dependent patients | This compound reduced the risk of returning to any drinking by 86% and increased cumulative abstinence duration by 11% compared to placebo. |
Protocol: Assessment of Central Glutamate Levels via MRS (based on Umhau et al., 2013 & NCT00106106)
-
Participant Recruitment : Patients meeting DSM-IV criteria for alcohol dependence are recruited and must be abstinent at the start of treatment.
-
Study Design : A randomized, double-blind, placebo-controlled design is implemented.
-
Intervention : Participants are randomized to receive either oral this compound (e.g., 666 mg, three times daily) or a matching placebo for a predefined period (e.g., 28 days).
-
Neuroimaging : Proton magnetic resonance spectroscopy (¹H-MRS) scans are performed at baseline (start of treatment) and at one or more follow-up time points. Scans are focused on a specific volume of interest (VOI) known to be involved in addiction, such as the anterior cingulate cortex.
-
Data Acquisition and Analysis : MRS spectra are acquired to measure the concentration of brain metabolites. The primary outcome is typically the ratio of glutamate to a stable reference compound like creatine (Glu/Cr). Changes in this ratio from baseline to follow-up are compared between the this compound and placebo groups.
Visualizations: Signaling Pathways and Workflows
Caption: Pathophysiology of Alcohol Withdrawal.
Caption: this compound's Neuroprotective Mechanism.
Caption: Preclinical Experimental Workflow.
Caption: Clinical MRS Study Workflow.
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a neuroprotective agent during the critical period of alcohol withdrawal. Its primary mechanism involves the normalization of a hyperactive glutamatergic system, thereby mitigating excitotoxicity, reducing neuronal hyperexcitability, and protecting against neuronal damage.
For researchers and drug development professionals, these findings are significant:
-
Therapeutic Target Validation : The efficacy of this compound validates the glutamatergic system, particularly the NMDA receptor, as a key target for developing novel therapeutics for alcohol use disorder and withdrawal-related brain injury.
-
Biomarker Development : Neuroimaging metrics, such as MRS-measured glutamate levels and MEG-measured neuronal activity, can serve as valuable biomarkers in clinical trials to assess the target engagement and neurophysiological effects of new chemical entities.
-
Future Research : Further investigation is warranted to explore other potential neuroprotective pathways influenced by this compound, such as its effects on neuroinflammation, oxidative stress, and calpain-mediated signaling cascades. Understanding these downstream effects could unveil new targets for combination therapies aimed at maximizing neuronal recovery and preventing relapse.
References
- 1. This compound: A prototypic neuromodulator in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and abstinence-promoting effects of this compound: elucidating the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcohol Craving, Glutamate and this compound [arsiv.dusunenadamdergisi.org]
- 4. The clinical pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
Navigating the Preclinical Landscape of Acamprosate: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Acamprosate, a drug utilized in the management of alcohol dependence, presents a unique pharmacokinetic profile characterized by low bioavailability and a primary reliance on renal excretion. A thorough understanding of its behavior in preclinical models is paramount for interpreting efficacy and safety data, and for guiding further drug development efforts. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound in key preclinical species, details common experimental methodologies, and illustrates its proposed mechanism of action.
Core Pharmacokinetic Parameters: A Cross-Species Comparison
The oral bioavailability of this compound is consistently low across preclinical species, a factor that significantly influences its dosing and therapeutic window. The following tables summarize key pharmacokinetic parameters observed in rats and dogs. While comprehensive data in mice is less available in a structured format, doses ranging from 50 to 200 mg/kg have been used in pharmacological studies to elicit effects on alcohol withdrawal symptoms.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Oral | 9.3 | - | - | - | - | ~20%[1] |
| Oral | 73.3 | - | - | - | - | ~20%[1] |
| Intravenous | 9.3 | - | - | - | - | - |
| Intravenous | 73.3 | - | - | - | - | - |
Note: Specific Cmax, Tmax, AUC, and half-life values for these doses in rats were not detailed in the cited source, which focused on the flip-flop pharmacokinetic phenomenon.
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋₄₈ (µg·h/mL) |
| Oral (enteric-coated tablets) | 666 mg (2 x 333 mg) | 4.3 - 4.5 | 3.8 - 4.0 | 41.5 - 53.6[2] |
Delving into the Mechanism of Action: A Signaling Pathway Perspective
This compound's therapeutic effects are believed to stem from its ability to modulate the balance between excitatory and inhibitory neurotransmission in the central nervous system, which is disrupted by chronic alcohol exposure. Specifically, it interacts with the glutamatergic and GABAergic systems.
Chronic alcohol use leads to an upregulation of N-methyl-D-aspartate (NMDA) receptors, contributing to a state of neuronal hyperexcitability during withdrawal. This compound is thought to act as a weak NMDA receptor antagonist, dampening this excessive glutamatergic activity.[3][4] Concurrently, it is proposed to indirectly enhance the function of gamma-aminobutyric acid (GABA) type A receptors, the primary inhibitory neurotransmitter system in the brain. This dual action helps to restore neuronal equilibrium. Downstream signaling pathways potentially influenced by this compound's modulation of these receptors include those involving calcium-dependent kinases like CaMKII, scaffolding proteins such as PSD-95, and neurotrophic factors like BDNF, all of which are crucial for synaptic plasticity and neuronal health.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols: A Guide to Preclinical Pharmacokinetic Studies
Standardized protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are detailed methodologies for conducting preclinical studies of this compound.
Animal Models
-
Species: Male Wistar rats, Beagle dogs, and various mouse strains are commonly used.
-
Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water, unless fasting is required for the study.
Drug Administration
-
Oral Administration (Rats): this compound is typically administered via oral gavage. The drug is dissolved or suspended in a suitable vehicle, such as sterile water.
-
Intravenous Administration (Rats): For determination of absolute bioavailability, this compound is administered as an intravenous bolus injection, usually into the tail vein. The drug is dissolved in sterile saline.
-
Oral Administration (Dogs): Enteric-coated tablets are commonly used for oral administration in dogs to mimic clinical formulations.
Blood Sampling
-
Rats: Blood samples are collected at predetermined time points via the jugular or tail vein. A typical sampling schedule might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Dogs: Blood samples are collected from a suitable peripheral vein, such as the cephalic vein, at various time points post-administration.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in plasma due to its high sensitivity and specificity.
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation. This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to precipitate proteins. The sample is then vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatography:
-
Column: A reverse-phase C18 column is often used for chromatographic separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the this compound molecules.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection of this compound and its internal standard.
-
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic profile of this compound is defined by its low oral bioavailability and lack of metabolism. Understanding these characteristics within different animal models is essential for the design and interpretation of non-clinical efficacy and toxicology studies. The methodologies outlined in this guide provide a framework for conducting robust pharmacokinetic evaluations, while the mechanistic overview offers context for its therapeutic action. This comprehensive understanding is critical for professionals engaged in the ongoing research and development of this compound and other novel therapies for alcohol use disorder.
References
- 1. Evidence of a flip-flop phenomenon in this compound pharmacokinetics: an in vivo study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the relationship between in vitro and in vivo release behaviors of this compound from enteric-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound. Part II. Ethanol dependence modifies effects of this compound on NMDA receptor binding in membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound. Part I. Characterization of spermidine-sensitive this compound binding site in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Acamprosate's Modulation of GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acamprosate, a therapeutic agent for maintaining abstinence in alcohol-dependent individuals, exerts a significant influence on the central nervous system by restoring the balance between excitatory and inhibitory neurotransmission.[1][2][3][4] Chronic alcohol consumption leads to a hyperexcitable state, in part due to a functional deficiency in the GABAergic system and hyperactivity of the glutamatergic system.[1] this compound is thought to counteract this by enhancing inhibitory signaling through the GABAergic system and dampening excessive glutamate activity. This technical guide provides an in-depth examination of the mechanisms by which this compound modulates GABAergic neurotransmission, presenting key quantitative data from preclinical studies and detailing the experimental protocols used to derive these findings.
Introduction: The Role of the GABAergic System in Alcohol Dependence and this compound's Mechanism of Action
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting through ionotropic GABA-A and metabotropic GABA-B receptors to reduce neuronal excitability. Chronic alcohol use disrupts the delicate balance between GABAergic inhibition and glutamatergic excitation. Initially, alcohol enhances the effect of GABA at GABA-A receptors, leading to sedation and anxiolysis. Over time, the brain compensates by downregulating GABA-A receptors, resulting in a state of hyperexcitability and withdrawal symptoms upon cessation of drinking.
This compound, with its chemical structure similar to GABA and taurine, is believed to help normalize this dysregulated system. While its effects on the glutamatergic system, particularly as a modulator of the N-methyl-D-aspartate (NMDA) receptor, are well-documented, its influence on GABAergic neurotransmission is more nuanced and appears to be largely indirect.
This compound's Interaction with GABA Receptors
Contrary to initial hypotheses, a substantial body of evidence from electrophysiological studies suggests that this compound does not directly activate GABA-A receptors.
GABA-A Receptors
Studies using recombinant human GABA-A receptors and brain slice preparations have shown that this compound, at physiologically relevant concentrations, does not significantly alter GABA-A receptor function on its own or in the presence of GABA. For instance, concentrations up to 100 μM did not affect the function of various GABA-A receptor subunit combinations (α4β3δ, α4β3γ2s, α1β2γ2s). Similarly, in rat nucleus accumbens and cortical neurons, this compound (up to 300 μM and 1 mM, respectively) had no effect on GABA-A-mediated inhibitory postsynaptic currents (IPSCs).
GABA-B Receptors
A key aspect of this compound's influence on the GABAergic system appears to be its interaction with presynaptic GABA-B autoreceptors. These receptors typically inhibit the release of GABA. Electrophysiological studies in the nucleus accumbens have demonstrated that this compound can block the inhibitory action of these presynaptic GABA-B receptors. This leads to an increase in GABA release into the synapse, thereby enhancing GABAergic tone.
Quantitative Analysis of this compound's Effects on GABAergic Neurotransmission
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on the GABAergic system.
| Parameter | Brain Region | Animal Model | This compound Concentration/Dose | Effect | Reference |
| GABA-A-mediated IPSCs | Nucleus Accumbens | Rat | 300 μM | No significant change | |
| Paired-Pulse Inhibition (of GABA-A IPSCs) | Nucleus Accumbens | Rat | Not specified | Significantly decreased | |
| ³H-GABA Uptake (Vmax) | Hippocampus | Chronically alcoholized rats | 400 mg/kg/day | Enhanced | |
| ³H-GABA Uptake (Vmax) | Thalamus | Chronically alcoholized rats | 400 mg/kg/day | Enhanced | |
| GABA Levels | Thalamus | Chronically alcoholized rats | Not specified (alcohol effect) | Enhanced |
Detailed Experimental Protocols
A deeper understanding of the data requires a thorough examination of the methodologies employed in these key studies.
Electrophysiological Recordings in Brain Slices
This protocol is based on methodologies used to assess the effects of this compound on synaptic transmission in the nucleus accumbens.
-
Slice Preparation:
-
Rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices (300-400 μm thick) containing the nucleus accumbens are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).
-
Whole-cell patch-clamp recordings are obtained from visually identified neurons in the nucleus accumbens core using glass micropipettes filled with an internal solution.
-
Synaptic responses are evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode.
-
-
Pharmacological Application:
-
This compound and other pharmacological agents (e.g., receptor antagonists) are applied to the bath via the perfusion system.
-
To isolate GABA-A receptor-mediated currents, NMDA and AMPA receptor antagonists (e.g., D-APV and CNQX) are included in the aCSF.
-
-
Data Analysis:
-
Evoked postsynaptic currents are recorded and analyzed for changes in amplitude, frequency, and decay kinetics in the presence and absence of this compound.
-
For paired-pulse protocols, two stimuli are delivered at short interstimulus intervals to assess presynaptic release probability.
-
Synaptosomal ³H-GABA Uptake Assay
This protocol is based on methods used to measure the effect of this compound on GABA uptake in different brain regions of chronically alcoholized rats.
-
Animal Model:
-
Male Sprague-Dawley rats are exposed to ethanol vapor for an extended period (e.g., 30 days) to induce chronic alcoholization.
-
A subset of these rats receives daily oral administration of this compound (e.g., 400 mg/kg).
-
Control groups (non-alcoholized, with and without this compound) are also maintained.
-
-
Synaptosome Preparation:
-
At the end of the treatment period, animals are sacrificed, and specific brain regions (cortex, hippocampus, thalamus, etc.) are dissected.
-
The tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction (nerve terminals).
-
-
GABA Uptake Assay:
-
Synaptosomes are resuspended in a physiological buffer.
-
The uptake reaction is initiated by adding a known concentration of radiolabeled GABA (³H-GABA).
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a short period.
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Kinetic parameters (Vmax and Km) of GABA uptake are determined by performing the assay at various GABA concentrations and analyzing the data using Lineweaver-Burk plots.
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.
References
The Chemical Architecture and Synthesis of Acamprosate Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acamprosate calcium, a synthetic compound with a structural resemblance to the endogenous amino acid homotaurine, is a crucial therapeutic agent in the management of alcohol dependence. This technical guide provides an in-depth exploration of the chemical structure of this compound calcium and a detailed overview of its various synthesis methodologies. Key experimental protocols for its synthesis and analytical characterization are presented, accompanied by quantitative data to facilitate comparison and replication. Furthermore, this document illustrates the primary synthetic pathway using a clear and concise diagram.
Chemical Structure of this compound Calcium
This compound calcium is the calcium salt of N-acetylhomotaurine. Its chemical structure is characterized by a propane sulfonic acid backbone that is N-acetylated at the amino group. The presence of the calcium ion neutralizes the two acetylhomotaurinate anions.
Table 1: Chemical Identifiers and Properties of this compound Calcium
| Identifier/Property | Value |
| IUPAC Name | calcium bis(3-acetamidopropane-1-sulfonate)[1] |
| Synonyms | Calcium acetylhomotaurinate, Calcium N-acetylhomotaurinate, Aotal, Campral[2][3] |
| CAS Number | 77337-73-6[2] |
| Molecular Formula | C₁₀H₂₀CaN₂O₈S₂[4] |
| Molecular Weight | 400.48 g/mol |
| Appearance | White, odorless or nearly odorless powder |
| Solubility | Freely soluble in water; practically insoluble in absolute ethanol and dichloromethane |
Synthesis of this compound Calcium
The synthesis of this compound calcium can be achieved through several distinct routes, primarily involving the formation of the key intermediate, 3-aminopropane-1-sulfonic acid (homotaurine), followed by its acetylation and salt formation.
Synthesis Route 1: From 1,3-Propane Sultone and Ammonia
This common industrial method involves a two-step process starting with the ring-opening of 1,3-propane sultone by ammonia to form homotaurine, which is then acetylated.
Experimental Protocol:
Step 1: Synthesis of 3-Aminopropane-1-sulfonic Acid (Homotaurine)
-
A solution of 1,3-propane sultone (6.1 g, 0.05 mol) in acetone (60 ml) is prepared in a stirred reactor.
-
Gaseous ammonia is introduced into the solution at room temperature at a flow rate of 200-250 ml/min for 1 hour. The reaction is exothermic, and the temperature may rise to approximately 45°C.
-
The reaction mixture is then cooled to room temperature and stirred for an additional 2 hours.
-
Acetone (90 ml) is added to the mixture, which is then stirred for 30 minutes to facilitate the precipitation of the product.
-
The resulting solid is filtered and washed with absolute ethanol (90%) to yield 3-aminopropane-1-sulfonic acid.
Step 2: Synthesis of this compound Calcium
-
A mixture of acetic acid (1 ml, 17.5 mmol) and acetic anhydride (2 ml, 21.16 mmol) is prepared.
-
This mixture is added to a stirred solution of 3-aminopropane-1-sulfonic acid (2.5 g, 17.9 mmol) in distilled water (3 ml).
-
Subsequently, a solution of calcium hydroxide (0.95 g, 12.8 mmol) in distilled water (4 ml) is added to the reaction mixture.
-
The reaction is allowed to proceed for 1 hour.
-
Acetone (25 ml) is then added, and the mixture is stirred for 30 minutes.
-
Finally, ethanol (50 ml) is added to precipitate the product. The resulting solid is filtered and dried to give this compound calcium.
Table 2: Quantitative Data for Synthesis Route 1
| Parameter | Value | Reference |
| Yield | 92% | |
| Purity | 99.7% |
Synthesis Route 2: Acetylation of Homotaurine with Acetic Anhydride and Calcium Acetate
This alternative method directly acetylates homotaurine using acetic anhydride in the presence of a calcium source.
Experimental Protocol:
-
To 97 ml of acetic anhydride, add 13.9 g (0.1 mol) of homotaurine, resulting in a turbid mixture.
-
Add 8.8 g (0.05 mol) of calcium acetate monohydrate to the reaction mixture.
-
Stir the mixture for 8 hours at a temperature of 120-130°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 ml of water to dissolve the product, followed by 1 g of activated carbon, and stir for 1 hour.
-
Filter the mixture to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure.
-
Towards the end of the concentration, slowly add 100 ml of acetone dropwise to induce crystallization.
-
Stir the resulting suspension at room temperature for 30 minutes and then filter.
-
Wash the filtered product thoroughly with acetone and dry to obtain this compound calcium.
Table 3: Quantitative Data for Synthesis Route 2
| Parameter | Value | Reference |
| Yield | 95% | |
| Purity | High Purity |
Synthesis Route 3: One-Pot Synthesis from 1,3-Propane Sultone and Potassium Acetamide
A more direct, one-pot procedure has been developed to avoid the isolation of the homotaurine intermediate.
Experimental Protocol:
-
To an ice-cold solution of acetamide (24.18 g, 409 mmol) in anhydrous DMF (200 mL) under an inert atmosphere, add potassium tert-butoxide (41.3 g, 368 mmol) in one portion.
-
Stir the mixture for 1 hour at room temperature before cooling in an ice bath.
-
Add a solution of 1,3-propanesultone (25.0 g, 205 mmol) in anhydrous DMF (50 mL) dropwise over 15 minutes to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Add a solution of CaCl₂ (22.7 g, 205 mmol) in water (50 mL) dropwise, maintaining the pH between 6.5 and 7.5 by the controlled addition of 1 M HCl.
-
Filter the resulting suspension to remove precipitated KCl.
-
Concentrate the filtrate in vacuo to an oil.
-
Add 2-propanol (IPA) (825 mL) dropwise to the oil.
-
Seed the solution with pure this compound calcium to induce crystallization.
-
Stir the suspension overnight at room temperature, filter, wash with IPA, and dry to obtain crude this compound calcium.
Table 4: Quantitative Data for Synthesis Route 3
| Parameter | Value | Reference |
| Yield | 74-77% | |
| Purity | >95% |
Analytical Characterization
The identity and purity of synthesized this compound calcium are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Instrument: Waters e2695 separation module with an autosampler.
-
Column: Phenomenex® C18 (250 mm × 4.6 mm, 5μm).
-
Mobile Phase: Triethylammonium phosphate buffer (pH 4.0). To prepare, add 5 mL of triethylamine to 1000 ml of HPLC grade water and adjust the pH with diluted orthophosphoric acid. Filter through a 0.45 μm nylon membrane filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Data Analysis: Empower 3 software.
Table 5: HPLC Validation Data
| Parameter | Result | Reference |
| Linearity Range | 50 - 200 µg/mL | |
| LOD | 0.012 µg/mL | |
| LOQ | 0.042 µg/mL | |
| Recovery | 99.36 - 100.60% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O):
-
δ 3.15 (t, 2H)
-
δ 2.80 (t, 2H)
-
δ 1.86 (s, 3H)
-
δ 1.80 (m, 2H)
¹³C NMR (100 MHz, D₂O):
-
δ 174.13
-
δ 48.44
-
δ 38.01
-
δ 23.93
-
δ 21.83
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound calcium would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: Around 3300 cm⁻¹
-
C-H stretch (alkane): Around 2850-2960 cm⁻¹
-
C=O stretch (amide I): Around 1640 cm⁻¹
-
N-H bend (amide II): Around 1550 cm⁻¹
-
S=O stretch (sulfonate): Strong bands around 1200 cm⁻¹ and 1050 cm⁻¹
Synthesis Pathway Diagram
References
The Dawn of a New Approach: Unraveling the Early Research and Discovery of Acamprosate for Alcohol Dependence
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acamprosate, marketed under the brand name Campral®, represents a significant milestone in the pharmacotherapy of alcohol dependence. Its journey from a compound with a poorly understood mechanism to a widely prescribed medication is a testament to the intricate process of drug discovery and development. This technical guide delves into the foundational preclinical and clinical research that paved the way for this compound's approval and its integration into addiction medicine. We will explore the initial hypotheses surrounding its mechanism of action, detail the experimental protocols of seminal studies, and present the quantitative data that underscored its potential as a relapse-prevention agent.
Early Preclinical Research: From Taurine Analogue to Alcohol Consumption Reduction
This compound, or calcium acetylhomotaurinate, is a synthetic analogue of the endogenous amino acid taurine.[1] Initial preclinical investigations were driven by the hypothesis that its structural similarity to GABA might imply an interaction with GABAergic systems, which are known to be dysregulated in alcohol dependence.[1]
Key Preclinical Experiments and Methodologies
The early preclinical work on this compound primarily utilized rodent models of alcohol consumption and relapse. These studies were crucial in establishing the compound's efficacy in reducing alcohol intake and informing the design of subsequent clinical trials.
One of the foundational experimental paradigms was the two-bottle choice model . In this setup, rodents, typically rats, are given concurrent access to two bottles, one containing water and the other an ethanol solution. The volume of liquid consumed from each bottle is measured to determine the animal's preference for alcohol.
Another critical model was the alcohol deprivation effect (ADE) , which is designed to mimic relapse behavior.[2] In this paradigm, animals with a history of chronic alcohol consumption are deprived of alcohol for a period, and then alcohol access is reinstated. This typically leads to a temporary but significant increase in alcohol consumption, an effect that can be targeted by potential anti-relapse medications.[2]
Experimental Workflow: Two-Bottle Choice Model
Caption: Workflow of the two-bottle choice model in preclinical this compound research.
Table 1: Summary of Key Early Preclinical Studies on this compound
| Study | Animal Model | Experimental Design | This compound Dosage | Key Findings |
| Boismare et al. (referenced in[3]) | Rats | Two-bottle choice | Not specified in secondary sources | Reduced voluntary alcohol intake. |
| Le-Magner et al. (referenced in) | Long-Evans rats | Two-bottle choice after forced alcohol consumption | 100-200 mg/kg | Decreased voluntary drinking of 12% ethanol solution. Sodium this compound had no effect. |
| Spanagel et al. (1996) | Wistar rats | Alcohol deprivation effect model | 50-200 mg/kg i.p. twice daily | Dose-dependently decreased alcohol drinking following deprivation. The highest dose reduced intake below baseline. |
| Spanagel et al. (1996) | Wistar rats | Alcohol withdrawal model | 200 mg/kg i.p. twice daily | Reduced withdrawal-induced hyperlocomotion and changes in food intake. |
Pivotal Clinical Trials: Establishing Efficacy in Humans
The promising results from preclinical studies prompted the initiation of clinical trials to evaluate the safety and efficacy of this compound in individuals with alcohol dependence. The French pharmaceutical company Laboratoires Meram began clinical development in 1982. A series of randomized, double-blind, placebo-controlled trials conducted in Europe were instrumental in establishing its clinical utility and ultimately led to its approval in France in 1989 and later in the United States in 2004.
Core Methodologies of Pivotal Trials
These early clinical trials shared several common design features:
-
Participants: The studies enrolled adult patients diagnosed with alcohol dependence (often based on DSM-III-R criteria) who had undergone detoxification and were abstinent at the start of the treatment.
-
Design: The trials were typically multicenter, randomized, double-blind, and placebo-controlled.
-
Intervention: Patients were randomly assigned to receive either this compound or a placebo. The daily dosage of this compound was often weight-dependent, with a common regimen being 1998 mg for patients weighing over 60 kg and 1332 mg for those weighing 60 kg or less. Treatment duration varied from 90 days to 12 months.
-
Concomitant Treatment: All patients received psychosocial support or counseling in addition to the study medication.
-
Outcome Measures: The primary efficacy endpoints typically included the rate of complete abstinence, the time to first drink (cumulative abstinence duration), and the percentage of abstinent days.
Experimental Workflow: Pivotal this compound Clinical Trial Design
Caption: Generalized workflow of the pivotal clinical trials for this compound.
Table 2: Quantitative Outcomes of Key Pivotal Clinical Trials of this compound
| Study | N | Treatment Duration | This compound Daily Dose | Primary Outcome Measure | Result (this compound vs. Placebo) |
| Paille et al. (1995) | 538 | 12 months | 1300 mg or 2000 mg | Continuous Abstinence | At 6 months, abstinence was significantly higher in both this compound groups (p ≤ 0.02). At 12 months, the difference was not statistically significant (p = 0.096). The high-dose group had a significantly longer cumulative abstinence duration (153 vs. 102 days, p = 0.005). |
| Sass et al. (1996) | 272 | 48 weeks | Weight-adjusted | Continuous Abstinence Rate | 43% vs. 21% at the end of treatment (p = 0.005). At 48-week follow-up, 39% vs. 17% remained abstinent (p = 0.003). |
| Whitworth et al. (1996) | 455 | 360 days | Weight-adjusted | Time to First Treatment Failure | The time to first drink was significantly longer in the this compound group. |
| Pelc et al. (1997) | 188 | 90 days | 1332 mg or 1998 mg | Abstinence | This compound was significantly superior to placebo for all efficacy parameters, with a trend for a better effect at the higher dose. |
| Tempesta et al. (2000) | 330 | 180 days | 1998 mg | Abstinence Rate | 57.9% vs. 45.2% at the end of treatment (p = 0.03). Cumulative abstinence duration was 110 days vs. 89 days (p = 0.016). |
Unraveling the Mechanism of Action: Evolving Hypotheses
The precise mechanism of action of this compound has been a subject of extensive research and evolving theories.
The Glutamate/GABA Hypothesis
The predominant early theory centered on the modulation of the glutamatergic and GABAergic neurotransmitter systems. Chronic alcohol exposure leads to a hyperglutamatergic state, particularly during withdrawal, which is associated with excitotoxicity and craving. This compound is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. It is believed to act as a functional antagonist at NMDA receptors, inhibiting the overactivity seen during alcohol withdrawal, while under normal conditions, it may augment NMDA receptor function.
Signaling Pathway: Hypothesized Glutamate/GABA Modulation by this compound
Caption: Hypothesized mechanism of this compound in restoring neurotransmitter balance.
The Calcium Hypothesis
More recent research has proposed a significant role for the calcium moiety of the this compound molecule. Some preclinical studies have suggested that the effects of this compound can be largely replicated by the administration of calcium salts, challenging the long-held belief that the acetylhomotaurine component is solely responsible for its pharmacological activity. This has led to the hypothesis that alterations in plasma and brain calcium levels may be a key factor in this compound's efficacy.
Conclusion
The early research and discovery of this compound for alcohol dependence illustrate a classic trajectory of psychopharmacological development, from preclinical validation in animal models to rigorous confirmation in large-scale clinical trials. While the initial hypothesis of GABAergic modulation has evolved to a more nuanced understanding involving the glutamatergic system and potentially the calcium component of the molecule, the foundational studies remain a cornerstone of its clinical use. The data from these early investigations consistently demonstrated a modest but significant effect of this compound in promoting abstinence and delaying relapse in detoxified individuals with alcohol dependence, solidifying its place as one of the few FDA-approved medications for this challenging condition. Future research will likely continue to refine our understanding of its precise molecular targets, paving the way for the development of even more effective pharmacotherapies for alcohol use disorder.
References
- 1. This compound reduces ethanol intake in the rat by a combined action of different drug components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and alcohol: I. Effects on alcohol intake following alcohol deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Acamprosate's Attenuation of Neuronal Hyperexcitability in Alcohol Abstinence: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic alcohol consumption significantly disrupts the delicate balance of excitatory and inhibitory neurotransmission in the central nervous system. Upon cessation of alcohol intake, the brain enters a state of hyperexcitability, primarily driven by a hyperactive glutamatergic system and a compromised GABAergic system. This neuronal hyperexcitability is a key contributor to the distressing symptoms of alcohol withdrawal and a major factor in relapse. Acamprosate, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and the neuromodulator taurine, has emerged as a key pharmacological intervention to mitigate this hyperexcitability and support alcohol abstinence. This technical guide provides an in-depth analysis of this compound's core mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
The Neurobiology of Alcohol Withdrawal and Neuronal Hyperexcitability
Chronic exposure to ethanol leads to adaptive changes in the brain's neurotransmitter systems. Ethanol enhances the function of inhibitory GABA_A receptors and inhibits the function of excitatory N-methyl-D-aspartate (NMDA) receptors. To maintain homeostasis, the brain compensates by downregulating GABA_A receptor function and upregulating NMDA receptor density and sensitivity.
During alcohol withdrawal, the sudden removal of ethanol's inhibitory influence leaves the brain with an overactive glutamatergic system and a diminished GABAergic tone. This imbalance results in a state of neuronal hyperexcitability, manifesting as anxiety, insomnia, tremors, and in severe cases, seizures.[1][2] This hyperglutamatergic state is a primary target for therapeutic intervention to manage withdrawal symptoms and prevent relapse.[3]
This compound's Mechanism of Action: Restoring Neurotransmitter Balance
This compound is thought to restore the balance between excitatory and inhibitory neurotransmission, thereby alleviating the neuronal hyperexcitability characteristic of alcohol abstinence.[4][5] Its primary mechanism of action involves the modulation of the glutamatergic system, with a secondary, indirect influence on the GABAergic system.
Modulation of the Glutamatergic System
The core of this compound's therapeutic effect lies in its ability to dampen the hyperactive glutamatergic system during alcohol withdrawal.
-
NMDA Receptor Antagonism: this compound acts as a functional antagonist of the NMDA receptor. While its direct binding affinity is low, it is believed to indirectly modulate receptor function, possibly through interactions with the polyamine or other regulatory sites on the receptor complex. This antagonism helps to counteract the excessive glutamate-mediated signaling that drives neuronal hyperexcitability.
-
mGluR5 Interaction: Evidence also suggests that this compound may interact with metabotropic glutamate receptor 5 (mGluR5). Antagonism of mGluR5 can further contribute to the reduction of glutamatergic overactivity.
Indirect Influence on the GABAergic System
This compound is a structural analogue of GABA, suggesting a potential interaction with the GABAergic system. While direct agonistic activity at GABA_A receptors is not its primary mechanism, this compound has been shown to indirectly enhance GABAergic transmission, contributing to its overall calming effect on the hyperexcited brain.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the impact of this compound on neuronal activity and clinical outcomes.
Table 1: Preclinical Data on this compound's Effect on Glutamate Levels
| Experimental Model | Brain Region | This compound Dose | Measurement Technique | Key Finding | Reference |
| Alcohol-withdrawn rats | Nucleus Accumbens | 400 mg/kg/day | In vivo microdialysis | Prevented the withdrawal-induced increase in extracellular glutamate. |
Table 2: Clinical Data on this compound's Effect on Brain Glutamate
| Population | Brain Region | This compound Dose | Measurement Technique | Key Finding | Reference |
| Recently abstinent alcohol-dependent patients | Anterior Cingulate | 1998 mg/day | Proton Magnetic Resonance Spectroscopy (¹H-MRS) | Significantly suppressed the glutamate/creatine ratio over 4 weeks of treatment (p<0.001). |
Table 3: Clinical Trial Data on this compound and Abstinence Rates
| Study Design | Number of Participants | Treatment Duration | This compound Group Outcome | Placebo Group Outcome | Key Finding | Reference |
| Meta-analysis of 17 RCTs | 4,087 | 6 months | 36.1% continuous abstinence | 23.4% continuous abstinence | This compound significantly increased continuous abstinence rates (Relative Benefit = 1.47). | |
| Meta-analysis of 24 RCTs | 6,915 | Variable | - | - | This compound reduced the risk of any drinking by 14% compared to placebo. | |
| Double-blind, placebo-controlled trial | 75 | 12 weeks | - | - | This compound showed a significant advantage in relapse rates over placebo (p = .02). |
Detailed Experimental Protocols
This section outlines the methodologies employed in key studies to investigate this compound's effects.
In Vivo Microdialysis in Rodent Models
-
Objective: To measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Procedure:
-
Surgical Implantation: Male Wistar rats are surgically implanted with a microdialysis guide cannula targeting the nucleus accumbens.
-
Alcohol Dependence Induction: Animals are made dependent on alcohol, typically through chronic intermittent ethanol vapor exposure or liquid diet.
-
This compound Administration: A subset of alcohol-dependent animals receives daily oral administration of this compound (e.g., 400 mg/kg/day).
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals (e.g., every 20 minutes) during baseline and following alcohol withdrawal.
-
Neurochemical Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) to quantify glutamate and other neurotransmitter concentrations.
-
Proton Magnetic Resonance Spectroscopy (¹H-MRS) in Humans
-
Objective: To non-invasively measure the concentration of certain brain metabolites, including glutamate, in human subjects.
-
Procedure:
-
Participant Recruitment: Recently detoxified alcohol-dependent individuals are recruited for the study.
-
Randomization: Participants are randomly assigned to receive either this compound (e.g., 1998 mg/day) or a placebo in a double-blind manner.
-
MRS Scans: ¹H-MRS scans are performed at baseline and at specified follow-up time points (e.g., day 4 and day 25). A specific brain region of interest, such as the anterior cingulate cortex, is targeted.
-
Data Acquisition: A single voxel spectroscopy sequence is used to acquire the spectral data.
-
Data Analysis: The acquired spectra are processed to quantify the concentration of glutamate, often expressed as a ratio to an internal reference compound like creatine (Glu/Cr).
-
Visualizing this compound's Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by chronic alcohol use and the restorative action of this compound, as well as a typical experimental workflow.
References
- 1. Safety and Efficacy of this compound for the Treatment of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Neuroprotective and abstinence-promoting effects of this compound: elucidating the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses magnetic resonance spectroscopy measures of central glutamate in detoxified alcoholics: A randomized controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Foundational studies on Acamprosate's binding sites and molecular targets
An In-Depth Technical Guide to the Foundational Studies on Acamprosate's Binding Sites and Molecular Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (calcium acetylhomotaurinate) is a therapeutic agent used in the management of alcohol dependence, primarily to maintain abstinence. Its mechanism of action, while not fully elucidated, is understood to involve the modulation of multiple neurotransmitter systems that are dysregulated by chronic alcohol exposure. Foundational research has established that this compound's primary molecular activities are centered on the glutamatergic system, with significant interactions at the N-methyl-D-aspartate (NMDA) receptor. Additionally, indirect effects on the γ-aminobutyric acid (GABA)ergic system have been observed. This technical guide provides a comprehensive overview of the core studies that have defined our understanding of this compound's binding sites and molecular targets, with a focus on quantitative data and detailed experimental methodologies.
Primary Molecular Target: The NMDA Receptor
The consensus in the field is that this compound's principal mechanism of action involves the modulation of the NMDA receptor, a key component in synaptic plasticity and neuronal excitation.[1][2][3][4] Chronic alcohol use leads to an upregulation of NMDA receptor activity, contributing to the hyperexcitability and withdrawal symptoms seen during abstinence.[2] this compound is thought to restore the balance of this system.
Binding Site and Mechanism of Action
This compound does not bind directly to the primary agonist (glutamate) or co-agonist (glycine) sites on the NMDA receptor. Instead, evidence strongly suggests that it interacts with a polyamine-sensitive modulatory site on the NMDA receptor complex. Specifically, it has been shown to bind to a spermidine-sensitive site, where it acts as a "partial co-agonist" or a functional modulator.
This modulatory role is dependent on the activation state of the receptor:
-
Under conditions of low receptor activation (e.g., in the absence of agonists), low concentrations of this compound can potentiate NMDA receptor function.
-
Under conditions of high receptor activation (as seen during alcohol withdrawal), this compound acts as a functional antagonist, inhibiting the excessive receptor activity.
This state-dependent modulation is thought to be key to its therapeutic effect, dampening the hyperglutamatergic state associated with alcohol withdrawal without disrupting basal NMDA receptor function. The interaction is considered allosteric, as this compound reduces the maximum binding (Bmax) and affinity for spermidine, rather than competing directly for the same site.
Quantitative Data on this compound Binding and Modulation
The following tables summarize the key quantitative findings from foundational radioligand binding studies on this compound.
Table 1: Direct Binding of [³H]this compound
| Parameter | Value | Species/Tissue | Reference |
| Dissociation Constant (K_D) | 120 µM | Rat Brain Membranes | |
| Maximum Binding Capacity (B_max) | 450 pmol/mg protein | Rat Brain Membranes |
Table 2: Interaction with NMDA Receptor Modulatory Sites
| Experiment | IC₅₀ Value | Description | Species/Tissue | Reference |
| Spermidine inhibition of [³H]this compound binding | 13.32 ± 1.1 µM | Spermidine displaces this compound from its binding site. | Rat Brain Membranes | |
| This compound inhibition of [¹⁴C]Spermidine binding | 645 µM | This compound displaces spermidine from its binding site. | Rat Brain Membranes | |
| This compound affinity for Dizocilpine site | > 1 mM | Very low affinity for the NMDA receptor ion channel pore. | Rat Brain Membranes | |
| This compound affinity for Spermidine site | ~600 µM | Low affinity for the primary spermidine binding site. | Rat Brain Membranes |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed molecular interactions and experimental logic.
Secondary and Indirect Molecular Targets
GABAergic System
While initially hypothesized to be a direct GABA agonist due to its structural similarity to homotaurine, most evidence suggests this compound has an indirect effect on the GABA system. Electrophysiological studies have shown that this compound does not directly affect GABA-A mediated currents. However, it may enhance GABAergic transmission by inhibiting presynaptic GABA-B autoreceptors. This inhibition would reduce the negative feedback on GABA release, thereby increasing the amount of GABA in the synaptic cleft available to act on postsynaptic GABA-A receptors.
Metabotropic Glutamate Receptors (mGluRs)
Some studies have suggested that this compound may act as an antagonist at Group I metabotropic glutamate receptors, particularly mGluR5. This mechanism could also contribute to the reduction of glutamate-mediated neurotoxicity. However, this finding is debated, with other studies reporting no direct binding to mGluR5.
Detailed Experimental Protocols
The following protocols are synthesized from foundational studies and standard laboratory practices for the assays used to characterize this compound's binding.
Protocol 1: [³H]this compound Radioligand Binding Assay
(Based on the methodology of Naassila et al., 1998)
-
Membrane Preparation:
-
Whole brains from male Wistar rats are rapidly dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated three times to remove endogenous ligands.
-
The final pellet is resuspended in assay buffer to a final protein concentration of approximately 1 mg/mL, as determined by a Bradford assay.
-
-
Binding Assay:
-
In duplicate tubes, add 100 µL of the membrane preparation.
-
Add 50 µL of [³H]this compound at various concentrations (e.g., 10 µM to 500 µM) to determine saturation kinetics (for K_D and B_max).
-
For competition assays, add 50 µL of a fixed concentration of [³H]this compound (~120 µM) and 50 µL of varying concentrations of the competing ligand (e.g., spermidine).
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled this compound (e.g., 10 mM).
-
The final reaction volume is brought to 500 µL with assay buffer.
-
Incubate the tubes at 4°C for 20 minutes.
-
-
Filtration and Counting:
-
The reaction is terminated by rapid vacuum filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.3% polyethylenimine to reduce non-specific binding.
-
Each filter is washed rapidly three times with 4 mL of ice-cold assay buffer.
-
Filters are placed in scintillation vials with 5 mL of scintillation cocktail.
-
Radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data is analyzed using non-linear regression (e.g., Scatchard analysis) to determine K_D and B_max.
-
Competition binding data is analyzed to calculate IC₅₀ values, which can be converted to Ki values using the Cheng-Prusoff equation.
-
Protocol 2: [³H]Dizocilpine Binding Assay for NMDA Receptor Modulation
(Based on the methodology of al Qatari et al., 1998)
-
Membrane Preparation:
-
Rat cerebral cortex membranes are prepared as described in Protocol 1.
-
-
Binding Assay (Non-equilibrium conditions):
-
Assay is performed in a buffer containing 10 µM glutamate and 1 µM glycine to partially activate the NMDA receptors.
-
Add 100 µL of membrane preparation to each tube.
-
Add 50 µL of varying concentrations of this compound (e.g., 5 µM to 1 mM).
-
Initiate the binding reaction by adding 50 µL of [³H]dizocilpine (MK-801) at a fixed concentration (e.g., 5 nM).
-
Incubate for 60 minutes at room temperature (23-25°C).
-
Non-specific binding is determined in the presence of 100 µM unlabeled dizocilpine.
-
-
Filtration, Counting, and Analysis:
-
Follow steps 3 and 4 from Protocol 1. The analysis will reveal whether this compound potentiates or inhibits [³H]dizocilpine binding under these conditions.
-
Experimental Workflow Diagrams
Conclusion
Foundational studies have firmly established the NMDA receptor as the primary molecular target of this compound. Its unique mechanism as a state-dependent, allosteric modulator at the polyamine-sensitive site provides a compelling explanation for its clinical efficacy in restoring the balance of the hyperglutamatergic state in alcohol dependence. While indirect effects on GABAergic transmission and potential interactions with metabotropic glutamate receptors may also contribute to its pharmacological profile, the core of its action lies in its ability to stabilize NMDA receptor function. The quantitative data and experimental protocols detailed herein provide a solid basis for further research and development of novel therapeutics targeting these pathways.
References
- 1. Mechanism of action of this compound. Part II. Ethanol dependence modifies effects of this compound on NMDA receptor binding in membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assays [bio-protocol.org]
Methodological & Application
Application Note: In Vivo Microdialysis for Measuring Acamprosate's Effect on Neurotransmitters
Introduction
Acamprosate (calcium acetylhomotaurinate) is a crucial therapeutic agent for maintaining abstinence in individuals with alcohol dependence.[][2] Its mechanism of action is centered on the modulation of central nervous system (CNS) neurotransmission, which is significantly disrupted by chronic alcohol consumption.[][3] In vivo microdialysis is a powerful technique that allows for the real-time sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[4] This application note provides a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of this compound on key neurotransmitter systems, particularly glutamate, GABA, and dopamine.
Mechanism of Action of this compound
Chronic alcohol use leads to a neuroadaptive state characterized by an imbalance between excitatory and inhibitory signaling. Specifically, it downregulates inhibitory GABAergic function while upregulating excitatory glutamatergic activity, primarily through an increase in N-methyl-D-aspartate (NMDA) receptors. During alcohol withdrawal, this leads to a hyperglutamatergic and hyperexcitable state, contributing to withdrawal symptoms and cravings.
This compound is thought to restore this balance. It acts as a functional antagonist or partial co-agonist at the NMDA receptor, dampening the excessive glutamate activity seen during withdrawal. While its direct effects on GABA receptors are less clear, some evidence suggests it may indirectly enhance GABAergic transmission, further contributing to CNS stabilization. By normalizing these neurotransmitter systems, this compound helps to alleviate the protracted withdrawal symptoms that can lead to relapse.
References
Application Notes and Protocols: Designing Clinical Trials for Acamprosate Efficacy in Alcohol Use Disorder
Introduction
Acamprosate (N-acetyl homotaurine) is a pharmacotherapeutic agent approved for the maintenance of abstinence in individuals with alcohol use disorder (AUD), intended for use in conjunction with psychosocial support.[1] Its unique mechanism, which is not reliant on liver metabolism, makes it a viable option for patients with comorbid liver conditions, a common issue in this population.[2] While numerous trials have demonstrated its efficacy, designing robust clinical studies to further elucidate its effectiveness and mechanisms requires a standardized and detailed approach.[2][3] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and implement rigorous clinical trials for this compound in AUD.
Part 1: Proposed Mechanism of Action and Signaling Pathway
Chronic alcohol consumption disrupts the homeostatic balance between the brain's primary excitatory (glutamate) and inhibitory (gamma-aminobutyric acid, GABA) neurotransmitter systems.[4] Alcohol enhances GABAergic inhibition and inhibits glutamatergic function via N-methyl-D-aspartate (NMDA) receptors. In response, the brain upregulates the glutamatergic system, leading to a state of neuronal hyperexcitability during alcohol withdrawal. This hyperexcitability is linked to withdrawal symptoms, cravings, and an increased risk of relapse.
This compound's precise mechanism is still under investigation, but it is thought to restore this balance. It appears to function as an NMDA receptor modulator, attenuating the excessive glutamate activity associated with alcohol withdrawal. By dampening this hyperexcitable state, this compound helps reduce withdrawal-associated distress and cravings, thereby supporting abstinence.
Part 2: Clinical Trial Design and Experimental Protocols
A robust clinical trial design is paramount to accurately assess the efficacy and safety of this compound. The gold standard is the randomized, double-blind, placebo-controlled trial.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in maintaining complete abstinence from alcohol in patients with AUD.
-
Secondary Objectives:
-
To assess the effect of this compound on the time to first drink.
-
To evaluate the impact of this compound on drinking frequency and intensity (e.g., percent heavy drinking days).
-
To measure changes in alcohol craving.
-
To assess the safety and tolerability of this compound.
-
Experimental Protocol: Randomized Controlled Trial (RCT)
1. Participant Selection:
-
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of alcohol dependence according to DSM-5 or ICD-10 criteria.
-
Abstinent from alcohol for a predefined period (e.g., 5-7 days) prior to randomization.
-
Willingness to participate in psychosocial therapy.
-
Provide written informed consent.
-
-
Exclusion Criteria:
-
Severe renal impairment (creatinine clearance ≤30 mL/min).
-
Known hypersensitivity to this compound.
-
Current use of other pharmacological treatments for AUD (e.g., naltrexone, disulfiram), unless part of a combination therapy study design.
-
Diagnosis of other severe substance use disorders (excluding nicotine).
-
Severe psychiatric or medical conditions that could interfere with study participation.
-
Pregnancy or lactation.
-
2. Study Design and Randomization:
-
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: A treatment phase of 24 weeks is common, followed by a post-treatment follow-up phase of an additional 24 weeks.
-
Randomization: Participants will be randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo. Stratified randomization may be used to balance key prognostic factors (e.g., severity of dependence, study site).
3. Intervention:
-
This compound Arm: Two 333 mg enteric-coated tablets (totaling 666 mg) administered orally three times daily. Dosing with meals is suggested to improve compliance.
-
Dosage Adjustment: For patients with moderate renal impairment (creatinine clearance 30-50 mL/min), the dose should be reduced to one 333 mg tablet three times daily.
-
Placebo Arm: Identical-looking placebo tablets administered on the same schedule.
-
Psychosocial Support: All participants in both arms should receive the same manualized psychosocial intervention (e.g., Cognitive Behavioral Therapy [CBT] or medical management).
4. Assessments and Endpoints:
-
Screening/Baseline Visit: Collect demographics, medical history, alcohol use history (e.g., using the Timeline Follow-back method), physical exam, and laboratory tests (including liver function and renal function). Administer craving scales (e.g., Penn Alcohol Craving Scale).
-
During Treatment (e.g., Weeks 4, 8, 12, 16, 24):
-
Primary Efficacy Endpoint: Rate of complete abstinence during the treatment phase, verified by self-report and biological markers (e.g., breathalyzer, urine ethyl glucuronide tests).
-
Secondary Efficacy Endpoints:
-
Time to the first drink.
-
Cumulative abstinence duration (CAD).
-
Percentage of days abstinent (PDA) and percentage of heavy drinking days (PHDD).
-
Changes in craving scores.
-
-
Safety Assessments: Monitor and record all adverse events (AEs).
-
Adherence Monitoring: Pill counts and/or Medication Event Monitoring Systems (MEMS). Adherence is crucial as it significantly impacts efficacy.
-
5. Statistical Analysis:
-
Analysis Population: The primary analysis should be conducted on the intent-to-treat (ITT) population, including all randomized patients.
-
Primary Endpoint Analysis: The rate of complete abstinence between the two groups will be compared using a chi-square test or logistic regression.
-
Secondary Endpoint Analysis: Time-to-event data (e.g., time to first drink) will be analyzed using Kaplan-Meier curves and Cox proportional hazards models. Continuous outcomes (e.g., PDA) will be analyzed using mixed-effects models for repeated measures.
Part 3: Summary of Quantitative Efficacy Data
Numerous meta-analyses and pivotal trials have quantified the efficacy of this compound. The data consistently show a modest but statistically significant benefit over placebo in maintaining abstinence.
| Efficacy Outcome | This compound | Placebo | Relative Benefit / Difference | Citations |
| Rate of Complete Abstinence (1 year) | 27% | 13% | Twice as many patients remained abstinent | |
| Rate of Complete Abstinence (24 weeks) | 47% | 36% | Absolute Difference: 11% | |
| Risk of Returning to Any Drinking | - | - | Reduced by 86% (vs. placebo) | |
| Cumulative Duration of Abstinence | - | - | Increased by 11% (vs. placebo) | |
| Continuous Abstinence (6 months) | - | - | Relative Benefit: 1.47 (vs. placebo) | |
| Time to First Drink | Significantly longer | Shorter | p < 0.01 | |
| Percent Days Abstinent | Significantly greater | Lower | p < 0.01 |
Note: Efficacy can be influenced by factors such as medication adherence and the type of concurrent psychosocial therapy received.
Part 4: Safety and Tolerability Protocol
This compound is generally well-tolerated. It is not metabolized by the liver and does not cause a disulfiram-like reaction if a patient relapses to drinking.
-
Common Adverse Events: The most frequently reported adverse event is diarrhea, which is typically mild and transient. Other events may include nausea, abdominal pain, and pruritus.
-
Serious Adverse Events: A slightly increased rate of adverse events related to suicide (ideation and attempts) has been reported in patients taking this compound compared to placebo, although completed suicide rates did not differ.
-
Monitoring Protocol:
-
All adverse events should be systematically recorded at each study visit.
-
Clinicians should proactively monitor for mood changes and suicidal ideation.
-
Baseline and periodic renal function tests are required to ensure patient safety, especially for dose adjustments.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of this compound for the Treatment of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
Acamprosate in Conditioned Place Preference: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acamprosate in conditioned place preference (CPP) studies, a key preclinical model for assessing the rewarding and aversive effects of drugs and for screening potential anti-addiction therapies. This document outlines the underlying mechanisms of this compound, detailed experimental protocols derived from peer-reviewed studies, and a summary of key quantitative findings.
Introduction
This compound (calcium acetylhomotaurinate) is a medication approved for the treatment of alcohol dependence.[1] Its primary mechanism of action is thought to involve the modulation of glutamatergic and GABAergic neurotransmission, which are disrupted by chronic alcohol use.[][3] Specifically, this compound is believed to antagonize the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, and may enhance GABA-A receptor function, helping to restore the balance between excitatory and inhibitory signaling in the brain.[][3] The conditioned place preference paradigm is a valuable tool to investigate how this compound's modulation of these reward pathways can influence the reinforcing effects of drugs of abuse.
Mechanism of Action in the Context of Reward Pathways
Chronic alcohol consumption leads to a hyperactive glutamate system to counteract the inhibitory effects of alcohol. Upon cessation of drinking, this hyperexcitable state contributes to withdrawal symptoms and cravings. This compound is thought to normalize this dysregulation. By acting as a functional antagonist at NMDA receptors, it reduces the excessive glutamate activity. Furthermore, its structural similarity to GABA suggests it may enhance inhibitory GABAergic transmission. This dual action helps to re-stabilize the neuronal activity within the brain's reward circuitry, particularly in areas like the nucleus accumbens, which is crucial for drug-seeking behavior.
This compound's proposed mechanism of action in restoring neurotransmitter balance.
Experimental Protocols for Conditioned Place Preference
The following protocols are synthesized from published studies investigating the effects of this compound on the rewarding properties of various drugs of abuse.
I. Animals
-
Species: Male rats or mice are commonly used. Specific strains may be chosen based on their known sensitivity to the rewarding effects of the drug being tested (e.g., DBA/2J mice for ethanol CPP, C57BL/6J mice for cocaine and morphine CPP).
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
II. Apparatus
-
A standard three-chamber CPP apparatus is typically used. The two larger conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures) to allow for discrimination. A smaller, neutral central chamber connects the two conditioning chambers.
III. Experimental Workflow
The CPP paradigm generally consists of three phases: pre-conditioning (habituation), conditioning, and post-conditioning (testing).
General experimental workflow for an this compound CPP study.
IV. Detailed Procedure
-
Pre-Conditioning (Habituation/Baseline):
-
On Day 1, place the animal in the central chamber and allow it to freely explore the entire apparatus for 15-30 minutes.
-
Record the time spent in each of the two large chambers to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
-
Conditioning:
-
This phase typically lasts for 3 days, with two conditioning sessions per day.
-
Drug Pairing: In one session, administer the drug of abuse (e.g., ethanol, 2 g/kg, i.p.) and immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 15 minutes).
-
Vehicle Pairing: In the other session (typically separated by several hours), administer the vehicle (e.g., saline) and confine the animal to the opposite chamber for the same duration.
-
This compound Administration: this compound (or its vehicle) is administered prior to the drug of abuse or its vehicle. A common protocol involves intraperitoneal (i.p.) injection of this compound (e.g., 30, 100, or 300 mg/kg) 10 minutes before the administration of the conditioning drug.
-
The assignment of the drug-paired chamber should be counterbalanced across animals to avoid bias.
-
-
Post-Conditioning (Testing):
-
On the day following the last conditioning session, place the animal in the central chamber in a drug-free state and allow it to freely explore the entire apparatus for 30 minutes.
-
Record the time spent in each of the conditioning chambers.
-
A significant increase in the time spent in the drug-paired chamber compared to the vehicle-paired chamber (and compared to baseline) is indicative of a conditioned place preference.
-
V. Control Groups
-
Saline + Drug of Abuse: To establish the baseline CPP effect of the drug of abuse.
-
This compound + Saline: To determine if this compound itself has rewarding or aversive properties. Studies have shown that this compound alone does not produce a conditioned place preference or aversion.
Quantitative Data Summary
The following tables summarize the key findings from studies investigating the effect of this compound on drug-induced CPP.
| Drug of Abuse | Animal Model | This compound Dose (mg/kg, i.p.) | Effect on CPP Development | Reference |
| Ethanol (2 g/kg) | DBA/2J Mice | 30 | No significant effect | |
| 100 | Significant reduction | |||
| 300 | Complete block | |||
| Cocaine (15 mg/kg) | C57BL/6J Mice | 30 | No significant effect | |
| 100 | Significant reduction | |||
| 300 | Significant reduction | |||
| Morphine (10 mg/kg) | C57BL/6J Mice | 30, 100, 300 | No effect |
| Control Condition | Animal Model | This compound Dose (mg/kg, i.p.) | Outcome | Reference |
| This compound vs. Saline | Mice | 100, 300 | No conditioned place preference or aversion | |
| This compound vs. Vehicle | Male Rats | 200 | No conditioned place preference |
Data Analysis and Interpretation
The primary outcome measure is the CPP score, typically calculated as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning (baseline) phase. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare the CPP scores between different treatment groups.
A significant reduction in the CPP score in the this compound-pretreated group compared to the saline-pretreated group indicates that this compound attenuates the rewarding effects of the drug of abuse. The finding that this compound blocks ethanol- and cocaine-induced CPP but not morphine-induced CPP suggests that its mechanism of action is specific to certain classes of abused substances and likely involves neurochemical pathways distinct from those mediating opiate reward. This aligns with its known effects on the glutamate system, which is heavily implicated in the rewarding effects of stimulants and alcohol.
Conclusion
The conditioned place preference paradigm is a robust and reliable method for evaluating the potential of this compound to counteract the rewarding effects of drugs like ethanol and cocaine. The protocols outlined here, derived from established research, provide a framework for conducting these studies. The data consistently show that this compound can dose-dependently inhibit the development of CPP for ethanol and cocaine, supporting its clinical use in reducing relapse by mitigating the conditioned rewarding effects of these substances.
References
Methodologies for Assessing Acamprosate's Impact on Alcohol-Seeking Behavior: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the impact of acamprosate on alcohol-seeking behavior. The methodologies outlined here cover both preclinical animal models and clinical trial designs, offering a comprehensive guide for researchers in the field of alcohol use disorder (AUD) and drug development.
Introduction
This compound is a therapeutic agent used to maintain abstinence in individuals with alcohol dependence.[1] Its mechanism of action is centered on the modulation of glutamatergic and GABAergic neurotransmitter systems, which are disrupted by chronic alcohol consumption.[2][3] Specifically, this compound is thought to restore the balance of neuronal excitation and inhibition, thereby reducing alcohol craving and the likelihood of relapse.[3][4] This document details standardized methods to evaluate the efficacy of this compound in preclinical and clinical settings.
Preclinical Assessment of this compound
Animal models are crucial for elucidating the neurobiological mechanisms of this compound and for predicting its therapeutic potential. The following protocols describe common behavioral paradigms used to assess alcohol-seeking behavior in rodents.
Operant Alcohol Self-Administration
This model assesses the motivation of an animal to work for alcohol reinforcement, mimicking the drug-seeking behavior observed in humans.
Protocol:
-
Apparatus: Standard operant conditioning chambers (e.g., 26cm x 26cm x 25cm for rats) equipped with two retractable levers, a liquid delivery system (e.g., a dipper or a sipper tube), and cue lights.
-
Acquisition of Alcohol Self-Administration:
-
Sucrose Fading: Initially, train rats to press a lever for a highly palatable 10% sucrose solution.
-
Gradually introduce ethanol into the sucrose solution, starting at 2% and incrementally increasing to 10-20% while concurrently reducing the sucrose concentration to 0%.
-
Sessions are typically 30-60 minutes daily.
-
-
Stable Responding: Continue training until a stable baseline of lever pressing for alcohol is established (e.g., less than 15% variation in responses over five consecutive days).
-
This compound Administration: Administer this compound (e.g., 50-400 mg/kg, intraperitoneally) or vehicle prior to the operant session. The timing of administration should be consistent (e.g., 30 minutes before the session).
-
Data Collection and Analysis:
-
Primary outcome measures include the number of active lever presses (for alcohol) and inactive lever presses (control).
-
Also measure the total volume of alcohol consumed.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.
-
Two-Bottle Choice Paradigm
This paradigm assesses an animal's preference for alcohol over a non-alcoholic alternative, typically water.
Protocol:
-
Apparatus: Standard rodent home cages equipped with two drinking bottles.
-
Habituation: For one week, provide mice with two bottles of water to acclimate them to the two-bottle setup.
-
Ethanol Exposure: Replace one water bottle with a 10% (v/v) ethanol solution. The position of the ethanol bottle should be alternated daily to avoid place preference.
-
Baseline Measurement: Measure the volume of liquid consumed from each bottle daily for at least one week to establish a baseline preference for ethanol.
-
This compound Administration: this compound can be administered chronically in the drinking water or via daily injections.
-
Data Collection and Analysis:
-
Calculate daily ethanol intake (g/kg) and ethanol preference (volume of ethanol consumed / total volume of fluid consumed).
-
Compare ethanol intake and preference during this compound treatment to the baseline period.
-
Alcohol Deprivation Effect (ADE) Model
The ADE model is used to study relapse-like drinking behavior, where a period of forced abstinence leads to a temporary increase in alcohol consumption.
Protocol:
-
Induction of Alcohol Drinking: Establish stable alcohol consumption in rats using the two-bottle choice paradigm for several weeks (e.g., 8 weeks).
-
Deprivation Phase: Remove the alcohol bottle for a period of 1 to 4 weeks, leaving only water available.
-
Re-exposure and this compound Treatment: Reintroduce the alcohol bottle and administer this compound (e.g., 100-200 mg/kg, i.p.) or vehicle prior to the re-exposure.
-
Data Collection and Analysis:
-
Measure alcohol intake during the first few hours and over 24 hours of re-exposure.
-
Compare the amount of alcohol consumed in the this compound-treated group to the vehicle-treated group to determine if the ADE is attenuated.
-
Cue-Induced Reinstatement Model
This model assesses how environmental cues associated with alcohol can trigger relapse-like, drug-seeking behavior.
Protocol:
-
Operant Conditioning: Train rats to self-administer alcohol in an operant chamber where alcohol delivery is paired with a specific cue (e.g., a light and/or a tone).
-
Extinction Phase: Once responding is stable, begin extinction sessions where lever presses no longer result in alcohol delivery or the presentation of the associated cues. Continue until responding decreases to a low level.
-
Reinstatement Test: After extinction, present the alcohol-associated cues without delivering alcohol. Administer this compound (e.g., 100-200 mg/kg, i.p.) or vehicle prior to the reinstatement session.
-
Data Collection and Analysis:
-
Measure the number of lever presses on the previously active lever.
-
A significant increase in lever pressing in the presence of cues is termed reinstatement.
-
Compare the level of reinstatement between the this compound and vehicle groups.
-
Clinical Assessment of this compound
Clinical trials are essential to determine the safety and efficacy of this compound in human populations with AUD.
Randomized Controlled Trial (RCT) Design
A double-blind, placebo-controlled RCT is the gold standard for evaluating the efficacy of this compound.
Protocol:
-
Participant Recruitment: Recruit individuals diagnosed with alcohol dependence who are recently abstinent (e.g., for at least 5 days).
-
Inclusion/Exclusion Criteria:
-
Inclusion: Diagnosis of alcohol dependence (DSM criteria), age 18-65, willing to provide informed consent.
-
Exclusion: Severe medical or psychiatric conditions, current use of other medications for AUD, pregnancy.
-
-
Randomization and Blinding: Randomly assign participants to receive either this compound (e.g., 1998 mg/day for individuals over 60 kg) or a matching placebo. Both participants and investigators should be blinded to the treatment assignment.
-
Treatment Duration: The treatment period typically lasts from 3 to 12 months.
-
Outcome Measures:
-
Primary: Percentage of days abstinent, time to first heavy drinking day.
-
Secondary: Craving scores, severity of alcohol dependence, liver function tests.
-
-
Data Collection Instruments:
-
Timeline Follow-Back (TLFB): A calendar-based method to obtain detailed self-reports of daily alcohol consumption. Interviewers use memory aids to help participants recall their drinking over a specified period (e.g., the past 30-90 days). All beverages are converted to standard drinks.
-
Penn Alcohol Craving Scale (PACS): A 5-item self-report questionnaire assessing the frequency, intensity, and duration of alcohol craving over the past week. Each item is scored on a 7-point scale (0-6).
-
Severity of Alcohol Dependence Questionnaire (SADQ): A 20-item self-report questionnaire that measures the severity of alcohol dependence. Scores are categorized as mild (1-15), moderate (16-30), and severe (31-60) dependence.
-
Alcohol Problems Questionnaire (APQ): A 44-item scale assessing a range of alcohol-related problems across different life domains.
-
-
Data Analysis: Use appropriate statistical methods (e.g., survival analysis for time to relapse, mixed-effects models for longitudinal data) to compare outcomes between the this compound and placebo groups.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data from Preclinical Operant Self-Administration Study
| Treatment Group | N | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Ethanol Intake (g/kg; Mean ± SEM) |
| Vehicle | 10 | 45.2 ± 3.1 | 5.8 ± 1.2 | 1.2 ± 0.1 |
| This compound (100 mg/kg) | 10 | 28.5 ± 2.5 | 6.1 ± 1.5 | 0.8 ± 0.1 |
| This compound (200 mg/kg) | 10 | 15.1 ± 1.9 | 5.5 ± 1.3 | 0.4 ± 0.05 |
*p < 0.05, **p < 0.01 compared to Vehicle
Table 2: Example Data from Clinical Trial
| Outcome Measure | Placebo Group (N=100) | This compound Group (N=100) | p-value |
| Percentage of Days Abstinent (Mean ± SD) | 65.4 ± 20.1 | 78.2 ± 15.8 | <0.01 |
| Median Days to First Heavy Drink | 42 | 89 | <0.001 |
| PACS Score at Week 12 (Mean ± SD) | 18.5 ± 5.2 | 12.3 ± 4.1 | <0.001 |
| SADQ Score at Week 12 (Mean ± SD) | 25.1 ± 8.9 | 16.7 ± 7.5 | <0.001 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.
Caption: Workflow for preclinical assessment of this compound.
Caption: this compound's modulation of neurotransmitter systems.
Conclusion
The methodologies described in this document provide a robust framework for assessing the impact of this compound on alcohol-seeking behavior. Consistent and detailed application of these protocols will contribute to a better understanding of this compound's therapeutic effects and aid in the development of novel treatments for alcohol use disorder.
References
- 1. The anti-craving compound this compound acts as a weak NMDA-receptor antagonist, but modulates NMDA-receptor subunit expression similar to memantine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips from the Field… | International URBAN ARCH Center [sites.bu.edu]
- 3. This compound has no effect on NMDA-induced toxicity but reduces toxicity induced by spermidine or by changing the medium in organotypic hippocampal slice cultures from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol operant self-administration: Investigating how alcohol-seeking behaviors predict drinking in mice using two operant approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acamprosate in ENT1 Null Mice: A Model for Alcoholism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of acamprosate in Equilibrative Nucleoside Transporter 1 (ENT1) null mice, a significant model in alcoholism research. ENT1 knockout mice exhibit increased voluntary ethanol consumption and altered glutamate signaling, mimicking certain aspects of alcohol dependence in humans.[1][2] this compound, a drug used to treat alcoholism, has shown efficacy in reducing ethanol intake in these mice, providing a valuable platform to investigate its mechanism of action.[1][3]
Rationale for Use
Mice lacking the ENT1 transporter (encoded by the SLC29A1 gene) serve as a compelling model for studying alcohol use disorders. These mice display a phenotype characterized by:
-
Increased Ethanol Consumption: ENT1 null mice voluntarily consume more ethanol than their wild-type counterparts.[2]
-
Elevated Glutamate Levels: These mice exhibit constitutively higher levels of glutamate, particularly in the nucleus accumbens (NAc), a key brain region in reward and addiction.
-
Altered Adenosine Signaling: ENT1 is a primary regulator of extracellular adenosine, a neuromodulator that influences glutamate and dopamine signaling. Its absence leads to dysregulated adenosine-mediated control of neurotransmission.
This compound is thought to modulate the glutamate system, and its effectiveness in ENT1 null mice suggests a targeted mechanism related to this underlying neurochemical imbalance. Studies using this model have demonstrated that this compound can normalize brain metabolite levels and reduce alcohol drinking behavior, specifically in the genetically modified mice.
Data Presentation
Table 1: Effect of this compound on Ethanol Consumption in ENT1 Null Mice
| Genotype | Treatment | Ethanol Consumption (g/kg/day) | Ethanol Preference (%) | Statistical Significance (p-value) |
| ENT1 Null | Saline | High | High | - |
| ENT1 Null | This compound | Significantly Reduced | Significantly Reduced | p = 0.002 (Consumption), p = 0.041 (Preference) |
| Wild-Type | Saline | Baseline | Baseline | - |
| Wild-Type | This compound | No Significant Effect | No Significant Effect | Not Significant |
Table 2: Basal and this compound-Induced Metabolite Changes in the Nucleus Accumbens (NAc) of ENT1 Null Mice
| Metabolite | Basal Level in ENT1 Null (vs. Wild-Type) | Effect of this compound in ENT1 Null Mice |
| Glutamate+Glutamine (Glx) | Increased | Significantly Reduced |
| Glutamate | Increased | Reduced |
| Glutamine | Increased | Significantly Reduced |
| N-acetylaspartate (NAA) | Increased | Normalized |
| Taurine | No significant difference | Significantly Increased |
Table 3: Metabolite Changes in the Medial Prefrontal Cortex (mPFC) and Nucleus Accumbens (NAc) During Ethanol Withdrawal and this compound Treatment
| Brain Region | Condition | Metabolite Change in ENT1 Null Mice | Effect of this compound in ENT1 Null Mice |
| mPFC | Ethanol Withdrawal | GABA Levels Reduced | Normalized GABA Levels |
| mPFC | Ethanol Withdrawal | Phosphorylated Choline Increased | Normalized Phosphorylated Choline Levels |
| NAc | Ethanol Withdrawal | No significant change in Glx | Reduced Glx Levels |
Signaling Pathways and Workflows
Caption: Proposed signaling pathway in ENT1 null mice and the effect of this compound.
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
Two-Bottle Choice Ethanol Consumption Paradigm
Objective: To measure voluntary ethanol consumption and preference in ENT1 null and wild-type mice.
Materials:
-
ENT1 null mice and wild-type littermates.
-
Standard mouse housing.
-
Two drinking bottles per cage, fitted with ball-point sipper tubes.
-
Ethanol (200 proof).
-
Tap water.
-
This compound (Calcium Acetylhomotaurinate).
-
Sterile saline.
-
Animal scale.
Procedure:
-
Acclimation: House mice individually for at least one week before the experiment with ad libitum access to food and water.
-
Ethanol Introduction: Provide mice with continuous access to two bottles. One bottle contains tap water, and the other contains a solution of ethanol in tap water.
-
Baseline Measurement: Measure the volume consumed from each bottle daily for a set period (e.g., 2-4 weeks) to establish a stable baseline of ethanol consumption and preference. The position of the bottles should be switched daily to avoid place preference.
-
Treatment Administration:
-
Divide mice from each genotype (ENT1 null and wild-type) into two groups: Saline and this compound.
-
Administer this compound (e.g., 200 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection, typically twice a day.
-
-
Data Collection during Treatment: Continue to measure daily fluid consumption from both bottles throughout the treatment period.
-
Calculations:
-
Ethanol Consumption (g/kg/day): (Volume of ethanol solution consumed × ethanol concentration) / mouse body weight.
-
Ethanol Preference (%): (Volume of ethanol solution consumed / Total volume of fluid consumed) × 100.
-
In Vivo Proton Magnetic Resonance Spectroscopy (¹H-MRS)
Objective: To quantify brain metabolites in specific regions (e.g., Nucleus Accumbens, Medial Prefrontal Cortex) of live mice.
Materials:
-
High-field MRI scanner (e.g., 16.4T) equipped for MRS.
-
Anesthesia (e.g., isoflurane).
-
Stereotaxic frame compatible with the MRI scanner.
-
Heating pad and rectal probe for temperature monitoring.
-
Respiratory monitoring system.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 1.5-2% in oxygen).
-
Secure the mouse in a stereotaxic frame to prevent head motion.
-
Maintain the animal's body temperature at 37°C using a heating pad and monitor respiration throughout the procedure.
-
-
MRS Acquisition:
-
Position the mouse within the magnet.
-
Acquire scout images to locate the brain region of interest (e.g., Nucleus Accumbens).
-
Place a voxel (e.g., 1.5 x 2.0 x 2.0 mm³) over the target region.
-
Use a standardized MRS pulse sequence (e.g., PRESS - Point RESolved Spectroscopy) to acquire the spectral data.
-
-
Data Processing and Quantification:
-
Process the raw MRS data using specialized software (e.g., LCModel).
-
The software fits the acquired spectrum to a basis set of known metabolite spectra to determine the concentration of individual metabolites such as glutamate, glutamine, Glx, NAA, and taurine.
-
Concentrations are typically expressed in institutional units or referenced to an internal standard like water.
-
Ethanol Vapor Inhalation and Withdrawal Protocol
Objective: To induce a state of ethanol dependence and withdrawal to study the effects of this compound on withdrawal-related neurochemical changes.
Materials:
-
Ethanol vapor inhalation chambers.
-
Airflow meters.
-
Ethanol (200 proof).
-
This compound.
-
Sterile saline.
Procedure:
-
Chronic Ethanol Exposure:
-
Place mice in sealed inhalation chambers.
-
Administer a continuous flow of air mixed with ethanol vapor for a prolonged period (e.g., 10-14 days).
-
Monitor blood ethanol concentrations periodically to ensure they are within the target range.
-
-
Induction of Withdrawal:
-
Remove mice from the vapor chambers to precipitate withdrawal.
-
-
This compound Treatment during Withdrawal:
-
Immediately following removal from the chambers, begin treatment with this compound (e.g., 200 mg/kg, i.p., twice daily) or saline.
-
-
Neurochemical Analysis:
-
At a specific time point during withdrawal (e.g., 8-12 hours), perform ¹H-MRS as described in Protocol 2 to measure metabolite levels in brain regions of interest (e.g., mPFC, NAc). This allows for the assessment of how this compound modulates the neurochemical signatures of ethanol withdrawal.
-
References
- 1. This compound reduces ethanol drinking behaviors and alters the metabolite profile in mice lacking ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type 1 Equilibrative Nucleoside Transporter Regulates Ethanol Drinking through Accumbal N-Methyl-D-Aspartate Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces ethanol drinking behaviors and alters the metabolite profile in mice lacking ENT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Acamprosate's Effect on Alcohol Withdrawal Seizures in Mice
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the efficacy of Acamprosate in mitigating alcohol withdrawal-induced seizures in mouse models.
Introduction
Chronic alcohol consumption leads to neuroadaptive changes in the brain, particularly in the glutamatergic and GABAergic systems. Abrupt cessation of alcohol intake results in a state of central nervous system hyperexcitability, which can manifest as withdrawal seizures.[1][2] this compound (calcium acetylhomotaurine) is an FDA-approved medication for maintaining abstinence in alcohol-dependent patients.[3] Its mechanism of action is thought to involve the modulation of glutamate and GABA neurotransmission, thereby reducing the neuronal hyperexcitability associated with alcohol withdrawal.[4][5] This document outlines protocols to induce alcohol withdrawal seizures in mice and evaluate the therapeutic potential of this compound.
Signaling Pathway of Alcohol Withdrawal and this compound's Proposed Mechanism
Chronic alcohol exposure alters the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. Alcohol enhances GABAergic inhibition and inhibits glutamatergic activity. To maintain homeostasis, the brain compensates by downregulating GABA-A receptors and upregulating NMDA receptors. Upon alcohol cessation, the brain is left in a hyperexcitable state, leading to withdrawal symptoms, including seizures. This compound is believed to restore this balance by indirectly antagonizing NMDA receptor hyperactivity and modulating GABAergic transmission.
References
- 1. Animal Models of Alcohol Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Neurobiology of Alcohol Withdrawal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. addictioncenter.com [addictioncenter.com]
Application Notes and Protocols: Protocol for Long-Term Acamprosate Treatment in Alcohol-Dependent Rats
Introduction
Acamprosate (calcium acetylhomotaurinate) is a pharmacotherapeutic agent approved for the maintenance of abstinence in alcohol-dependent patients.[1][2] Its mechanism of action is primarily centered on restoring the balance between excitatory and inhibitory neurotransmission in the brain, which is disrupted by chronic alcohol exposure.[3] Specifically, chronic alcohol use leads to an upregulation of the N-methyl-D-aspartate (NMDA) receptor system, contributing to a state of neuronal hyperexcitability during withdrawal.[1] this compound is thought to modulate this hyperglutamatergic state, thereby reducing withdrawal symptoms and the motivation to drink.[] Preclinical studies in rodent models are crucial for elucidating the precise mechanisms of this compound and for screening new potential treatments for alcohol use disorder. This document provides detailed protocols for inducing alcohol dependence in rats and for administering a long-term this compound treatment regimen to evaluate its efficacy.
Mechanism of Action: Modulation of Glutamatergic System
Chronic exposure to alcohol disrupts the homeostatic balance of the central nervous system. It enhances the function of inhibitory GABA (gamma-aminobutyric acid) systems and inhibits the function of excitatory glutamate systems. The brain compensates for this by downregulating GABA receptors and upregulating NMDA receptors, a key component of the glutamate system. Upon cessation of drinking, the inhibitory effects of alcohol are removed, leaving an overactive, hyperexcitable glutamatergic system. This imbalance contributes to withdrawal symptoms like anxiety, insomnia, and craving. This compound is believed to act as a functional NMDA receptor antagonist, dampening this neuronal hyperexcitability and restoring the neurochemical balance, which helps to reduce relapse.
Experimental Protocols
This section outlines the methodologies for inducing alcohol dependence, administering this compound over a long-term period, and assessing its effects on alcohol-related behaviors.
2.1. Protocol: Induction of Alcohol Dependence
Several models exist to induce alcohol dependence in rats, each with distinct advantages. Researchers should select the model that best fits their experimental question.
-
Method A: Intermittent Alcohol Vapor Exposure
-
Apparatus: Use standard inhalation chambers designed for rodent exposure.
-
Procedure: House rats in the chambers and expose them to alcohol vapor for 14 hours per day (e.g., during the dark cycle). Alcohol is volatilized by passing air through a flask containing 95% ethanol before it enters the chambers.
-
Blood Alcohol Concentration (BAC): Monitor BACs periodically from tail blood to ensure they are maintained in the desired range (e.g., 150-250 mg/dL). Adjust the airflow or ethanol concentration as needed.
-
Duration: Continue the vapor exposure for a minimum of 14-28 days to establish dependence. This method produces a robust state of physical dependence.
-
-
Method B: Long-Term Free-Choice Drinking with Deprivation
-
Housing: Individually house rats with continuous access to food and water.
-
Alcohol Access: In addition to water, provide rats with free-choice access to multiple concentrations of ethanol solutions (e.g., 5%, 10%, and 20% v/v). Using genetically selected alcohol-preferring rats (e.g., P or WHP rats) is highly recommended for this paradigm, as they voluntarily consume pharmacologically significant amounts of alcohol.
-
Deprivation Phases: After an initial period of continuous access (e.g., 2 months), introduce repeated alcohol deprivation phases (e.g., 5-14 days) followed by re-access. This procedure is known to increase subsequent alcohol consumption, a phenomenon termed the "alcohol deprivation effect," which models relapse-like drinking.
-
Duration: Continue this cycle of access and deprivation for several months to establish a long-term, stable model of high alcohol intake.
-
2.2. Protocol: Long-Term this compound Administration
This protocol should be initiated after dependence has been established and following a brief period of detoxification, if required by the experimental design.
-
Drug Preparation: Dissolve this compound (calcium acetylhomotaurinate) in sterile saline or distilled water to the desired concentration. Prepare fresh solutions regularly.
-
Dosage: Effective doses in rats typically range from 100 to 400 mg/kg. A common starting point is 200 mg/kg.
-
Route of Administration: Administer the drug via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Oral gavage is often preferred for long-term studies to minimize stress.
-
Dosing Schedule: Administer this compound once or twice daily. A twice-daily schedule can help maintain more stable plasma levels.
-
Duration: For long-term studies, treatment should last for a minimum of 14 to 21 consecutive days.
-
Control Group: An essential control group should receive the vehicle (e.g., saline) on the same schedule and via the same route of administration.
2.3. Protocol: Assessment of Treatment Efficacy
The effectiveness of this compound is measured by its ability to reduce alcohol consumption, seeking, and withdrawal signs.
-
Behavioral Assay 1: Two-Bottle Choice Drinking
-
Procedure: During the treatment period, continue to provide rats with a choice between an alcohol solution (e.g., 10% w/v) and water.
-
Measurement: Record the volume of each fluid consumed daily. Weigh the bottles at the same time each day to determine intake. Also, record the rat's body weight to calculate intake in g/kg.
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Analysis: Compare the alcohol intake (g/kg/day) and preference (alcohol intake / total fluid intake) between the this compound-treated group and the vehicle-treated control group.
-
-
Behavioral Assay 2: Operant Reinstatement of Alcohol Seeking
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Training: Train rats in operant conditioning chambers to press a lever to receive an alcohol reward.
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Extinction: After stable responding is achieved, begin an extinction phase where lever presses no longer deliver alcohol.
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Treatment and Abstinence: During the extinction phase or a subsequent forced abstinence period, administer long-term this compound or vehicle.
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Reinstatement Test: After the treatment period, re-expose the rats to a trigger known to cause relapse (e.g., a small "priming" dose of alcohol or an alcohol-associated cue). Measure the number of lever presses.
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Analysis: Effective treatment with this compound is expected to significantly reduce the number of lever presses during the reinstatement test compared to the control group.
-
-
Behavioral Assay 3: Assessment of Withdrawal Symptoms
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Procedure: Induce withdrawal by removing alcohol after a period of chronic exposure.
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Treatment: Administer this compound or vehicle at the onset of withdrawal.
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Scoring: At various time points during withdrawal (e.g., 2, 4, 8, 12 hours), assess physical and affective signs. This can include scoring for behaviors like hypermobility, tail stiffness, and anxiety-like behavior in an elevated plus-maze.
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Analysis: Compare withdrawal scores between the this compound and vehicle groups. Doses as low as 50 mg/kg/day have been shown to decrease signs of withdrawal.
-
Experimental Workflow Visualization
The following diagram illustrates a typical timeline for a long-term this compound study in alcohol-dependent rats.
References
Application Notes and Protocols for Studying Acamprosate's Brain Effects with Magnetoencephalography (MEG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing magnetoencephalography (MEG) for investigating the pharmacodynamic effects of Acamprosate on the human brain. This compound is a medication used to maintain abstinence in individuals with alcohol dependence, and understanding its neural mechanism is crucial for optimizing its use and developing novel therapeutics.[1][2] MEG, with its excellent temporal resolution, offers a powerful non-invasive tool to study the real-time impact of this compound on brain activity.[3]
Introduction to this compound and its Mechanism of Action
This compound is thought to restore the balance between excitatory and inhibitory neurotransmission in the brain, which is disrupted by chronic alcohol use.[][5] Its primary mechanism involves the modulation of the glutamatergic and GABAergic systems.
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Glutamatergic System: Chronic alcohol consumption leads to an upregulation of N-methyl-D-aspartate (NMDA) receptors, a key component of the excitatory glutamate system. During alcohol withdrawal, this results in a state of neuronal hyperexcitability. This compound is believed to act as a weak NMDA receptor antagonist, dampening this excessive glutamate activity and reducing withdrawal symptoms.
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GABAergic System: Alcohol enhances the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter. Chronic exposure can lead to a desensitization of GABA-A receptors. This compound is thought to indirectly restore GABAergic tone, contributing to its calming effects and reducing alcohol cravings.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of a MEG study investigating the effects of this compound, based on existing research.
| Table 1: Participant Demographics and Dosing Information | |
| Parameter | Value |
| Number of Participants | 24 (Example from literature) |
| Participant Group | Alcohol-dependent subjects (meeting DSM-IV criteria) |
| Study Design | Double-blind, randomized, placebo-controlled, parallel group |
| This compound Dosage | 1998-2000 mg/day |
| Placebo | Matched in appearance and taste to this compound |
| Treatment Duration | Pre-treatment (e.g., 8 days) and during abstinence (e.g., 15 days) |
| Table 2: Expected MEG Biomarker Changes with this compound Treatment | |
| MEG Biomarker | Expected Change in this compound Group vs. Placebo |
| Alpha Slow-Wave Index (ASI) | Decrease |
| Rationale | A decrease in the ASI reflects a reduction in arousal and neuronal hyperexcitability, consistent with this compound's mechanism of action. |
| Brain Regions of Interest | Left parietotemporal regions (primary), with some effects in contiguous anterior, posterior, and right-sided regions. |
| Theta Band Power | Increase (as observed in some studies) |
| Rationale | Changes in theta oscillations may be related to cognitive control and emotional regulation processes influenced by this compound. |
| Beta Band Power | Decrease (as observed in some studies of alcohol effects) |
| Rationale | Alterations in beta power could be linked to changes in cortical excitability and sensorimotor processing. |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways affected by this compound.
Caption: this compound's modulation of the glutamatergic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnetoencephalography reveals increased slow-to-fast alpha power ratios in patients with chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordhealthbrc.nihr.ac.uk [oxfordhealthbrc.nihr.ac.uk]
- 5. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Management of Acamprosate-Associated Diarrhea in Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing diarrhea as a side effect in Acamprosate clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of diarrhea in clinical trials of this compound?
A1: Diarrhea is the most frequently reported adverse event associated with this compound treatment.[1][2][3] In clinical trials, the incidence of diarrhea in patients receiving this compound is approximately 16%, compared to about 10% in patients receiving a placebo.[3][4] Some studies have reported rates as high as 17%.
Q2: Is the diarrhea associated with this compound typically severe?
A2: Generally, this compound-associated diarrhea is reported to be mild to moderate in severity and often resolves within the first few weeks of treatment. However, in some patients, it can be severe and persistent.
Q3: What is the discontinuation rate due to diarrhea in this compound clinical trials?
A3: While diarrhea is a common side effect, it does not typically lead to a high rate of discontinuation. In clinical trials of six months or less, approximately 2% of patients treated with this compound discontinued the trial due to diarrhea, compared to 0.7% of patients in the placebo group.
Q4: Is the incidence of diarrhea dose-dependent?
A4: Yes, the risk of diarrhea with this compound appears to be greater with higher doses. Clinical trials have utilized various dosages, and some studies suggest that a reduced dose may be associated with a lower incidence of diarrhea.
Q5: What is the proposed mechanism for this compound-induced diarrhea?
A5: The exact mechanism is not fully elucidated, but evidence suggests that this compound may affect the motility of the small intestine. It is believed that this compound influences calcium channels in smooth muscle tissue, leading to a reduction in small intestinal contractions and motility. This alteration in gut motility is a plausible cause of diarrhea.
Troubleshooting Guides
Initial Onset of Diarrhea (First 4 Weeks)
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Issue: A trial participant reports the new onset of mild to moderate diarrhea within the first month of starting this compound.
-
Troubleshooting Steps:
-
Assess and Grade Severity: Utilize the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 for diarrhea to objectively grade the severity (see Experimental Protocols section).
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Patient Education: Reassure the participant that diarrhea is a common and often transient side effect of this compound.
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Dietary and Lifestyle Modifications: Recommend avoiding foods that can worsen diarrhea, such as fatty, fried, or spicy foods, and high-fiber foods. Suggest a bland diet (e.g., BRAT diet) for a short period. Advise adequate hydration to prevent dehydration.
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Continue this compound: Encourage the participant to continue the medication at the prescribed dose, as the diarrhea often resolves on its own.
-
Persistent or Severe Diarrhea
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Issue: A trial participant experiences diarrhea that persists beyond the initial few weeks, is severe (Grade 3 or higher on CTCAE), or is interfering with daily life.
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Troubleshooting Steps:
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Re-assess and Grade Severity: Use the CTCAE v5.0 for diarrhea to accurately document the severity.
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Consider Over-the-Counter (OTC) Medications: Short-term use of anti-diarrheal medications like loperamide or bismuth subsalicylate may be considered. It is crucial to consult the clinical trial protocol for guidelines on the use of concomitant medications.
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Dose Reduction: If permitted by the clinical trial protocol, a temporary dose reduction of this compound may be an effective strategy to manage persistent diarrhea.
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Evaluate for Other Causes: Rule out other potential causes of diarrhea, such as infection or other concomitant medications.
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Discontinuation: If diarrhea remains intolerable despite management strategies, discontinuation of this compound may be necessary as a last resort.
-
Data Presentation
Table 1: Incidence of Diarrhea in this compound Clinical Trials
| Treatment Group | Incidence of Diarrhea | Source(s) |
| This compound | 16% - 17% | |
| Placebo | 10% |
Table 2: Discontinuation Rates Due to Diarrhea in this compound Clinical Trials (≤ 6 months)
| Treatment Group | Discontinuation Rate | Source(s) |
| This compound | 2% | |
| Placebo | 0.7% |
Table 3: this compound Dosage Regimens in Clinical Trials
| Dosage | Patient Population | Source(s) |
| 1998 mg/day (666 mg TID) | Standard dose for adults | |
| 1332 mg/day | For patients with a bodyweight < 60 kg | |
| 999 mg/day (333 mg TID) | For patients with moderate renal impairment |
Experimental Protocols
Protocol for Monitoring and Management of Diarrhea
This protocol is a model based on best practices and information from clinical trial methodologies.
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Patient Reporting and Monitoring:
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Participants should be provided with a patient diary to record the frequency and consistency of their bowel movements daily.
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At each study visit, clinical staff should proactively inquire about any changes in bowel habits.
-
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Grading of Diarrhea:
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All instances of diarrhea should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 .
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| Grade | Description |
| 1 | Increase of <4 stools per day over baseline; mild increase in ostomy output compared to baseline. |
| 2 | Increase of 4 - 6 stools per day over baseline; moderate increase in ostomy output compared to baseline; limiting instrumental Activities of Daily Living (ADL). |
| 3 | Increase of ≥7 stools per day over baseline; hospitalization indicated; severe increase in ostomy output compared to baseline; limiting self-care ADL. |
| 4 | Life-threatening consequences; urgent intervention indicated. |
| 5 | Death. |
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Management Algorithm:
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An experimental workflow for the management of this compound-induced diarrhea is outlined in the diagram below.
-
Mandatory Visualization
Caption: Management of this compound-Induced Diarrhea.
Caption: Putative Signaling Pathway for this compound-Induced Diarrhea.
References
- 1. 4 this compound Side Effects to Know When Quitting Drinking - GoodRx [goodrx.com]
- 2. Safety and Efficacy of this compound for the Treatment of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acamprosate Dosage in Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing Acamprosate dosage in patients with renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for patients with renal impairment?
A1: The dosage of this compound must be adjusted based on the patient's renal function, which is typically assessed by creatinine clearance (CrCl). For patients with moderate renal impairment (CrCl of 30 to 50 mL/min), the recommended starting dose is one 333 mg tablet taken three times daily.[1] this compound is contraindicated in patients with severe renal impairment (CrCl of ≤30 mL/min).[1]
Q2: Why is dosage adjustment of this compound necessary for patients with renal impairment?
A2: this compound is primarily eliminated from the body unchanged through the kidneys.[2][3] In patients with impaired renal function, the clearance of this compound is reduced, leading to higher plasma concentrations and a longer elimination half-life.[1] Specifically, peak plasma concentrations can be approximately two-fold higher in patients with moderate renal impairment and four-fold higher in those with severe renal impairment compared to individuals with normal renal function. This increased exposure can elevate the risk of adverse effects.
Q3: What is the mechanism of action of this compound, and is it affected by renal impairment?
A3: this compound is thought to restore the balance between excitatory (glutamate) and inhibitory (gamma-aminobutyric acid, GABA) neurotransmission in the brain, which is disrupted by chronic alcohol consumption. It acts as a functional antagonist of the NMDA glutamate receptor and may indirectly enhance GABAergic signaling. While renal impairment itself does not directly alter the drug's mechanism of action at the receptor level, the resulting increased drug concentration can potentiate its effects and side effects.
Q4: Are there any clinical trials that have specifically studied this compound in patients with renal impairment?
A4: While extensive clinical trials specifically in populations with renal impairment are limited, pharmacokinetic studies have clearly demonstrated the impact of reduced renal function on this compound clearance. These studies form the basis for the current dosage adjustment recommendations. For instance, a study involving patients with moderate to severe renal impairment showed a direct correlation between creatinine clearance and the plasma clearance and half-life of this compound. One clinical trial protocol for alcohol dependence excluded patients with an estimated creatinine clearance of less than 50 ml/min, highlighting the importance of renal function in the use of this drug.
Q5: How should renal function be assessed in subjects participating in this compound studies?
A5: Renal function should be assessed using standard methods to estimate glomerular filtration rate (GFR). The most common method in clinical practice and research is the calculation of creatinine clearance (CrCl) from serum creatinine levels, often using the Cockcroft-Gault equation or the Modification of Diet in Renal Disease (MDRD) study equation. For more precise measurements, a 24-hour urine collection for creatinine clearance can be performed.
Data Presentation
Table 1: Recommended this compound Dosage Adjustments Based on Renal Function
| Renal Function Category | Creatinine Clearance (CrCl) | Recommended this compound Dosage |
| Normal Renal Function | > 50 mL/min | 666 mg (two 333 mg tablets) three times daily |
| Moderate Renal Impairment | 30 - 50 mL/min | 333 mg (one 333 mg tablet) three times daily |
| Severe Renal Impairment | ≤ 30 mL/min | Contraindicated |
Table 2: Pharmacokinetic Parameters of this compound in Relation to Renal Function
| Renal Function | Peak Plasma Concentration (Relative to Normal) | Elimination Half-Life (Relative to Normal) |
| Moderate Impairment | ~2-fold higher | ~1.8-fold longer |
| Severe Impairment | ~4-fold higher | ~2.6-fold longer |
Experimental Protocols
Protocol 1: Determination of this compound in Human Plasma and Urine by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation:
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Plasma:
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To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
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Perform protein precipitation by adding 300 µL of acetonitrile.
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Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
-
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Urine:
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Thaw and vortex the urine sample.
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To 200 µL of urine, add 175 µL of 100 mM ammonium acetate (pH 4) and 25 µL of β-glucuronidase solution to deconjugate any metabolites if necessary.
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Incubate at 40°C for 60 minutes.
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Add an internal standard.
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Perform solid-phase extraction (SPE) or a simple dilution followed by filtration, depending on the required sensitivity and matrix effects.
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2. LC-MS/MS Conditions:
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Liquid Chromatography:
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Column: A C18 column (e.g., Hypersil BDS C18, 150 mm × 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of a volatile buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
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Flow Rate: Typically 0.5 - 1.0 mL/min.
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Injection Volume: 10 µL.
-
-
Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For this compound, a common transition is m/z 180.0 → 79.9.
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3. Calibration and Quantification:
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Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma or urine.
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
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Quantify the this compound concentration in the unknown samples using the calibration curve.
Protocol 2: Measurement of Creatinine Clearance
1. Sample Collection:
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Serum: Collect a blood sample in a serum separator tube. Centrifuge and separate the serum.
-
Urine: A 24-hour urine collection is required.
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The collection begins with the patient emptying their bladder, and this first void is discarded. The time is recorded.
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All subsequent urine for the next 24 hours is collected in a provided container.
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The final void at the end of the 24-hour period is included in the collection.
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The total volume of the 24-hour urine collection is measured and recorded.
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2. Analysis:
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Measure the creatinine concentration in both the serum and the 24-hour urine sample using a validated clinical chemistry analyzer.
3. Calculation:
-
Creatinine Clearance (mL/min) = ([Urine Creatinine (mg/dL)] x [Urine Volume (mL)]) / ([Serum Creatinine (mg/dL)] x [Time of Collection (minutes)])
Troubleshooting Guides
Troubleshooting for LC-MS/MS Analysis of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column degradation. - Matrix effects. | - Adjust the mobile phase pH to ensure this compound is in a consistent ionic state. - Use a new column or a guard column. - Optimize sample cleanup to remove interfering matrix components. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization. - Ion suppression from matrix components. - Suboptimal MS/MS parameters. | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Improve sample preparation to remove phospholipids and other interfering substances. Consider a different extraction method (e.g., SPE instead of protein precipitation). - Optimize collision energy and other MRM parameters. |
| High Variability in Results | - Inconsistent sample preparation. - Instability of the analyte in the matrix. - Carryover from previous injections. | - Ensure precise and consistent pipetting and extraction steps. Use an automated liquid handler if available. - Investigate the stability of this compound under different storage conditions (freeze-thaw, benchtop). - Optimize the wash solvent and injection sequence to minimize carryover. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting endogenous compounds from the biological matrix. | - Modify the chromatographic method to separate this compound from interfering peaks. - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Evaluate different sample preparation techniques to achieve a cleaner extract. |
Mandatory Visualizations
Caption: Workflow for this compound Dosage Adjustment in Renal Impairment.
Caption: Proposed Mechanism of this compound in Restoring Neuronal Balance.
Caption: Experimental Workflow for this compound Pharmacokinetic Studies.
References
Navigating Acamprosate Efficacy: The Critical Role of Pretreatment Abstinence
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the impact of pretreatment abstinence on the efficacy of Acamprosate for alcohol use disorder. Through a detailed analysis of key clinical trials, this document offers troubleshooting advice and frequently asked questions to inform experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general consensus on the importance of pretreatment abstinence for this compound efficacy?
A1: A significant body of evidence from clinical trials and meta-analyses suggests that a period of complete abstinence from alcohol before initiating this compound treatment is crucial for its efficacy.[1][2] European trials, which largely demonstrated positive outcomes, predominantly enrolled patients who were detoxified and abstinent at the start of treatment.[2] Conversely, studies where a substantial proportion of patients were still drinking at randomization, such as the COMBINE study in the US and the UKMAS trial, failed to show a significant benefit of this compound over placebo.[3][4]
Q2: How does initiating this compound during active detoxification affect treatment outcomes?
A2: Research indicates that starting this compound while a patient is still undergoing detoxification may be counterproductive. A key study by Kampman et al. (2009) found that patients who began this compound during detoxification had worse drinking outcomes during the subsequent rehabilitation phase compared to those who started the medication after achieving abstinence. Specifically, the group receiving this compound during detox reported a higher percentage of drinking days and heavy drinking days.
Q3: What is the recommended duration of pretreatment abstinence before starting this compound?
A3: While there is no universally mandated duration, successful clinical trials have typically required a period of complete detoxification and abstinence ranging from a few days to two weeks prior to randomization. For example, the pivotal European trials that led to this compound's approval often required patients to be abstinent for at least 5-7 days. In contrast, the COMBINE study, which showed no significant effect, required a minimum of only 4 days of abstinence.
Q4: Are there any patient populations where the pretreatment abstinence rule might differ?
A4: The available evidence strongly supports the necessity of pretreatment abstinence across different patient populations. The negative results from large, well-controlled trials that did not strictly enforce a significant abstinence period prior to treatment suggest this is a critical factor for the medication's mechanism of action.
Q5: My experiment, which includes a pretreatment abstinence period, is not showing a significant effect for this compound. What are some potential troubleshooting steps?
A5: If your results are not aligning with the expected outcomes despite a pretreatment abstinence period, consider the following:
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Duration and Confirmation of Abstinence: Was the pretreatment abstinence period sufficiently long and biochemically verified (e.g., through urine or breathalyzer tests)? Self-reporting can be unreliable.
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Patient Adherence: this compound has a three-times-daily dosing schedule, and poor adherence can significantly impact efficacy. Was medication adherence monitored and encouraged?
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Concomitant Psychosocial Therapy: this compound is intended as an adjunct to psychosocial support. The type and intensity of the behavioral intervention can influence outcomes.
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Patient Characteristics: Factors such as the severity of alcohol dependence, psychiatric comorbidities, and patient motivation for abstinence can all modulate treatment response.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials investigating the impact of pretreatment abstinence on this compound efficacy.
Table 1: Comparison of this compound Efficacy Based on Timing of Treatment Initiation
| Study | Treatment Initiation | Outcome Measure | This compound Group | Placebo/Control Group |
| Kampman et al. (2009) | During Detoxification | Percent Days Drinking (Rehabilitation Phase) | 34% | 19% |
| Percent Days Heavy Drinking (Rehabilitation Phase) | 24% | 10% | ||
| Post-Detoxification | Percent Days Drinking (Rehabilitation Phase) | 19% | N/A (All received this compound post-detox) | |
| Percent Days Heavy Drinking (Rehabilitation Phase) | 10% | N/A (All received this compound post-detox) |
Table 2: Abstinence Rates in Trials with Pretreatment Abstinence Requirement
| Study | Duration of Pretreatment Abstinence | Primary Outcome | This compound Group | Placebo Group |
| Sass et al. (1996) | Short-term detoxification | Continuous Abstinence Rate (48 weeks) | 43% | 21% |
| Paille et al. (1995) | Post-detoxification | Continuous Abstinence (6 months) | Higher than placebo (p ≤ 0.02) | Lower than this compound |
| Pelc et al. (1997) | Post-detoxification | Abstinence Rate (90 days) | Significantly superior to placebo | Lower than this compound |
| Gual et al. (2001) | Start of withdrawal | Continuous Abstinence Rate (180 days) | 35% | 26% |
Table 3: Outcomes in a Trial with a High Percentage of Non-Abstinent Patients at Baseline
| Study | Percentage of Patients Drinking at Baseline | Primary Outcome | This compound Group | Placebo Group |
| Chick et al. (2000) - UKMAS | 32% | Complete Abstinence (6 months) | 12% | 11% |
| Mean Total Abstinent Days | 77 | 81 |
Experimental Protocols
1. Kampman et al. (2009): Initiating this compound Within-Detoxification vs. Post-Detoxification
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Objective: To compare the efficacy of this compound when initiated at the beginning of detoxification versus after the completion of detoxification.
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Study Design: A biphasic clinical trial with a randomized, double-blind, placebo-controlled Detoxification Phase (DP) followed by a 10-week open-label Rehabilitation Phase (RP).
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Participants: 40 alcohol-dependent patients.
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Methodology:
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Detoxification Phase (5-14 days): Patients were randomly assigned to receive either this compound (1998 mg/day) or a matching placebo.
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Rehabilitation Phase (10 weeks): All patients who completed detoxification received open-label this compound (1998 mg/day).
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Outcome Measures:
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DP: Treatment retention, alcohol withdrawal symptoms, alcohol consumption, and use of oxazepam.
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RP: Treatment retention and alcohol consumption (percent days drinking, percent days heavy drinking).
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2. Sass et al. (1996): A Placebo-Controlled Study on Alcohol Dependence
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Objective: To assess the effectiveness of this compound in maintaining abstinence in alcohol-dependent patients over one year.
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Study Design: A randomized, double-blind, placebo-controlled study.
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Participants: 272 alcohol-dependent patients who had undergone short-term detoxification.
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Methodology:
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Patients received either this compound or a placebo for 48 weeks, alongside routine counseling.
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A follow-up period of another 48 weeks without medication was conducted.
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Outcome Measures: Continuous abstinence rate and mean abstinence duration.
3. The COMBINE Study (Anton et al., 2006)
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Objective: To evaluate the efficacy of naltrexone and this compound, alone and in combination, with and without behavioral intervention, for the treatment of alcohol dependence.
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Study Design: A multi-site, randomized, placebo-controlled trial with a 2x2x2 factorial design.
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Participants: 1,383 recently abstinent volunteers with a diagnosis of alcohol dependence. A minimum of 4 days of abstinence was required before randomization.
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Methodology:
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Patients were randomized to one of nine groups, receiving various combinations of this compound (3 g/day ), naltrexone, placebo, and Combined Behavioral Intervention (CBI) for 16 weeks.
-
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Outcome Measures: Percent days abstinent and time to first heavy drinking day.
Visualizations
Caption: Hypothesized signaling pathway of this compound in restoring neurotransmitter balance.
Caption: Experimental workflow for the Kampman et al. (2009) study.
References
- 1. Initiating this compound within-detoxification versus post-detoxification in the treatment of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound for the Treatment of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. United Kingdom Multicentre this compound Study (UKMAS): a 6-month prospective study of this compound versus placebo in preventing relapse after withdrawal from alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining Medication With Specialist Behavioral Intervention for Alcoholism: the COMBINE Study | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]
Technical Support Center: Acamprosate Tolerance in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the development of tolerance to Acamprosate in animal models of alcohol consumption.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is thought to restore the balance between excitatory and inhibitory neurotransmission in the brain, which is disrupted by chronic alcohol exposure. Its primary mechanism involves the modulation of the glutamatergic system, particularly by acting as a weak N-methyl-D-aspartate (NMDA) receptor antagonist.[][2][3][4] Chronic alcohol use leads to an upregulation of NMDA receptors, resulting in a state of neuronal hyperexcitability during withdrawal.[3] this compound helps to normalize this hyper-glutamatergic state, thereby reducing withdrawal symptoms and the motivation to drink.
Q2: Is there evidence for the development of tolerance to this compound's effects on alcohol consumption in animal models?
Yes, several studies have reported the development of tolerance to this compound's ability to reduce alcohol intake in alcohol-preferring rats. Acute administration of this compound has been shown to decrease voluntary alcohol consumption and operant self-administration; however, this effect diminishes with repeated injections.
Q3: What is the proposed mechanism for the development of tolerance to this compound?
The development of tolerance to the anti-craving effects of this compound in alcohol-preferring rats has been associated with the modulation of the mesolimbic dopamine system. While acute this compound administration can alter dopamine transporter density and D2-like receptor density in the nucleus accumbens, these markers tend to return to their baseline levels with chronic treatment, coinciding with the behavioral tolerance to the drug's effects on alcohol consumption.
Q4: Does tolerance to this compound develop in all experimental paradigms?
Not necessarily. Some research indicates that chronic administration of this compound can effectively block the "alcohol deprivation effect" (the increase in alcohol consumption after a period of abstinence) without altering baseline ethanol intake. This suggests that this compound may be more effective in preventing relapse-like drinking behavior rather than reducing steady levels of alcohol consumption, and tolerance may not develop in this specific context.
Q5: What is the role of the calcium component of this compound?
Recent studies suggest that the calcium moiety of the this compound molecule (calcium-acetyl homotaurinate) may contribute to its pharmacological effects. Some research indicates that calcium salts alone can produce effects similar to this compound in animal models, challenging the exclusive focus on the N-acetylhomotaurine part of the compound.
Troubleshooting Guides
Problem: Observed decrease in this compound efficacy over time in your animal study.
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Possible Cause 1: Development of behavioral tolerance.
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Troubleshooting:
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Review your dosing regimen. Continuous, high-dose administration may be more likely to induce tolerance. Consider intermittent dosing schedules or combination therapies.
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Assess different behavioral endpoints. Tolerance may be more pronounced for effects on baseline alcohol consumption compared to the alcohol deprivation effect.
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Incorporate neurochemical analyses. Measure markers of the mesolimbic dopamine system (e.g., dopamine transporter and receptor densities) to correlate with behavioral changes.
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-
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Possible Cause 2: Inappropriate animal model.
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Troubleshooting:
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Ensure the use of alcohol-preferring rat strains (e.g., Fawn-Hooded, iP, AA rats) if you are investigating the anti-craving effects of this compound, as these strains have shown clear tolerance development.
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For studying relapse prevention, the alcohol deprivation effect model in Wistar rats may be more suitable and may not show tolerance.
-
-
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Possible Cause 3: Environmental conditioning.
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Troubleshooting:
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Be aware that this compound can reduce environment-dependent tolerance to alcohol. Ensure that your experimental design accounts for and minimizes confounding environmental cues associated with alcohol administration.
-
-
Data Presentation
Table 1: Summary of Quantitative Data on this compound's Effects on Alcohol Intake in Rats
| Study | Animal Model | This compound Dose | Administration | Key Findings on Alcohol Intake | Tolerance Observed |
| Heyser et al. (1998) | Male Wistar rats | 100 and 200 mg/kg (chronic) | Daily injections | Blocked alcohol deprivation effect; no effect on baseline intake. | No |
| Dahchour et al. (2005) | Fawn-Hooded, iP, and AA rats | Not specified (repeated injections) | Repeated injections | Acute decrease in voluntary consumption and operant self-administration. | Yes |
| Spanagel et al. (1996) | Male Wistar rats | 50-200 mg/kg i.p. (twice daily) | Twice daily injections | Dose-dependently decreased alcohol drinking following deprivation. | Not explicitly studied |
| Bachteler et al. (2005) (as cited in) | Rats | 100–200 mg/kg (twice daily for 5 days) | Twice daily injections | Decreased reinstatement responding for an ethanol-paired cue. | Not explicitly studied |
Experimental Protocols
Protocol 1: Alcohol Deprivation Effect Model
This protocol is adapted from studies investigating the effect of this compound on relapse-like drinking.
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Animal Model: Male Wistar rats.
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Housing: Individual housing with free access to food and water.
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Induction of Alcohol Consumption:
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Provide rats with a free choice between water and a 10% (w/v) ethanol solution for several weeks to establish a stable baseline of alcohol intake.
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Alcohol Deprivation:
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Following the establishment of baseline drinking, remove the ethanol solution for a period of 2-4 weeks, leaving only water available.
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This compound Administration:
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During the final days of the deprivation period, begin administration of this compound (e.g., 100 or 200 mg/kg, i.p.) or vehicle.
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Reintroduction of Alcohol:
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After the deprivation period, reintroduce the 10% ethanol solution.
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Measurement:
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Measure ethanol and water consumption for several hours or days following reintroduction to assess the alcohol deprivation effect and the impact of this compound.
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Protocol 2: Operant Alcohol Self-Administration Model
This protocol is a general guide based on methods used to study the reinforcing effects of alcohol and the impact of pharmacotherapies.
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Animal Model: Alcohol-preferring rat strains (e.g., Fawn-Hooded, iP).
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Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
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Training:
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Train rats to press a lever for a reward (e.g., a sucrose solution).
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Gradually introduce ethanol into the sucrose solution and then fade out the sucrose until the rats are self-administering a 10% ethanol solution.
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Baseline Self-Administration:
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Allow rats to self-administer ethanol on a fixed-ratio schedule of reinforcement until a stable baseline of responding is achieved.
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This compound Administration:
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Administer this compound or vehicle (e.g., via i.p. injection) at various doses and for different durations (acute vs. repeated).
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Measurement:
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Record the number of lever presses for ethanol and the volume of ethanol consumed.
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To assess tolerance, compare the effects of the initial this compound administrations to those after repeated injections.
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Visualizations
Caption: Proposed signaling pathway for this compound's action in reducing alcohol consumption.
References
Challenges in maintaining adherence to Acamprosate regimens in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in maintaining adherence to Acamprosate regimens in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical adherence rates observed for this compound in clinical trials?
A: Adherence to this compound in clinical trials can be variable and is often suboptimal. A systematic review of 15 randomized controlled trials involving 4,450 participants reported a mean adherence rate of 88% (ranging from 54.2% to 95.0%) for the percentage of medication taken.[1][2][3][4] Another analysis within the same review found a mean adherence rate of 84.9% (ranging from 56.4% to 91.3%) in trials that reported the percentage of participants taking more than 80% of the prescribed medication.[1] However, it's important to note that there is low confidence in the methods used to monitor adherence in many of these trials.
Q2: What are the primary reasons for non-adherence to this compound in clinical study participants?
A: Multiple factors contribute to poor medication adherence. Key reasons include the complexity of the dosing regimen, as greater dose frequency can be a barrier. Side effects are also a common reason for non-adherence. Other identified barriers include younger age, self-decision to stop the medication, and various emotional factors. The underlying substance use disorder itself is also associated with a greater risk of poor adherence.
Q3: My study is showing lower than expected adherence rates. What are some common methodological issues with measuring adherence?
A: The accuracy of adherence measurement is a significant challenge. Many clinical trials rely on methods with low confidence, such as pill counts and self-reporting, which can overestimate adherence. Electronic monitoring, like the Medication Event Monitoring System (MEMS), is considered a more reliable "gold-standard" for clinical trials but may not always be feasible. Biological methods, such as plasma or urine analysis for this compound levels, offer direct evidence of ingestion but can be costly and inconvenient. It is crucial to assess the reliability of your chosen measurement method and consider potential biases.
Q4: What interventions have been shown to improve adherence to this compound in a clinical trial setting?
A: Psychosocial interventions have been developed to support medication adherence. "Medication Management" (MM) is an intervention that provides education, support, and advice to service users about their drinking behaviors and medication. Another effective strategy is "Contingency Management" (CM), which involves providing small financial or other incentives to reinforce desired behaviors like treatment engagement and medication adherence. One study found that combining Standard Support with Medication Management and Contingency Management resulted in a higher percentage of adherence to this compound compared to Standard Support alone.
Q5: How does non-adherence to this compound impact clinical trial outcomes?
A: Poor adherence can significantly limit the potential benefits of this compound, making it difficult to accurately determine the medication's efficacy. Studies have shown an association between poor adherence to this compound and negative drinking outcomes, such as a lower percentage of days abstinent and a higher percentage of days with heavy drinking. Conversely, improved treatment outcomes for alcohol dependence are associated with better adherence to medications for relapse prevention.
Data Summary Tables
Table 1: this compound Adherence Rates in Randomized Controlled Trials
| Adherence Metric | Mean Adherence Rate | Range | Number of Studies | Total Participants |
| Percentage of Medication Taken | 88% | 54.2% - 95.0% | 15 | 4,450 |
| Participants Taking >80% of Medication | 84.9% | 56.4% - 91.3% | 2 | Not Specified |
Source: Systematic review of 15 randomized controlled clinical trials.
Table 2: Effectiveness of Interventions to Enhance this compound Adherence
| Intervention Group | Mean Difference in Percent Adherence (vs. Standard Support) | 95% Confidence Interval |
| Standard Support + Medication Management | 3.1% | -6.5% to 12.8% |
| Standard Support + Medication Management + Contingency Management | 10.6% | 1.6% to 19.6% |
Source: The ADAM trial, a three-arm randomized controlled trial.
Experimental Protocols & Methodologies
Protocol 1: Adherence Monitoring Using Pill Counts
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Objective: To indirectly measure medication adherence by counting the number of returned, unused tablets.
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Procedure:
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At the beginning of the study or at each dispensing visit, provide participants with a pre-counted number of this compound tablets in a container.
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Instruct participants to return the container with any remaining tablets at their next scheduled follow-up visit.
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At the follow-up, count the number of returned tablets.
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Calculate the number of tablets presumed to have been taken by subtracting the returned count from the dispensed count.
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Calculate the adherence rate as: (Number of tablets taken / Number of tablets prescribed) * 100%.
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Considerations: This method is considered to have low confidence as it does not confirm ingestion and can be circumvented by participants who do not wish to report non-adherence.
Protocol 2: Medication Management (MM) Intervention
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Objective: To improve medication adherence through education, support, and advice.
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Methodology:
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Intervention Delivery: Conducted by trained professionals, such as pharmacists or research nurses, typically over a series of sessions (e.g., 12 sessions over 6 months).
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Core Components:
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Provide education on alcohol dependence and the role of this compound.
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Discuss participants' beliefs and concerns about the medication.
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Offer support and advice on managing drinking behaviors.
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Collaboratively develop strategies to overcome barriers to adherence.
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Adaptation: The content and structure of the MM manual may be adapted for specific settings, such as community pharmacies.
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Protocol 3: Contingency Management (CM) for Adherence
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Objective: To reinforce medication adherence and participation in treatment through incentives.
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Methodology:
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Target Behavior: Clearly define the behavior to be reinforced, such as attending Medication Management sessions or demonstrating adherence through a verifiable measure.
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Incentive: Provide vouchers or other small financial incentives of escalating value for consistent adherence to the target behavior. For example, a study might offer vouchers worth up to a total of £120.
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Schedule: Develop an optimal incentive schedule based on focus groups with the target population to maximize effectiveness.
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Visualizations
Caption: Workflow of Adherence Monitoring Methods and Their Confidence Levels.
Caption: Key Factors Contributing to Non-Adherence to this compound.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The rates and measurement of adherence to this compound in randomised controlled clinical trials: A systematic review | PLOS One [journals.plos.org]
- 4. The rates and measurement of adherence to this compound in randomised controlled clinical trials: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acamprosate Pharmacokinetics in Rats
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the flip-flop pharmacokinetics of Acamprosate in rats.
Section 1: Frequently Asked Questions (FAQs)
Q1: What defines "flip-flop" pharmacokinetics, and why is it observed with this compound in rats?
A: Flip-flop pharmacokinetics is a phenomenon that occurs with extravascularly administered drugs when the rate of absorption is significantly slower than the rate of elimination (kₐ << kₑₗ).[1] In this scenario, the terminal slope of the plasma concentration-time curve after oral administration does not represent the elimination rate, but rather reflects the absorption rate.[1][2] this compound exhibits this characteristic in rats because it has a very low intrinsic first-order absorption rate constant (kₐ).[3][4] This slow absorption is the rate-limiting step in its pharmacokinetic profile.
Q2: What causes the slow absorption of this compound in the rat intestine?
A: this compound's slow absorption is attributed to its physicochemical properties. It is a highly hydrophilic (water-soluble) compound, which inherently limits its ability to passively diffuse across the lipid-rich intestinal cell membranes. Studies indicate that its primary absorption mechanism is passive diffusion, likely via the paracellular route (between cells). While a secondary, carrier-mediated transport system may exist, the passive pathway is predominant and inherently slow.
Q3: Are there compounds that can inhibit the intestinal transport of this compound in rats?
A: Yes. While the primary absorption is through passive diffusion, evidence suggests a carrier-mediated component that can be inhibited. At lower concentrations of this compound (10⁻⁴ M), its transport in the rat jejunum is significantly reduced by taurine and GABA. This suggests that this compound may share an intestinal carrier system with these structurally similar compounds. However, at higher concentrations (10⁻³ M), this inhibition is not observed, indicating the passive diffusion pathway becomes dominant.
Q4: What is the oral bioavailability of this compound in rats, and how does it compare to humans?
A: The oral bioavailability of this compound in rats is approximately 20%. This is notably higher than the oral bioavailability observed in humans, which is around 11%. In rat studies, about 80% of the orally administered dose is recovered in the feces, underscoring its limited absorption.
Section 2: Troubleshooting Guide
Issue 1: The calculated terminal elimination half-life from my oral dosing study is significantly longer than values reported from intravenous (IV) studies.
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Possible Cause: You are observing classic flip-flop pharmacokinetics. The terminal slope of the plasma concentration curve after oral administration is determined by the slow absorption rate constant (kₐ), not the elimination rate constant (kₑₗ). Assuming this slope represents elimination will lead to an erroneously long half-life.
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Recommended Solution: To determine the true elimination half-life, you must perform a parallel study with IV administration. The terminal slope from the IV data will provide the actual elimination rate. The terminal slope from the oral data should be recognized as the absorption rate. Studies have shown the terminal slope of the oral plasma curve is significantly lower than that obtained after IV administration.
Issue 2: Plasma concentrations of this compound are highly variable and lower than expected after oral administration.
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Possible Cause: This is an inherent characteristic of this compound due to its poor and variable absorption. Factors such as gastrointestinal transit time, stomach content, and the specific region of the intestine where the drug is released can significantly impact the extent of absorption.
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Recommended Solution:
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Ensure strict standardization of experimental conditions, particularly fasting protocols, as food can decrease absorption.
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Use a sufficient number of animals per group to account for inter-individual variability.
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Administer the drug via gastric intubation to ensure consistent delivery to the stomach.
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Confirm the low bioavailability by quantifying the amount of unchanged drug recovered in feces, which is expected to be around 80% of the administered dose.
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Issue 3: My in vitro intestinal absorption assay results are inconsistent, especially at different this compound concentrations.
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Possible Cause: this compound has a dual mechanism of absorption: passive diffusion and a saturable, carrier-mediated transport. At low concentrations, the carrier-mediated component is more influential and can be inhibited, while at high concentrations, passive diffusion predominates. This can lead to non-linear absorption kinetics and variability in results.
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Recommended Solution:
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Conduct experiments across a wide range of this compound concentrations to characterize both transport mechanisms.
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To isolate the carrier-mediated component, perform inhibition studies using taurine or GABA at a low this compound concentration (e.g., 10⁻⁴ M). A significant reduction in transport in the presence of these inhibitors confirms the activity of the carrier system.
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To study the passive component, use a high this compound concentration (e.g., 10⁻³ M) where the carrier system is likely saturated.
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Section 3: Experimental Protocols
Protocol 1: In Vivo Study to Confirm Flip-Flop Pharmacokinetics
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Objective: To compare the pharmacokinetic profiles of this compound following oral and intravenous administration in rats to demonstrate flip-flop kinetics.
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Animals: Male Wistar rats (230–275 g).
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Groups (n=6 per group):
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Oral Administration: 9.3 mg/kg this compound solution.
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Oral Administration: 73.3 mg/kg this compound solution.
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IV Bolus Administration: 9.3 mg/kg this compound solution.
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IV Bolus Administration: 73.3 mg/kg this compound solution.
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Methodology:
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Preparation: Prepare this compound solutions in normal saline. For radiolabeled studies, spike with ¹⁴C-Acamprosate.
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Administration: For oral groups, administer the solution via gastric intubation. For IV groups, administer as a bolus into the jugular vein.
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Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., 5, 10, 20, 30, 40, 60, 80, 100, and 120 minutes).
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Sample Processing: Process blood to obtain plasma.
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Analysis: Quantify this compound concentrations using a validated method such as liquid scintillation counting for radiolabeled compounds.
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Data Analysis: Plot plasma concentration vs. time on a semi-logarithmic scale for both oral and IV routes. Calculate the terminal slopes (λz). A significantly shallower slope for the oral route compared to the IV route confirms flip-flop kinetics.
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Protocol 2: In Vitro Study of Intestinal Absorption Mechanism
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Objective: To characterize the mechanism of this compound transport across the rat jejunum.
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Tissue Preparation:
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Anesthetize a male Wistar rat and excise the mid-jejunum.
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Rinse the segment with ice-cold buffer solution (e.g., HEPES buffer, pH 7.4).
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Methodology (using an influx chamber technique):
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Mount the jejunum segment in an influx chamber, separating the mucosal and serosal sides.
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Add buffer solution to both sides and maintain at 37°C with oxygenation.
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Experiment 1 (Concentration Dependence): Add ¹⁴C-Acamprosate at varying concentrations (e.g., 10⁻⁴ M to 10⁻² M) to the mucosal side. Sample from the serosal side over time to measure the rate of transport.
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Experiment 2 (Inhibition Study): Add a low concentration of ¹⁴C-Acamprosate (10⁻⁴ M) to the mucosal side. In parallel chambers, add potential inhibitors such as Taurine (40 mM) or GABA (40 mM).
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Analysis: Measure the radioactivity in the serosal samples to determine the influx rate (J_Aca). A reduction in influx in the presence of inhibitors at low this compound concentrations suggests a shared carrier-mediated pathway.
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Section 4: Data Presentation
Table 1: Comparative Pharmacokinetic Data for this compound in Rats
| Parameter | Oral Administration | Intravenous (IV) Administration | Reference |
| Doses Tested | 9.3 mg/kg, 73.3 mg/kg | 9.3 mg/kg, 73.3 mg/kg | |
| Bioavailability (F) | ~20% | N/A | |
| Terminal Slope (λz) | 0.006 ± 0.001 min⁻¹ | Significantly steeper than oral | |
| Interpretation of λz | Represents absorption rate (kₐ) | Represents elimination rate (kₑₗ) | |
| Fecal Recovery | ~80% of dose | N/A |
Table 2: Intestinal Permeability of this compound in Rat Jejunum (In Vitro)
| Experimental Group | Diffusive Permeability (P) (cm/h) | Primary Transport Mechanism | Reference |
| Control (Liquid Diet) | 0.213 ± 0.004 | Passive Diffusion | |
| Chronic Alcohol (Liquid Diet) | 0.206 ± 0.001 | Passive Diffusion | |
| Control (Solid Diet) | 0.193 ± 0.001 | Passive Diffusion |
Section 5: Visual Guides
Caption: Workflow for an In Vivo this compound Pharmacokinetic Study.
Caption: Logical Diagram of Flip-Flop Pharmacokinetics.
Caption: this compound Intestinal Absorption Pathways in Rats.
References
- 1. Flip-flop pharmacokinetics – delivering a reversal of disposition: challenges and opportunities during drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Evidence of a flip-flop phenomenon in this compound pharmacokinetics: an in vivo study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Acamprosate efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Acamprosate. The information is designed to address common challenges and inconsistencies observed in experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are the results of this compound efficacy studies so inconsistent across different clinical trials?
A1: The variability in this compound efficacy across clinical trials is a well-documented issue. Several factors contribute to these inconsistencies:
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Geographic Differences in Trial Conduct: Historically, European trials have more consistently shown a positive effect of this compound compared to placebo, while large-scale US trials, such as the COMBINE study, have reported a lack of significant efficacy.[1]
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Study Population and Baseline Characteristics: The patient populations in different trials can vary significantly in terms of their drinking goals (complete abstinence vs. harm reduction), severity of alcohol dependence, and co-occurring psychiatric conditions. This compound appears to be most effective for patients who are motivated for complete abstinence at the start of treatment.[1]
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Methodological Differences: Variations in study design, such as the duration of the pre-treatment abstinence period, the definition of primary outcome measures (e.g., complete abstinence vs. reduction in heavy drinking days), and the type of psychosocial therapy provided alongside pharmacotherapy, can all influence the observed treatment effect.[1]
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The "Placebo Effect": In some studies, a high placebo response rate has been observed, which can make it difficult to detect a statistically significant difference between this compound and placebo.[2]
Q2: Is this compound more effective for promoting complete abstinence or for reducing heavy drinking?
A2: Meta-analyses of multiple clinical trials have indicated that this compound is more effective in maintaining complete abstinence from alcohol.[3] In contrast, another FDA-approved medication for alcohol use disorder, naltrexone, appears to be more effective at reducing the number of heavy drinking days and craving. This suggests that the choice of primary endpoint in a clinical trial is critical and can significantly impact the perceived efficacy of this compound.
Q3: Does the timing of this compound initiation relative to detoxification affect its efficacy?
A3: Yes, the timing of this compound initiation is a critical factor influencing its efficacy. Research has shown that this compound is more effective when treatment is started after a period of detoxification and the patient is already abstinent. Studies where this compound was administered during detoxification have not shown a significant benefit and, in some cases, have been associated with worse outcomes compared to placebo.
Q4: What is the role of patient compliance in the efficacy of this compound?
A4: Medication compliance is a significant predictor of treatment success with this compound. The standard dosing regimen for this compound is two 333 mg tablets taken three times a day, which can be challenging for some patients to adhere to. Studies have demonstrated a strong correlation between higher compliance rates and better treatment outcomes, including higher rates of continuous abstinence.
Q5: Are there any known genetic factors that can influence a patient's response to this compound?
A5: Emerging research suggests that genetic factors may play a role in the variability of patient responses to this compound. For instance, one study found that genetic variations in the GATA4 gene were associated with relapse risk, and this association was more pronounced in patients treated with this compound compared to those receiving naltrexone or placebo. However, this is a relatively new area of investigation, and more research is needed to identify reliable genetic biomarkers for predicting this compound response.
Troubleshooting Guide for Inconsistent Experimental Results
This guide is intended to help researchers troubleshoot and interpret inconsistent findings in their this compound efficacy studies.
| Observed Issue | Potential Cause | Recommended Action |
| No significant difference between this compound and placebo on primary outcome. | The primary outcome measure was a reduction in heavy drinking days, for which this compound has shown limited efficacy. | Re-analyze the data using "time to first drink" or "percentage of days abstinent" as the primary outcome. Consider that this compound's main strength is in maintaining complete abstinence. |
| High placebo response in the control group. | Examine the level and type of psychosocial intervention provided to both groups. A very effective psychosocial intervention can sometimes mask the pharmacological effect of the drug. | |
| The study population was not required to be abstinent before starting treatment. | Stratify the analysis by the length of abstinence prior to randomization. Future studies should include a mandatory detoxification and abstinence period before initiating this compound. | |
| High variability in treatment response within the this compound group. | Poor medication compliance among a subset of participants. | Assess medication compliance rates through pill counts, electronic monitoring, or biomarker analysis. In future studies, implement strategies to enhance compliance. |
| Genetic heterogeneity in the study population. | If DNA samples were collected, consider conducting exploratory genetic analyses to identify potential associations between genetic markers and treatment response. | |
| Preclinical (animal) study results do not translate to clinical (human) findings. | The animal model does not accurately reflect the clinical condition being treated (e.g., using a model of alcohol consumption vs. a model of relapse). | Ensure the animal model aligns with the intended clinical application of this compound (i.e., preventing relapse in abstinent individuals). |
| The proposed mechanism of action being investigated is incorrect. | Recent research has questioned the long-held belief that this compound's effects are solely mediated through the glutamate system, with some evidence pointing to the role of the calcium ion. Consider investigating alternative or complementary mechanisms of action. |
Quantitative Data Summary
Table 1: Meta-Analysis of this compound Efficacy for Abstinence
| Study | Number of Trials Included | Primary Outcome | Effect Size (vs. Placebo) | Key Finding |
| Mann et al. (2004) | 17 | Continuous abstinence at 6 months | Relative Benefit: 1.47 (95% CI: 1.29-1.69) | This compound significantly increases the rate of continuous abstinence. |
| Maisel et al. (2013) | 16 | Abstinence | Hedges' g = 0.395 | This compound had a significantly greater effect on abstinence compared to naltrexone. |
| Bouza et al. (2004) | 13 | Abstinence rates | Significantly improved | This compound significantly improved abstinence rates and cumulative abstinence days. |
Table 2: Comparison of this compound and Naltrexone Efficacy
| Outcome Measure | This compound Effect Size (Hedges' g) | Naltrexone Effect Size (Hedges' g) | p-value (for difference) | Conclusion |
| Abstinence | 0.395 | 0.116 | < 0.001 | This compound is significantly more effective for maintaining abstinence. |
| Heavy Drinking | 0.072 | 0.189 | 0.159 | Naltrexone has a larger effect size, but the difference is not statistically significant. |
| Heavy Drinking & Craving | 0.041 | 0.180 | 0.004 | Naltrexone is significantly more effective at reducing heavy drinking and craving. |
Data from Maisel et al. (2013) meta-analysis.
Experimental Protocols
Key Experiment: Assessment of this compound Efficacy in a Post-Detoxification Relapse Model
This protocol outlines a typical preclinical experiment designed to evaluate the efficacy of this compound in preventing relapse to alcohol-seeking behavior.
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Subjects: Adult male Wistar rats.
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Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
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Procedure:
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Self-Administration Training: Rats are trained to self-administer a 10% ethanol solution by pressing the active lever. Each active lever press results in the delivery of 0.1 ml of the ethanol solution and the presentation of a cue light. The inactive lever has no programmed consequences.
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Forced Abstinence (Detoxification): Following stable self-administration, rats are returned to their home cages and undergo a period of forced abstinence (e.g., 14 days) where they do not have access to ethanol.
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This compound Administration: During the final days of the abstinence period, rats are administered this compound (e.g., 0, 100, 200, or 400 mg/kg, i.p.) or vehicle once daily.
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Reinstatement Test: On the test day, rats are returned to the operant chambers, and their lever-pressing behavior is recorded in the absence of ethanol reinforcement. Reinstatement of alcohol-seeking behavior can be triggered by:
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Cue-induced reinstatement: Presentation of the cue light previously associated with ethanol delivery.
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Stress-induced reinstatement: Exposure to a mild stressor (e.g., footshock) prior to the test session.
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Priming-induced reinstatement: A non-contingent injection of a low dose of ethanol.
-
-
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Data Analysis: The primary dependent variable is the number of active lever presses during the reinstatement test. A significant reduction in active lever presses in the this compound-treated groups compared to the vehicle group indicates that the drug attenuates relapse-like behavior.
Visualizations
Caption: Experimental workflow for a preclinical relapse model.
Caption: Proposed mechanism of this compound action.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Strategies to Enhance Acamprosate Absorption for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the intestinal absorption of Acamprosate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound and why is it so low?
This compound has a low oral bioavailability of approximately 11% in humans.[1][2][3][4][5] This is primarily because it is a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low permeability. Its absorption is thought to occur mainly through the paracellular pathway, which is a route between intestinal epithelial cells, and is capacity-limited. Some studies also suggest a minor involvement of a carrier-mediated transport system.
Q2: What is the primary mechanism of this compound's therapeutic effect?
This compound is thought to restore the balance between excitatory and inhibitory neurotransmission in the brain, which is disrupted by chronic alcohol exposure. It primarily modulates the glutamatergic system, acting as a weak N-methyl-D-aspartate (NMDA) receptor antagonist, and also influences the gamma-aminobutyric acid (GABA)ergic system. By attenuating the hyperexcitability of glutamate pathways during alcohol withdrawal, it is believed to reduce cravings and support abstinence.
Q3: How does food intake affect this compound absorption?
Concurrent administration of food with this compound can decrease its absorption. This is a critical consideration for in vivo experimental designs aiming for maximal and consistent absorption.
Q4: Are there any known drug-drug interactions that can enhance this compound absorption?
Yes, co-administration with naltrexone has been shown to significantly increase the rate and extent of this compound absorption. This interaction can be leveraged in experimental models to achieve higher plasma concentrations of this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low and variable this compound plasma concentrations in in vivo studies. | - Co-administration with food. - Inherent low permeability of this compound. - Inadequate formulation. | - Administer this compound to fasted animals. - Explore the use of permeation enhancers in the formulation. - Consider co-administration with naltrexone. |
| Inconsistent results in Caco-2 permeability assays. | - Poor monolayer integrity. - Low aqueous solubility of the formulation (if not using pure this compound). - Low post-assay recovery. | - Monitor transepithelial electrical resistance (TEER) to ensure monolayer integrity. - Use appropriate solvents and concentrations for the dosing solution. - Perform a mass balance study to investigate potential binding to the plate or cell monolayer. |
| Difficulty in detecting this compound in plasma samples. | - Inadequate analytical method sensitivity. - Rapid clearance in the animal model. | - Utilize a sensitive analytical method such as LC-MS/MS. - Optimize the blood sampling time points based on the known pharmacokinetic profile of this compound. |
Data on Strategies to Enhance this compound Absorption
| Enhancement Strategy | Key Findings | Quantitative Data |
| Co-administration with Naltrexone | Naltrexone significantly increases the rate and extent of this compound absorption. | - Cmax Increase: ~33% - AUC Increase: ~25% - Tmax Reduction: ~33% |
| Formulation with Permeation Enhancers (Hypothetical/Investigational) | Permeation enhancers that open tight junctions (e.g., chitosan, sodium caprate) are expected to increase the paracellular transport of this compound. | Specific quantitative data for this compound is limited. Researchers should perform pilot studies to determine the optimal type and concentration of the enhancer. |
Experimental Protocols
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol is a general guideline for assessing the permeability of this compound and the effect of potential enhancers.
1. Cell Culture:
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Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound (with or without the absorption enhancer) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
3. Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the filter membrane.
-
C0: The initial concentration of the drug in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for evaluating the oral absorption of different this compound formulations.
1. Animals and Housing:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar) with cannulated jugular veins for serial blood sampling.
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the animals overnight before drug administration.
2. Formulation and Administration:
-
Prepare the this compound formulation (e.g., solution, suspension with or without enhancers).
-
Administer the formulation orally via gavage at a predetermined dose.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
4. Sample Analysis:
-
Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.
-
Compare the pharmacokinetic profiles of different formulations to assess the enhancement of absorption.
Visualizations
Caption: this compound's mechanism of action on glutamatergic and GABAergic systems.
Caption: Workflow for screening and validating enhanced this compound formulations.
References
- 1. The anti-craving compound this compound acts as a weak NMDA-receptor antagonist, but modulates NMDA-receptor subunit expression similar to memantine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. graphviz.org [graphviz.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. m.youtube.com [m.youtube.com]
The effect of food on Acamprosate absorption in research subjects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of food on the absorption of acamprosate in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is the established effect of food on the absorption of this compound?
A1: Co-administration of this compound with food has been shown to decrease its rate and extent of absorption. Specifically, a high-fat meal can reduce the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve - AUC) of this compound.[1]
Q2: How significant is the food effect on this compound's bioavailability?
A2: While the food effect is statistically significant, it is not considered clinically significant. Regulatory bodies have concluded that no dose adjustment is necessary when this compound is taken with food.[2] In many of the pivotal clinical trials establishing the efficacy of this compound, patients were advised to take the medication with meals to aid compliance.[1]
Q3: Should this compound be administered with or without food in a clinical research setting?
A3: For consistency in pharmacokinetic studies, it is crucial to standardize administration with regard to meals. If the primary goal is to replicate the conditions of the main efficacy trials, administering this compound with meals is appropriate. For studies where maximal absorption is desired, administration in a fasted state would be preferable. The key is to maintain a consistent protocol for all subjects within a study.
Q4: What is the absolute bioavailability of this compound?
A4: The absolute bioavailability of this compound after oral administration is low, approximately 11%, even under fasting conditions.[1]
Troubleshooting Guide
Issue: High variability in this compound plasma concentrations is observed among research subjects in a fed state.
-
Possible Cause 1: Inconsistent Meal Composition. The composition of the meal, particularly the fat content, can significantly influence the extent of the food effect.
-
Solution: Ensure all subjects consume a standardized meal with a consistent composition (e.g., calories, fat, protein, and carbohydrate content) before drug administration. For food-effect studies, a standard high-fat breakfast is often used.
-
-
Possible Cause 2: Variable Timing of Drug Administration Relative to the Meal. The interval between the meal and drug administration can affect absorption.
-
Solution: Standardize the timing of this compound administration in relation to the meal for all subjects. For example, administer the drug within 30 minutes of completing the meal.
-
Issue: Lower than expected this compound exposure is observed in a clinical trial where subjects are taking the medication with food.
-
Possible Cause: This is an expected outcome. As documented, food reduces the overall absorption of this compound.
-
Solution: This is not necessarily an issue to be "troubleshooted" but a known pharmacokinetic property to be accounted for in the study design and data analysis. The expected reduction in AUC is approximately 23% with a high-fat meal.[1] Ensure that the efficacy endpoints are evaluated with the understanding that the systemic exposure will be lower than in a fasted state.
-
Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound when administered with and without food, as derived from studies submitted for regulatory approval.
| Pharmacokinetic Parameter | Fasting State | Fed State (with High-Fat Meal) | Percentage Change |
| Cmax (Maximum Plasma Concentration) | Baseline | Decreased by ~42% | ↓ 42% |
| AUC (Area Under the Curve) | Baseline | Decreased by ~23% | ↓ 23% |
| Tmax (Time to Maximum Concentration) | ~3-8 hours | Delayed | Varies |
Data sourced from the FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 21-431.
Experimental Protocols
While the full detailed protocol for the pivotal food-effect study on this compound is not publicly available, the following methodology is based on the information from the FDA review documents and standard guidelines for such studies.
Study Design:
The study was likely a randomized, open-label, two-period, crossover design in healthy adult volunteers.
-
Period 1: Subjects receive a single oral dose of this compound (e.g., 2 x 333 mg tablets) after an overnight fast of at least 10 hours.
-
Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.
-
Period 2: The same subjects receive a single oral dose of this compound (e.g., 2 x 333 mg tablets) shortly after consuming a standardized high-fat breakfast.
Subject Population:
-
Healthy adult male and/or female volunteers.
-
Subjects would typically undergo a screening process to ensure they meet the inclusion and exclusion criteria, including normal renal and hepatic function.
Meal Composition:
-
Fasting Condition: No food for at least 10 hours before and 4 hours after drug administration. Water is usually permitted except for immediately before and after dosing.
-
Fed Condition: A standardized high-fat, high-calorie breakfast is consumed prior to drug administration. While the exact composition for the this compound study is not detailed, a typical high-fat meal in such studies provides 800-1000 kcal, with approximately 50% of calories from fat.
Pharmacokinetic Sampling:
-
Serial blood samples are collected from each subject at predefined time points before and after drug administration.
-
Sampling would likely continue for a duration sufficient to characterize the absorption, distribution, and elimination phases of this compound (e.g., up to 72 or 96 hours post-dose).
-
Plasma is separated from the blood samples and analyzed for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
Pharmacokinetic Analysis:
-
The primary pharmacokinetic parameters (Cmax, AUC, and Tmax) are calculated from the plasma concentration-time data for each subject under both fed and fasting conditions.
-
Statistical comparisons are then made to determine the significance of any differences observed.
Visualizations
Caption: Experimental workflow for a typical food-effect study on this compound.
References
Validation & Comparative
Comparative Efficacy of Acamprosate and Naltrexone in Preventing Alcohol Relapse: A Guide for Researchers
This guide provides a detailed comparison of Acamprosate and Naltrexone, two leading pharmacotherapies for the treatment of Alcohol Use Disorder (AUD). It synthesizes data from key meta-analyses and clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanisms of Action
This compound and Naltrexone prevent relapse through distinct neurobiological pathways, targeting systems dysregulated by chronic alcohol consumption.
This compound: This drug is thought to restore the balance between excitatory and inhibitory neurotransmission, which is disrupted in alcohol dependence.[1][2] Chronic alcohol use leads to an upregulation of the excitatory N-methyl-D-aspartate (NMDA) receptor system and downregulation of the inhibitory gamma-aminobutyric acid (GABA) system. This compound acts as an NMDA receptor modulator, attenuating the glutamate hyperactivity seen during alcohol withdrawal and early abstinence, thereby reducing the associated distress and cravings that can trigger a relapse.[2][3][4]
Naltrexone: As a pure opioid receptor antagonist, Naltrexone's primary action is to block mu-opioid receptors in the brain's reward pathways. Alcohol consumption stimulates the release of endogenous opioids (endorphins), which in turn activate these receptors, leading to dopamine release in the nucleus accumbens and the characteristic euphoric and rewarding effects. By competitively binding to and blocking these receptors, Naltrexone attenuates the pleasurable effects of alcohol, thereby reducing the incentive to drink and weakening the association between alcohol consumption and reward.
Experimental Protocols
The data presented in this guide are derived from numerous randomized controlled trials (RCTs) and meta-analyses. The general experimental design for a head-to-head comparison trial is outlined below.
Typical Study Design: A multi-center, randomized, double-blind, placebo-controlled trial is the gold standard.
-
Participants: Adult volunteers meeting the DSM criteria for alcohol dependence are recruited. Key exclusion criteria often include severe liver disease (especially for Naltrexone), severe renal impairment (for this compound), current use of opioids, and significant psychiatric comorbidities. Participants are typically required to undergo detoxification and maintain a period of abstinence (e.g., 3-7 days) before randomization.
-
Randomization and Blinding: Participants are randomly assigned to one of several treatment arms: this compound, Naltrexone, or a matched placebo. In some studies, a combination arm (this compound + Naltrexone) is included. Both participants and investigators are blinded to the treatment allocation.
-
Intervention:
-
This compound: Typically administered as 1998 mg/day or 1332 mg/day, often in three divided doses.
-
Naltrexone: Typically administered as 50 mg once daily.
-
Treatment duration is commonly 12 weeks to 1 year, with post-treatment follow-up periods.
-
-
Concomitant Treatment: All participants usually receive a standardized psychosocial intervention, such as cognitive-behavioral therapy (CBT) or medical management, to ensure a consistent baseline of non-pharmacological support.
-
Primary Outcome Measures: The most common primary endpoints are:
-
Time to First Heavy Drinking Day: The number of days from randomization until the first day of consuming a specified amount of alcohol (e.g., ≥5 drinks for men, ≥4 for women).
-
Percentage of Days Abstinent: The proportion of days during the treatment period on which no alcohol was consumed.
-
-
Data Collection: Drinking data is collected via self-report using methods like the Timeline Followback (TLFB) interview, often corroborated with biomarker analysis (e.g., GGT, CDT).
Comparative Efficacy: Quantitative Data
Meta-analyses of numerous RCTs have clarified the relative strengths of each medication. While both drugs are effective compared to placebo, they show differential efficacy across various drinking outcomes. This compound appears slightly more effective at promoting and maintaining complete abstinence, whereas Naltrexone is more effective at reducing the risk of returning to heavy drinking and curbing cravings.
| Efficacy Outcome | This compound | Naltrexone (Oral, 50 mg/day) | Key Findings from Meta-Analyses |
| Return to Any Drinking | NNT = 11 | NNT = 18 | This compound shows a stronger effect in preventing a return to any drinking (i.e., supporting continuous abstinence). |
| Return to Heavy Drinking | Not consistently significant | NNT = 11 | Naltrexone significantly reduces the rate of relapse to heavy drinking. |
| Abstinence Rate | OR = 1.88 | Not significantly different from placebo (OR=1.26) | This compound is associated with a significant improvement in the rate of complete abstinence. |
| Relapse Rate | - | OR = 0.62 | Short-term Naltrexone administration significantly reduces the relapse rate. |
| Time to First Relapse | 42 days | 63 days | Head-to-head trials suggest a longer time to relapse for patients on Naltrexone. |
| Effect on Craving | Mixed or smaller effect | Larger effect size than this compound | Naltrexone is considered more effective at reducing alcohol cravings. |
NNT: Number Needed to Treat to prevent one additional negative outcome compared to placebo. OR: Odds Ratio. OR > 1 favors the drug over placebo; OR < 1 indicates the drug reduces the odds of the outcome (e.g., relapse). *Data from a single head-to-head comparison study, not a meta-analysis.
Conclusion for the Research Professional
Both this compound and Naltrexone are effective first-line pharmacotherapies for the management of moderate to severe Alcohol Use Disorder. A direct comparison from meta-analytic data does not establish the absolute superiority of one over the other; rather, it highlights distinct efficacy profiles that can inform clinical trial design and therapeutic application.
-
This compound is particularly effective for patients whose primary goal is complete abstinence . Its mechanism, aimed at alleviating the protracted withdrawal symptoms of a hyper-excitable nervous system, supports this "no-drinking" goal. Efficacy appears to be enhanced when patients are detoxified prior to treatment initiation.
-
Naltrexone is more effective for patients aiming to reduce heavy drinking . By blocking the rewarding effects of alcohol, it helps prevent a "slip" (a single drink) from escalating into a full-blown relapse. Its utility in reducing craving makes it a strong candidate for individuals who experience significant cue-induced urges to drink.
The choice between these medications may be guided by the patient's drinking goals, clinical characteristics, and biomarker profiles. Future research should continue to explore moderators of treatment effect to personalize pharmacotherapy for AUD. The combination of both drugs has been investigated, but large-scale trials like the COMBINE study did not find a significant additive effect over monotherapy with Naltrexone when combined with medical management.
References
- 1. relevancerecovery.com [relevancerecovery.com]
- 2. This compound for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in alcohol dependence – DACAS factsheet | SA Health [sahealth.sa.gov.au]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
Validating the Spermidine-Sensitive Binding Site of Acamprosate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies used to validate the spermidine-sensitive binding site of acamprosate, a drug used in the treatment of alcohol dependence. It also presents a comparative analysis with alternative compounds targeting the NMDA receptor, offering valuable insights for researchers in neuropharmacology and drug development.
Executive Summary
This compound's mechanism of action is primarily attributed to its modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2][3] A significant body of evidence points towards this compound's interaction with a specific, spermidine-sensitive site on the NMDA receptor complex.[4] This interaction is allosteric, meaning this compound does not directly compete with glutamate or NMDA but rather influences the receptor's function through a distinct binding site. This guide delves into the experimental evidence supporting this hypothesis, providing detailed protocols for key validation assays and comparing this compound's pharmacological profile with other NMDA receptor modulators.
Comparative Analysis of Binding Affinities and Functional Effects
The following tables summarize the quantitative data from key studies that have characterized the binding of this compound and its functional effects in comparison to spermidine and other NMDA receptor modulators.
Table 1: this compound and Spermidine Binding Characteristics at the NMDA Receptor Complex
| Ligand | Assay Type | Preparation | K D | B max | IC 50 | Hill Coefficient | Reference |
| [ 3 H]this compound | Saturation Binding | Rat brain membranes | 120 µM | 450 pmol/mg protein | - | - | [Naassila et al., 1998] |
| Spermidine | Inhibition of [ 3 H]this compound Binding | Rat brain membranes | - | - | 13.32 ± 1.1 µM | 1.04 | [Naassila et al., 1998] |
| This compound | Displacement of [ 14 C]Spermidine Binding | Rat brain membranes | - | - | 645 µM | 1.74 | [Naassila et al., 1998] |
Table 2: Comparative Functional Effects of this compound and Other NMDA Receptor Modulators
| Compound | Experimental System | Effect on NMDA Receptor | IC 50 / Potency | Reference |
| This compound | Cultured hippocampal neurons | Weak antagonism | ~5.5 mM | [Rammes et al., 2001] |
| This compound | Xenopus oocytes (NR1-1a/NR2A) | Weak antagonism | ~350 µM | [Rammes et al., 2001] |
| This compound | Xenopus oocytes (NR1-1a/NR2B) | Weak antagonism | ~250 µM | [Rammes et al., 2001] |
| Memantine | - | NMDA receptor antagonist | - | [Rammes et al., 2001] |
| MK-801 | - | Non-competitive NMDA receptor antagonist | - | [Rammes et al., 2001] |
| Ifenprodil | Rat cortical membranes | Inhibition of spermidine-potentiated [ 3 H]MK-801 binding | - | |
| Arcaine | Rat cortical membranes | Inhibition of spermidine-potentiated [ 3 H]MK-801 binding | - |
Table 3: Effect of this compound and Other Modulators on NMDA Receptor Subunit Expression
| Compound | Brain Region | NMDA Receptor Subunit | Change in Protein Levels (% of control) | Reference |
| This compound | Cortex | NR1-3/1-4 | 190 ± 11% | [Rammes et al., 2001] |
| This compound | Hippocampus | NR1-1/1-2 | 163 ± 11% | [Rammes et al., 2001] |
| Memantine | Cortex | NR2B | 172 ± 17% | [Rammes et al., 2001] |
| Memantine | Hippocampus | NR1-1/1-2 | 156 ± 8% | [Rammes et al., 2001] |
| MK-801 | Cortex | NR2B | 174 ± 22% | [Rammes et al., 2001] |
| MK-801 | Hippocampus | NR1-1/1-2 | 140 ± 3% | [Rammes et al., 2001] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for replication and further investigation.
Radioligand Binding Assays
These assays are fundamental for characterizing the binding of a ligand to its receptor.
a) Preparation of Rat Brain Membranes:
-
Tissue Homogenization: Whole rat brains (or specific regions like the cerebral cortex) are rapidly dissected and homogenized in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).
-
Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the crude membrane fraction.
-
Washing: The membrane pellet is resuspended in fresh ice-cold buffer and the high-speed centrifugation step is repeated to wash the membranes.
-
Final Preparation and Storage: The final pellet is resuspended in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard method like the Bradford or BCA assay. Membrane preparations can be used immediately or stored in aliquots at -80°C with a cryoprotectant like 10% sucrose.
b) Saturation Binding Assay (e.g., [ 3 H]this compound):
-
Assay Setup: In triplicate, incubate varying concentrations of the radioligand (e.g., [ 3 H]this compound) with a fixed amount of rat brain membrane protein (e.g., 50-120 µg) in the assay buffer.
-
Total and Non-specific Binding: To determine total binding, only the radioligand and membranes are added. For non-specific binding, a high concentration of a non-labeled competing ligand (e.g., unlabeled this compound) is added to saturate the specific binding sites.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (K D ) and the maximum number of binding sites (B max ).
c) Competitive Binding Assay (e.g., Spermidine Inhibition of [ 3 H]this compound Binding):
-
Assay Setup: In triplicate, incubate a fixed concentration of the radioligand (e.g., [ 3 H]this compound, typically at or below its K D value) and a fixed amount of rat brain membrane protein with varying concentrations of the competing non-labeled ligand (e.g., spermidine).
-
Incubation, Separation, and Quantification: Follow the same procedure as for the saturation binding assay.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. Non-linear regression is used to determine the IC 50 value (the concentration of the competitor that inhibits 50% of the specific binding). The inhibitor constant (K i ) can then be calculated using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This technique is used to study the functional effects of compounds on ion channels expressed in a controlled environment.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the NMDA receptor subunits of interest (e.g., NR1-1a and NR2A or NR2B).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage clamping and the other for current recording.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application: NMDA receptor-mediated currents are evoked by applying NMDA and glycine. The test compound (e.g., this compound) is then co-applied with the agonists to determine its effect on the current.
-
Data Analysis: The change in the amplitude of the NMDA-induced current in the presence of the test compound is measured to determine its inhibitory or potentiating effect and to calculate the IC 50 value.
Western Blotting for NMDA Receptor Subunit Expression
This technique is used to quantify the protein levels of specific NMDA receptor subunits.
-
Sample Preparation: Brain tissue from control and drug-treated animals is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the NMDA receptor subunit of interest (e.g., anti-NR1, anti-NR2A, or anti-NR2B).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imaging system.
-
Data Analysis: The intensity of the bands corresponding to the NMDA receptor subunits is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to compare the relative protein expression levels between different experimental groups.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's modulation of the NMDA receptor signaling pathway.
Caption: General workflow for a radioligand binding assay.
Caption: Comparison of this compound with other NMDA receptor modulators.
Conclusion
The experimental data strongly support the hypothesis that this compound exerts its therapeutic effects through modulation of the NMDA receptor via a spermidine-sensitive binding site. Radioligand binding studies have successfully characterized this interaction, demonstrating saturable binding of this compound that is inhibited by spermidine. Furthermore, functional assays have revealed this compound's role as a partial co-agonist, with its effects being dependent on the activation state of the receptor.
Compared to other NMDA receptor antagonists like memantine and MK-801, this compound exhibits a more nuanced mechanism of action, which may contribute to its clinical efficacy and tolerability in the treatment of alcohol dependence. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers seeking to further investigate the pharmacology of this compound and to develop novel therapeutics targeting the glutamatergic system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assays [bio-protocol.org]
- 3. Drug Discovery Case History: US Spelling: The development of this compound as a treatment against alcohol relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound. Part I. Characterization of spermidine-sensitive this compound binding site in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Acamprosate vs. Placebo: A Comparative Analysis for Long-Term Alcohol Dependence Treatment
For Immediate Release
This guide provides a comprehensive comparison of acamprosate and placebo for the long-term management of alcohol dependence, targeted at researchers, scientists, and drug development professionals. It synthesizes findings from pivotal clinical trials and meta-analyses, presenting quantitative data on efficacy and safety, detailed experimental protocols, and visualizations of the proposed mechanism of action and typical trial workflow.
Proposed Mechanism of Action
Chronic alcohol consumption disrupts the equilibrium between excitatory (glutamate) and inhibitory (gamma-aminobutyric acid, GABA) neurotransmitter systems in the brain.[1][] Alcohol enhances GABA's inhibitory effects and suppresses glutamate's excitatory function at the N-methyl-D-aspartate (NMDA) receptor.[3] To compensate, the brain upregulates the glutamatergic system, leading to a state of neuronal hyperexcitability upon alcohol withdrawal.[1][4] This imbalance is believed to contribute to withdrawal symptoms, cravings, and relapse.
This compound, a structural analogue of GABA, is thought to restore this balance. It appears to modulate the glutamatergic system, acting as a functional antagonist at NMDA receptors, thereby dampening the excessive glutamate activity associated with withdrawal. This action helps stabilize the neurochemical environment, reducing the protracted withdrawal symptoms that can trigger relapse.
Clinical Efficacy
Multiple meta-analyses of randomized controlled trials (RCTs) have demonstrated that this compound is superior to placebo in maintaining abstinence in detoxified alcohol-dependent patients. One meta-analysis found that this compound reduced the risk of returning to any drinking by 86% compared to placebo. Another analysis of 17 RCTs showed a statistically significant benefit for this compound over placebo for the outcome of continuous abstinence at six months.
However, results have not been uniformly positive across all studies. The large-scale US-based COMBINE study, for instance, did not find a significant effect for this compound compared to placebo, possibly due to a high placebo effect observed in the trial. Despite this, subsequent meta-analyses that included the COMBINE data still concluded that this compound is an effective agent for improving abstinence rates and cumulative abstinence days.
Efficacy Data from Key Placebo-Controlled Trials
The following table summarizes efficacy outcomes from pivotal, long-term, double-blind, placebo-controlled studies.
| Study (Duration) | Outcome Measure | This compound Group | Placebo Group | p-value |
| Paille et al., 1995 (360 days) | Continuous Abstinence Rate | 18.3% (41/224) | 7.1% (16/224) | 0.007 |
| Mean Cumulative Abstinence Duration | 138.8 days | 103.8 days | 0.012 | |
| Sass et al., 1996 (48 weeks) | Continuous Abstinence Rate (at 48 wks) | 43% | 21% | 0.005 |
| Mean Abstinence Duration | 224 days | 163 days | <0.001 | |
| Japanese this compound Study Group (24 weeks) | Complete Abstinence Rate | 47% (of 163) | 36% (of 164) | N/A* |
| COMBINE Study (16 weeks) | Percent Days Abstinent | No significant difference vs. placebo | No significant difference vs. This compound | N/A |
| Time to First Heavy Drinking Day | No significant difference vs. placebo | No significant difference vs. This compound | N/A |
*Difference reported as not statistically significant.
Experimental Protocols
The methodologies of these trials share common features, designed to rigorously assess the efficacy of this compound as an adjunct to psychosocial support.
Representative Experimental Workflow
The diagram below illustrates a typical workflow for a double-blind, placebo-controlled trial evaluating this compound.
Detailed Methodology: Example from European Multicentre Study
-
Study Design: A multicentre, double-blind, placebo-controlled, randomized trial with a 360-day treatment period.
-
Participant Population:
-
Inclusion Criteria: Patients aged 18-65 years diagnosed with chronic or episodic alcohol dependence who had undergone detoxification and were abstinent at the start of treatment.
-
Exclusion Criteria: Severe physical or psychiatric disorders requiring specific medication, and a history of other substance dependence (excluding nicotine).
-
-
Intervention:
-
This compound Group: Received 1998 mg/day for patients with a bodyweight >60 kg, or 1332 mg/day for those ≤60 kg.
-
Placebo Group: Received a matching placebo identical in appearance and taste.
-
Concomitant Treatment: All patients received psychosocial support as part of the standard treatment program.
-
-
Outcome Measures:
-
Primary Outcome: Time to first treatment failure, defined as either relapse (resumption of drinking) or non-attendance at follow-up.
-
Secondary Outcomes: Rate of continuous abstinence at day 360, and cumulative abstinence duration (CAD). Assessments were conducted at baseline and on days 30, 90, 180, 270, and 360.
-
Safety and Tolerability
This compound is generally considered to have an excellent safety and tolerability profile. It is not metabolized by the liver and is excreted by the kidneys, making it a viable option for patients with hepatic impairment, a common comorbidity in this population.
Common Adverse Events
An analysis of 13 clinical trials involving 4,234 patients provided a clear overview of the safety profile. The overall incidence of treatment-emergent adverse events was slightly higher in the this compound group (61%) compared to the placebo group (56%). Most events were mild to moderate and transient.
| Adverse Event | This compound (All Doses) | Placebo | Key Observation |
| Diarrhea | 16% | 10% | The most common side effect; generally mild and occurring early in treatment. |
| Flatulence | 3% | 2% | Statistically significant but low incidence. |
| Nausea | Reported | Reported | No significant difference between groups. |
| Headache | Reported | Reported | No significant difference between groups. |
| Pruritus (Itching) | Reported | Reported | No significant difference between groups. |
| Discontinuation due to AEs | Comparable to placebo | Comparable to this compound | No statistically significant difference in dropout rates due to adverse events. |
A dose reduction is recommended for patients with moderate renal impairment, and this compound is contraindicated in those with severe renal impairment (CrCl ≤ 30 mL/min).
Conclusion
References
A Comparative Analysis of Acamprosate, Naltrexone, and Baclofen in the Management of Alcohol Dependence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent pharmacotherapies for alcohol dependence: Acamprosate, Naltrexone, and Baclofen. The following sections detail their mechanisms of action, comparative efficacy and safety profiles based on experimental data, and the methodologies of key clinical trials.
Comparative Efficacy and Safety
A prospective, randomized study by Kumar et al. (2020) provides a head-to-head comparison of the three drugs in managing alcohol dependence. The key findings from this and other relevant studies are summarized below.
| Parameter | This compound | Naltrexone | Baclofen | Source |
| Primary Mechanism of Action | NMDA receptor antagonist, GABA agonist | Opioid receptor antagonist | GABA-B receptor agonist | [1][2][3],[4][5], |
| Reduction in Craving (OCDS Score Decline) | 20.68 ± 12.37 | 26.72 ± 13.05 | 23.48 ± 10.07 | |
| Reduction in Relapse Risk (AWARE Score Decline) | 48.79 ± 37.00 | 64.72 ± 45.65 | 57.15 ± 33.10 | |
| Tolerability | Moderate (highest dropout rate) | Moderate (most side effects) | High (best tolerability) | |
| Common Side Effects | Diarrhea, nervousness, fatigue | Nausea, headache, dizziness, fatigue | Nausea, drowsiness, confusion, dizziness | ,, |
| Liver Function | Generally safe for patients with liver disease | Use with caution in patients with liver abnormalities | Considered safe in patients with liver cirrhosis | ,, |
Key Findings:
-
Naltrexone demonstrated the highest efficacy in reducing both craving and the risk of relapse. However, it was also associated with the highest number of reported side effects.
-
Baclofen showed the best tolerability profile with the fewest reported side effects and is considered safe for patients with liver cirrhosis. Its efficacy in reducing craving and relapse risk was notable, though slightly less than Naltrexone in the direct comparison.
-
This compound was effective in promoting abstinence but had the highest dropout rate in the comparative study. It is a viable option for patients with liver issues as it is not metabolized by the liver.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the process of clinical evaluation, the following diagrams are provided.
Experimental Protocols
The following outlines a representative experimental protocol for a randomized, double-blind, placebo-controlled clinical trial comparing this compound, Naltrexone, and Baclofen for alcohol dependence.
1. Participant Selection:
-
Inclusion Criteria: Participants aged 18-65 years diagnosed with alcohol use disorder (AUD) according to DSM-5 criteria, with a history of moderate to severe alcohol dependence. Participants must be abstinent from alcohol for a specified period (e.g., 4-7 days) before randomization.
-
Exclusion Criteria: Presence of severe psychiatric disorders (e.g., schizophrenia, bipolar disorder), current dependence on other substances (excluding nicotine), severe liver or kidney disease (depending on the drug), pregnancy or lactation, and use of medications that may interact with the study drugs.
2. Study Design and Randomization:
-
A prospective, randomized, double-blind, placebo-controlled design is employed.
-
Participants are randomly assigned to one of four groups: this compound, Naltrexone, Baclofen, or placebo.
-
Randomization is stratified based on factors such as gender and severity of alcohol dependence to ensure balanced groups.
3. Intervention:
-
This compound: Typically administered as 666 mg three times daily.
-
Naltrexone: Usually initiated at 25 mg daily and titrated up to 50 mg daily.
-
Baclofen: Dosing can vary, often starting at 5-10 mg three times daily and titrated upwards based on efficacy and tolerability.
-
All participants receive the study medication for a predefined period, commonly 12 weeks, in conjunction with a standardized psychosocial intervention (e.g., cognitive-behavioral therapy, motivational enhancement therapy).
4. Outcome Measures:
-
Primary Outcomes:
-
Time to first heavy drinking day: The number of days from randomization to the first day of heavy drinking.
-
Percentage of days abstinent: The proportion of days without any alcohol consumption.
-
-
Secondary Outcomes:
-
Craving: Assessed using validated scales such as the Obsessive Compulsive Drinking Scale (OCDS).
-
Relapse Risk: Evaluated with tools like the Advance Warning of Relapse (AWARE) questionnaire.
-
Liver Function Tests (LFTs): Monitored at baseline and throughout the study to assess safety.
-
Adverse Events: Systematically recorded at each study visit.
-
5. Data Collection and Analysis:
-
Data on alcohol consumption is collected using methods like the Timeline Follow-back (TLFB) interview.
-
Assessments are conducted at baseline, weekly or bi-weekly during the treatment phase, and at the end of the study.
-
Statistical analysis is performed using an intention-to-treat (ITT) approach, including all randomized participants.
-
Appropriate statistical tests (e.g., survival analysis for time-to-event data, mixed-effects models for longitudinal data) are used to compare the outcomes between the treatment groups.
This guide provides a foundational understanding of the comparative aspects of this compound, Naltrexone, and Baclofen for alcohol dependence. For more in-depth information, professionals are encouraged to consult the cited literature.
References
- 1. Alcohol Dependence Clinical Research Trials | CenterWatch [centerwatch.com]
- 2. researchgate.net [researchgate.net]
- 3. addictioncenter.com [addictioncenter.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical Trials | Center for Studies of Addiction | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
Acamprosate's Efficacy in Reducing Heavy Drinking Days: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the landscape of treatments for alcohol use disorder (AUD), understanding the comparative efficacy of available pharmacotherapies is paramount. This guide provides an objective comparison of Acamprosate's performance in reducing heavy drinking days against other common alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy in Reducing Heavy Drinking
This compound, an N-methyl-D-aspartate (NMDA) receptor modulator, has been extensively studied for its role in maintaining abstinence in individuals with alcohol dependence.[1][2] While it demonstrates significant efficacy in promoting complete abstinence, its effect on reducing heavy drinking days is less pronounced compared to other agents like Naltrexone.
A meta-analysis of 64 randomized controlled trials (RCTs) revealed that for the outcome of heavy drinking, naltrexone had a larger overall effect size (Hedges' g = 0.189) than this compound (g = 0.072), although this difference was not statistically significant (p=0.159).[3] Conversely, for promoting abstinence, this compound showed a significantly greater effect size (g=0.395) compared to naltrexone (g=0.116; p<0.001).[3][4] Another meta-analysis found that oral naltrexone (50 mg/d) significantly reduced the rates of returning to heavy drinking, with a Number Needed to Treat (NNT) of 11.
Disulfiram, which works by producing an unpleasant reaction to alcohol, has also been evaluated. In open-label studies, disulfiram demonstrated a significant effect in reducing alcohol consumption, with one meta-analysis reporting a large effect size (g = 0.70).
The following table summarizes the quantitative data from meta-analyses on the efficacy of this compound and its alternatives in reducing heavy drinking days.
| Medication | Outcome Measure | Effect Size (Hedges' g) vs. Placebo | Key Findings |
| This compound | Heavy Drinking | 0.072 | Less effective than Naltrexone in reducing heavy drinking days, but the difference is not always statistically significant. More effective in promoting complete abstinence. |
| Naltrexone | Heavy Drinking | 0.189 | Demonstrates a larger effect size than this compound in reducing heavy drinking days. Significantly reduces the risk of returning to heavy drinking. |
| Disulfiram | Abstinence/Reduced Drinking | 0.70 (in open-label studies) | Effective in supervised, open-label settings. Primarily promotes abstinence through aversion. |
Experimental Protocols
The clinical validation of this compound and its alternatives has been established through numerous randomized, double-blind, placebo-controlled trials. A typical experimental protocol for evaluating the efficacy of these drugs in reducing heavy drinking days is outlined below.
A Typical Phase III Clinical Trial Protocol
1. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: Typically ranges from 12 weeks to 12 months of active treatment, often followed by a post-treatment follow-up period.
-
Setting: Outpatient clinics or specialized addiction treatment centers.
2. Participant Selection:
-
Inclusion Criteria:
-
Adults (typically 18-65 years) with a current diagnosis of alcohol dependence as per DSM-IV or DSM-5 criteria.
-
Recent period of heavy drinking prior to enrollment.
-
Many studies require a period of detoxification and abstinence (typically 3-7 days) before randomization to ensure patient safety and to evaluate the medication's effect on preventing relapse.
-
-
Exclusion Criteria:
-
Severe liver disease (for Naltrexone and Disulfiram).
-
Severe renal impairment (for this compound).
-
Current use of opioid analgesics (for Naltrexone).
-
Pregnancy or breastfeeding.
-
Co-occurring severe psychiatric disorders that are not stable.
-
3. Interventions:
-
Investigational Drug: this compound (typically 1998 mg/day, divided into three doses), Naltrexone (typically 50 mg/day), or Disulfiram (typically 250 mg/day).
-
Control: Matching placebo tablets.
-
Psychosocial Support: All participants typically receive some form of manualized psychosocial intervention, such as cognitive-behavioral therapy (CBT) or medical management, to ensure a standard level of care across all groups.
4. Outcome Measures:
-
Primary Outcome: The primary endpoint is often the percentage of heavy drinking days (PHDD), defined as the number of days with alcohol consumption exceeding a predefined threshold (e.g., ≥5 drinks for men, ≥4 for women).
-
Secondary Outcomes:
-
Percentage of days abstinent (PDA).
-
Time to first heavy drinking day.
-
Number of drinks per drinking day.
-
Craving scores (e.g., using the Penn Alcohol Craving Scale).
-
Biomarkers of alcohol consumption (e.g., gamma-glutamyl transferase - GGT).
-
Safety and tolerability, assessed through adverse event reporting.
-
5. Data Analysis:
-
The primary analysis is typically an intent-to-treat (ITT) analysis of the difference in the primary outcome between the active medication and placebo groups.
-
Statistical methods such as mixed-effects models or generalized estimating equations are often used to analyze the longitudinal drinking data.
Visualizing the Mechanisms and Processes
To further elucidate the underlying biology and the research process, the following diagrams are provided.
References
- 1. This compound for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound for the Treatment of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Acamprosate and Calcium Carbonate in Behavioral Assessments for Alcohol Dependence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acamprosate and calcium carbonate in the context of behavioral tests for alcohol dependence. While direct comparative clinical trial data is pending, this document synthesizes available evidence from key studies to offer insights into their respective mechanisms and effects on alcohol withdrawal and craving.
Overview
This compound (calcium acetylhomotaurinate) is an established pharmacotherapy for maintaining abstinence in alcohol-dependent individuals.[1][2] Its mechanism is primarily attributed to the modulation of glutamatergic and GABAergic neurotransmitter systems, which are dysregulated by chronic alcohol use.[1][3][] Emerging research suggests that the calcium moiety of the this compound molecule may be a key contributor to its therapeutic effects, leading to investigations into calcium salts, such as calcium carbonate, as potential treatments for alcohol dependence.
Quantitative Data from Behavioral Tests
Direct comparative data from a single clinical trial is not yet publicly available. The following table summarizes findings from separate key studies. It is crucial to note that the data for calcium carbonate is from a single, recent randomized controlled trial, while the information for this compound is generalized from multiple studies and meta-analyses, which often use different scales and report outcomes in broader terms.
| Behavioral Outcome | Calcium Carbonate | This compound | Source |
| Alcohol Withdrawal Symptoms | Significantly faster attenuation of withdrawal intensity as measured by the Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar) scale compared to a sodium bicarbonate control group. | Some studies report no significant difference from placebo in CIWA-Ar scores during withdrawal. However, it is generally considered to reduce subclinical withdrawal symptoms and associated distress. | Calcium Carbonate: [Schuster et al., 2021] this compound: [Paille et al., 2001; Pelc et al., 2001; Witkiewitz et al., 2012; Harris et al., 2005] |
| Alcohol Craving | Significantly reduced alcohol craving as measured by the Obsessive Compulsive Drinking Scale (OCDS) compared to a sodium bicarbonate control group. | Evidence on craving reduction is mixed. Some studies using the OCDS and other scales show a reduction in craving, while meta-analyses suggest its effect on craving is less pronounced than its effect on maintaining abstinence. | Calcium Carbonate: [Schuster et al., 2021] this compound: [Weinstein et al., 2003; Maisel et al., 2013] |
Note: The forthcoming results from the NCT03634917 clinical trial, which directly compares this compound, calcium carbonate, and placebo, are expected to provide more definitive comparative data.
Experimental Protocols
Calcium Carbonate in Alcohol Withdrawal and Craving (Schuster et al., 2021)
-
Study Design: A single-blind, randomized, monocentric, controlled clinical trial.
-
Participants: 55 alcohol-dependent subjects undergoing inpatient alcohol-withdrawal treatment.
-
Intervention:
-
Experimental Group: Received 800 mg of calcium carbonate plus 5 µg of vitamin D daily for 14 days.
-
Control Group: Received 1,000 mg of sodium bicarbonate daily for 14 days.
-
-
Behavioral Assessments:
-
Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar): This scale was used to measure the intensity of alcohol withdrawal symptoms.
-
Obsessive Compulsive Drinking Scale (OCDS): This questionnaire was used to assess alcohol craving.
-
-
Key Findings: The calcium carbonate group showed a significantly faster reduction in CIWA-Ar scores and significantly lower OCDS scores compared to the control group.
This compound in Alcohol Dependence (General Methodology from Clinical Trials)
-
Study Design: Typically double-blind, placebo-controlled, multicenter randomized trials.
-
Participants: Individuals diagnosed with alcohol dependence who are abstinent at the start of treatment.
-
Intervention:
-
Experimental Group: this compound, commonly administered as two 333 mg tablets three times daily.
-
Control Group: Matching placebo.
-
-
Behavioral Assessments:
-
Primary Outcomes: Often focus on the rate of complete abstinence, cumulative abstinence duration, and time to the first drink.
-
Secondary Outcomes: May include measures of craving (e.g., OCDS, Visual Analog Scale) and withdrawal symptoms (e.g., CIWA-Ar), though these are not always the primary focus.
-
-
Key Findings: Meta-analyses consistently show that this compound is more effective than placebo in maintaining abstinence. Its effects on withdrawal symptoms and craving are less consistently demonstrated across all studies.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound in alcohol dependence.
Caption: Hypothetical mechanism of calcium carbonate in alcohol dependence.
References
Acamprosate's Reproducibility in Enhancing Cumulative Abstinence Duration: A Comparative Analysis
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Acamprosate's efficacy in promoting cumulative abstinence duration in individuals with alcohol dependence, juxtaposed with other pharmacological alternatives. The data presented is collated from a range of clinical trials and meta-analyses to offer an objective overview for researchers, scientists, and professionals in drug development.
This compound, a modulator of the N-methyl-D-aspartate (NMDA) receptor, has demonstrated efficacy in numerous placebo-controlled, double-blind trials for individuals with alcohol dependence.[1] It is generally found to be more effective than a placebo in significantly reducing the risk of any drinking and increasing the cumulative duration of abstinence.[1] However, its superiority over other approved medications, such as naltrexone and disulfiram, is not consistently established.[1]
Comparative Efficacy in Cumulative Abstinence Duration
The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of this compound and its alternatives on the cumulative duration of abstinence.
| This compound vs. Placebo | Cumulative Abstinence Duration (CAD) | Study Details |
| This compound | Increased by 11% compared to placebo during treatment.[1] | Meta-analysis of 24 randomized controlled trials (n=6894).[1] |
| This compound | Mean CAD of 137 days (40% abstinent days). | Multicenter controlled study (n=118) over 360 days. |
| Placebo | Mean CAD of 75 days (21% abstinent days). | Multicenter controlled study (n=118) over 360 days. |
| This compound | Associated with a significant improvement in days of cumulative abstinence (Weighted Mean Difference: 26.55). | Meta-analysis of 33 randomized controlled trials. |
| This compound vs. Naltrexone | Cumulative Abstinence Duration (CAD) | Study Details |
| This compound | No significant difference in mean CAD compared to Naltrexone in one RCT. | Randomized controlled trial (n=157). |
| Naltrexone | Significantly greater cumulative number of days of abstinence compared to this compound. | One-year follow-up study (n=157). |
| This compound | Average CAD of 45.07 days. | Cohort comparison study (n=236) over 12 weeks. |
| Naltrexone | Average CAD of 49.95 days. | Cohort comparison study (n=236) over 12 weeks. |
| Combined this compound + Naltrexone | Average CAD of 53.58 days. | Cohort comparison study (n=236) over 12 weeks. |
| This compound vs. Disulfiram | Cumulative Abstinence Duration (CAD) | Study Details |
| This compound | Mean survival time until first relapse was 71 days. | 8-month open randomized study. |
| Disulfiram | Mean survival time until first relapse was 123 days. | 8-month open randomized study. |
| This compound + Disulfiram | Better outcome on CAD than those on only one or no medication. | Multicenter controlled study (n=118) over 360 days. |
| Disulfiram | Outperformed this compound on measures of cumulative alcohol abstinence. | Retrospective long-term study (n=353). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Meta-Analysis of this compound vs. Placebo (Cochrane Review)
-
Study Design: A meta-analysis of 24 randomized, double-blind, placebo-controlled trials.
-
Participant Population: 6,894 patients diagnosed with alcohol dependence.
-
Intervention: this compound (dose varied across studies) or placebo.
-
Primary Outcomes:
-
Returning to any drinking.
-
Cumulative Abstinence Duration (CAD), defined as the sum of days a patient remained abstinent during the study.
-
-
Data Analysis: Statistical pooling of results from the included trials.
Head-to-Head Comparison of Naltrexone vs. This compound
-
Study Design: A one-year, randomized clinical trial.
-
Participant Population: 157 recently detoxified, alcohol-dependent men with moderate dependence.
-
Intervention:
-
Naltrexone (50 mg/day).
-
This compound (1665–1998 mg/day).
-
-
Primary Outcomes:
-
Time to first drink.
-
Time to first relapse (five or more drinks in a day).
-
Cumulative number of days of abstinence.
-
-
Data Collection: Weekly assessments for the first 3 months, then bi-weekly. Blinded investigators documented alcohol consumption at 3-month intervals.
Controlled Study of this compound and Disulfiram
-
Study Design: A multicenter, randomized, placebo-controlled study with stratification for voluntary disulfiram use.
-
Participant Population: 118 patients with chronic or episodic alcohol dependence.
-
Intervention:
-
This compound or placebo.
-
Concomitant voluntary use of disulfiram was stratified in both groups.
-
-
Treatment Duration: 360 days with a 360-day follow-up period.
-
Primary Efficacy Parameters:
-
Relapse rate.
-
Cumulative Abstinence Duration (CAD).
-
-
Data Analysis: Intention-to-treat analysis using chi-squared, t-tests, and multiple regression analyses.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for a clinical trial evaluating its efficacy.
Caption: Proposed signaling pathway of this compound in restoring neuronal balance.
Caption: Typical experimental workflow for an this compound clinical trial.
References
Head-to-Head Clinical Comparison of Acamprosate and Disulfiram for Alcohol Use Disorder
In the pharmacological management of alcohol use disorder (AUD), Acamprosate and Disulfiram represent two distinct therapeutic strategies. This compound is a centrally-acting drug that modulates glutamatergic and GABAergic neurotransmission to reduce cravings and withdrawal symptoms, while Disulfiram acts as an alcohol deterrent by inducing an unpleasant physiological reaction upon alcohol consumption. This guide provides a comprehensive head-to-head comparison of their performance in clinical settings, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and clinical trial designs.
Quantitative Clinical Efficacy
The relative efficacy of this compound and Disulfiram in promoting abstinence and preventing relapse has been evaluated in several head-to-head clinical trials and meta-analyses. The data consistently highlights the importance of patient context, particularly the role of supervised administration for Disulfiram.
| Efficacy Outcome | This compound | Disulfiram | Study/Analysis | Key Findings |
| Abstinence Rate | 46% | 88% | De Sousa et al. (2005)[1][2][3] | In an 8-month open-label randomized study, Disulfiram was significantly superior to this compound in maintaining abstinence in alcohol-dependent men with family support. |
| Mean Time to First Relapse | 71 days | 123 days | De Sousa et al. (2005)[1][2] | The mean time until the first relapse was significantly longer for patients treated with Disulfiram compared to this compound. |
| Craving Scores | Lower | Higher | De Sousa et al. (2005) | Patients receiving this compound reported lower craving scores compared to those on Disulfiram, despite the higher relapse rate in the this compound group. |
| Total Abstinence (vs. Placebo) | Relative Risk = 1.33 | Relative Risk = 1.71 | Network Meta-Analysis (2021) | A network meta-analysis of pharmacotherapies for AUD found that both this compound and Disulfiram improved total abstinence over placebo, with a higher relative risk for Disulfiram. |
| Reduced Heavy Drinking (vs. Placebo) | Relative Risk = 0.78 | Relative Risk = 0.19 | Network Meta-Analysis (2021) | Both medications were efficacious in reducing heavy drinking compared to placebo, with Disulfiram showing a more pronounced effect. |
| Combined Therapy | Enhanced Efficacy | Enhanced Efficacy | Besson et al. (1998) | A controlled study found that the concomitant administration of Disulfiram improved the effectiveness of this compound. The subgroup receiving both medications had a better outcome on cumulative abstinence duration. |
Adverse Event Profile
The safety and tolerability of this compound and Disulfiram are critical considerations in clinical practice. The nature of their adverse effects differs significantly, reflecting their distinct mechanisms of action.
| Adverse Event | This compound | Disulfiram | Source | Notes |
| Common Side Effects | Diarrhea, anxiety, nausea, dizziness, tiredness, depression, tremors | Headaches, nausea, increased heart rate, tiredness, drowsiness, rash | User-reported data and clinical trial findings. | The side effect profiles are generally distinct, with gastrointestinal issues being more common with this compound and a broader range of systemic effects with Disulfiram. |
| Serious Adverse Events | Severe kidney problems are a contraindication. | Severe heart problems, psychotic conditions, and recent use of metronidazole are contraindications. The Disulfiram-Ethanol Reaction can be severe and includes symptoms like flushing, tachycardia, hypotension, nausea, and vomiting. | Prescribing information and safety reviews. | The primary risk with Disulfiram is the severe reaction upon alcohol consumption, which necessitates strict patient adherence to abstinence. |
Mechanisms of Action
The divergent clinical profiles of this compound and Disulfiram are rooted in their distinct molecular mechanisms.
This compound Signaling Pathway
This compound is thought to restore the balance between excitatory and inhibitory neurotransmission in the brain, which is disrupted by chronic alcohol use. It primarily modulates the glutamatergic system by acting as a functional antagonist at the NMDA receptor and enhances GABAergic signaling. This dual action helps to alleviate the hyperexcitability associated with alcohol withdrawal and reduce cravings.
Disulfiram Signaling Pathway
Disulfiram's mechanism is based on aversive conditioning. It irreversibly inhibits the enzyme aldehyde dehydrogenase (ALDH), a key enzyme in the metabolic pathway of alcohol. This inhibition leads to a rapid accumulation of acetaldehyde upon alcohol ingestion, causing a highly unpleasant and deterrent physiological reaction known as the Disulfiram-Ethanol Reaction (DER).
Experimental Protocols
The methodologies of key head-to-head clinical trials provide context for the interpretation of their findings. Below is a summary of a representative study protocol.
Study Title: An Open Randomized Study Comparing Disulfiram and this compound in the Treatment of Alcohol Dependence
-
Study Design: A randomized, open-label, comparative clinical trial.
-
Participants: 100 male patients diagnosed with alcohol dependence. A key inclusion criterion was the presence of a family member who would encourage medication compliance and accompany the patient for follow-ups.
-
Interventions:
-
Disulfiram Group (n=50): Received Disulfiram for 8 months.
-
This compound Group (n=50): Received this compound for 8 months.
-
Concomitant Treatment: All patients had access to weekly group psychotherapy.
-
-
Outcome Measures:
-
Primary: Relapse, defined as the consumption of more than 5 drinks (40g of alcohol).
-
Secondary: Time to first relapse, craving scores, and adverse events.
-
-
Data Collection: Alcohol consumption, craving, and adverse events were recorded weekly for the first 3 months and then fortnightly. Serum gamma-glutamyl transferase (GGT) was measured at the beginning and end of the study.
-
Key Procedural Note: The open-label design meant that both the psychiatrist and the patient were aware of the treatment being administered. This is particularly relevant for Disulfiram, as the knowledge of the aversive reaction is a key component of its therapeutic effect.
Experimental Workflow: Head-to-Head Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound and Disulfiram.
Conclusion
The clinical data indicates that both this compound and Disulfiram are effective medications for the treatment of alcohol use disorder, albeit through different mechanisms and with varying efficacy profiles. Disulfiram, particularly when its administration is supervised, demonstrates superior efficacy in maintaining complete abstinence. This is likely due to its potent aversive properties, which provide a strong external motivation for sobriety. However, its effectiveness is highly dependent on patient adherence.
This compound, on the other hand, appears to be more effective in reducing cravings, which can be a significant factor in preventing relapse for some individuals. The choice between these two medications should be guided by a comprehensive assessment of the patient's clinical presentation, motivation, social support system, and personal preference. For patients with strong external support and a clear goal of complete abstinence, supervised Disulfiram may be the more effective option. For those who struggle with persistent cravings despite a desire to remain abstinent, this compound may be a more suitable choice. Furthermore, combination therapy may offer a synergistic effect for certain patient populations.
References
Unveiling the Critical Role of the Calcium Moiety in Acamprosate's Therapeutic Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acamprosate, a widely prescribed medication for maintaining abstinence in alcohol-dependent patients, has long been a subject of research to elucidate its precise mechanism of action. While traditionally its effects were attributed to the N-acetylhomotaurinate (homotaurine) component, compelling evidence now points towards the indispensable role of its calcium moiety. This guide provides a comprehensive comparison of this compound's calcium salt with its sodium counterpart and other therapeutic alternatives, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
Comparative Efficacy of this compound and Alternatives
Clinical evidence consistently demonstrates this compound's efficacy in promoting abstinence. However, its performance relative to other pharmacological interventions, such as naltrexone, varies depending on the desired therapeutic outcome.
| Treatment Group | Primary Outcome | Efficacy Metric | Result | Citation |
| This compound vs. Placebo | Maintaining Abstinence | Relative Risk (RR) of continuous abstinence at 6 months | 1.16 (95% CI: 1.03, 1.16) | [1] |
| Naltrexone vs. Placebo | Preventing Relapse to Heavy Drinking | Relative Risk (RR) of relapse at 3 months | 1.20 (95% CI: 1.17, 1.47) | [1] |
| This compound vs. Naltrexone | Promoting Abstinence | Effect Size (g) | This compound: 0.395; Naltrexone: 0.116 (this compound significantly better) | [2][3] |
| This compound vs. Naltrexone | Reducing Heavy Drinking & Craving | Effect Size (g) | Naltrexone: 0.189; this compound: 0.072 (Naltrexone has a larger effect size) | [2] |
A pivotal study by Spanagel et al. (2014) challenged the long-held belief that N-acetylhomotaurinate is the active component of this compound. Their preclinical findings suggest that the calcium ion itself is responsible for the therapeutic effects.
| Animal Model | This compound (Calcium Salt) | Sodium N-acetylhomotaurinate | Calcium Salts | Citation |
| Operant responding for ethanol in alcohol-preferring rats | Effective in reducing responding | Ineffective | This compound-like effects | |
| Cue-induced reinstatement of alcohol-seeking in rats | Effective in reducing reinstatement | Ineffective | This compound-like effects | |
| Alcohol deprivation effect in rats | Effective in reducing relapse-like drinking | Ineffective | This compound-like effects |
Furthermore, the study translated these findings to humans, demonstrating a correlation between higher plasma calcium levels in patients treated with this compound and improved clinical outcomes.
| Clinical Outcome | Correlation with Plasma Calcium Levels in this compound-treated Patients | Citation |
| Time to first drink | Positive correlation (longer time with higher calcium) | |
| Time to severe relapse | Positive correlation (longer time with higher calcium) | |
| Cumulative abstinence duration | Positive correlation (longer duration with higher calcium) |
It is important to note that a subsequent analysis of the PREDICT study by Mann et al. (2016) did not find a significant association between plasma calcium levels and treatment outcome, suggesting that the role of calcium may be more complex and requires further investigation.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments that have been instrumental in validating the role of the calcium moiety in this compound's effects.
Operant Ethanol Self-Administration in Rats
This model assesses the reinforcing properties of ethanol by training rats to perform a specific action (e.g., lever press) to receive an ethanol reward.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and cue lights.
-
Procedure:
-
Acquisition: Rats are initially trained to press a lever for a sucrose solution. Gradually, the sucrose concentration is faded out while ethanol concentration is increased until the rats are self-administering a 10% ethanol solution.
-
Maintenance: Once stable responding for ethanol is achieved, the rats are put on a fixed-ratio schedule of reinforcement (e.g., FR4, where four lever presses result in one reward).
-
Drug Testing: The effects of this compound (calcium salt), sodium N-acetylhomotaurinate, and calcium salts are assessed by administering the compounds prior to the self-administration sessions and measuring the change in lever-pressing behavior.
-
Cue-Induced Reinstatement of Alcohol Seeking in Rats
This model evaluates the ability of alcohol-associated cues to trigger relapse-like behavior after a period of abstinence.
-
Apparatus: Operant conditioning chambers as described above.
-
Procedure:
-
Self-Administration Training: Rats are trained to self-administer ethanol, with each delivery paired with a discrete cue (e.g., a light and/or tone).
-
Extinction: Following training, the lever-pressing behavior is extinguished by removing the ethanol reward and the associated cues. Responding on the lever decreases to a baseline level.
-
Reinstatement Test: After extinction, the rats are placed back in the operant chamber, and the alcohol-associated cues are presented without the availability of ethanol. An increase in lever pressing on the previously active lever is considered reinstatement of alcohol-seeking behavior.
-
Drug Testing: The test compounds are administered before the reinstatement session to evaluate their ability to block the cue-induced increase in lever pressing.
-
Alcohol Deprivation Effect (ADE) in Rats
The ADE model is used to study relapse-like drinking behavior following a period of forced abstinence.
-
Apparatus: Home cages equipped with two drinking bottles.
-
Procedure:
-
Baseline Drinking: Rats are given a free choice between an ethanol solution (e.g., 10%) and water for several weeks to establish a stable baseline of alcohol consumption.
-
Deprivation: The ethanol bottle is removed for a specific period (e.g., 2 weeks), leaving only water available.
-
Relapse Test: After the deprivation period, the ethanol bottle is returned, and the amount of ethanol consumed is measured. A significant increase in ethanol intake compared to the pre-deprivation baseline is termed the alcohol deprivation effect.
-
Drug Testing: The effects of the different salt forms of this compound are evaluated by administering them during the deprivation period or just before the reintroduction of ethanol and measuring their impact on the magnitude of the ADE.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway: Hypothesized Mechanism of this compound
Caption: Hypothesized mechanism of this compound's calcium moiety in restoring neuronal balance.
Experimental Workflow: Validating the Role of the Calcium Moiety
References
- 1. The efficacy of this compound and naltrexone in the treatment of alcohol dependence: a relative benefits analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 3. Meta-analysis of naltrexone and this compound for treating alcohol use disorders: When are these medications most helpful? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research Integrity: Proper Disposal Procedures for Acamprosate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like acamprosate is a critical component of laboratory management and environmental responsibility. Adherence to established protocols prevents environmental contamination and ensures workplace safety. This guide provides essential, step-by-step logistical information for the proper disposal of this compound.
Immediate Safety and Disposal Plan
When handling unused, expired, or contaminated this compound, it is imperative to follow a structured disposal plan that aligns with federal and local regulations. The primary goal is to prevent the entry of active pharmaceutical ingredients into the ecosystem and to nullify any potential for accidental exposure or diversion.
Step-1: Identify and Segregate this compound Waste
Properly categorize this compound waste. This includes:
-
Expired or unused tablets.
-
Contaminated materials (e.g., personal protective equipment (PPE), weighing boats, glassware).
-
Solutions containing this compound.
Step-2: Consult Disposal Regulations and Professional Guidance
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide a framework for pharmaceutical waste management.[1][2][3] However, specific guidance for non-hazardous pharmaceuticals like this compound often defers to local regulations and professional best practices. The package leaflet for this compound explicitly advises against disposal via wastewater or household waste and recommends consulting a pharmacist for appropriate disposal methods.[4]
Step-3: Preferred Disposal Method: Pharmaceutical Take-Back Programs
The most secure and environmentally sound method for disposing of unused this compound is through a registered pharmaceutical take-back program.[5] These programs are designed to safely handle and dispose of pharmaceutical waste.
-
Locate a DEA-Authorized Collector: The DEA website provides a locator tool for authorized collection sites in your community.
-
Mail-Back Envelopes: Some pharmacies and waste management services offer prepaid mail-back envelopes for pharmaceutical disposal.
Step-4: Alternative Disposal in Absence of Take-Back Programs
If a take-back program is not accessible, this compound can be disposed of in the household trash with specific precautions to render it non-divertible and less harmful to the environment.
-
Do Not Crush Tablets: this compound tablets are often delayed-release and should not be crushed.
-
Mix with an Undesirable Substance: Remove the tablets from their original container and mix them with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the medication less appealing to children and pets and unrecognizable to individuals who may go through the trash.
-
Seal in a Container: Place the mixture in a sealable container, such as a plastic bag or an empty can, to prevent leakage.
-
Dispose of in Trash: Throw the sealed container in a municipal solid waste receptacle.
-
De-identify Packaging: Before disposing of the empty original container, scratch out all personal information to protect privacy.
Important Precaution: Never flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or a pharmacist. This practice can lead to the contamination of water supplies as wastewater treatment facilities are often not equipped to remove such chemicals.
Quantitative Data on Disposal Methods
Currently, there is a lack of publicly available quantitative data specifically detailing the efficacy or environmental impact of various this compound disposal methods. Research in this area is ongoing as the scientific community continues to assess the broader impact of pharmaceuticals on the environment.
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or research setting.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
